Product packaging for 5-Chlorouracil(Cat. No.:CAS No. 164415-64-9)

5-Chlorouracil

Cat. No.: B068626
CAS No.: 164415-64-9
M. Wt: 146.53 g/mol
InChI Key: ZFTBZKVVGZNMJR-UHFFFAOYSA-N
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Description

5-Chlorouracil is a halogenated analog of the pyrimidine base uracil, serving as a critical tool in biochemical and oncology research. Its primary mechanism of action involves incorporation into RNA and, following metabolic conversion to its deoxyribonucleotide form, into DNA, disrupting normal nucleic acid synthesis and function. This incorporation leads to inhibition of thymidylate synthase and induces replication errors, making it a valuable compound for studying cell cycle arrest, apoptosis, and mutagenesis. Researchers utilize this compound extensively to investigate the mechanisms of nucleotide metabolism and to model the effects of nucleotide antagonism in various cancer cell lines. Furthermore, its application extends to virology, where it is employed to study RNA virus replication and mutagenesis. This compound provides a foundational scaffold for the development of novel chemotherapeutic and antiviral agents, making it an indispensable reagent for advancing therapeutic discovery in molecular biology and pharmacology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3ClN2O2 B068626 5-Chlorouracil CAS No. 164415-64-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
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InChI Key

ZFTBZKVVGZNMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
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DSSTOX Substance ID

DTXSID7075137
Record name 5-Chlorouracil
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Molecular Weight

146.53 g/mol
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CAS No.

1820-81-1
Record name 5-Chlorouracil
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Foundational & Exploratory

Synthesis and Characterization of 5-Chlorouracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of 5-Chlorouracil, a halogenated derivative of uracil (B121893) with significant applications in medicinal chemistry and biochemical research. The document details experimental protocols for its preparation and a comprehensive analysis of its physicochemical properties through various spectroscopic and analytical techniques.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the electrophilic chlorination of uracil. One effective and widely used method involves the use of N-Chlorosuccinimide (NCS) as the chlorinating agent in a suitable solvent.

Synthesis via Chlorination of Uracil with N-Chlorosuccinimide

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve uracil in a suitable solvent such as glacial acetic acid.

  • Addition of Reagent: To this solution, add N-Chlorosuccinimide (NCS) in a stoichiometric amount.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The precipitated product is then collected by filtration.

  • Purification: Wash the crude product with cold water and then with a small amount of cold ethanol (B145695) to remove unreacted starting materials and by-products. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The following sections detail the analytical techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable deuterated solvent, such as DMSO-d₆.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Data Analysis: Process the obtained spectra to determine chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Spectral Data for this compound in DMSO-d₆

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~11.5broad singletN1-H
~11.2broad singletN3-H
~8.0singletC6-H
¹³C~163singletC4 (C=O)
~150singletC2 (C=O)
~140singletC6
~108singletC5
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at various wavelengths.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disc. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Table 2: FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3000BroadN-H stretching vibrations
~1700StrongC=O stretching (asymmetric)
~1650StrongC=O stretching (symmetric)
~1450MediumC=C stretching
~780MediumC-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its elemental composition and structure. Electron Ionization (EI) is a common technique used for this purpose.

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum.

Table 3: Mass Spectrometry Data for this compound (EI)

m/zRelative Intensity (%)Proposed Fragment
146/148High[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
103Medium[M - HNCO]⁺
75Medium[M - HNCO - CO]⁺
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized this compound and for its quantification in various matrices. A reversed-phase HPLC (RP-HPLC) method is commonly employed.

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of methanol (B129727) and water, and degas it.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Chromatographic Conditions: Set the HPLC system with a C18 column, a constant flow rate (e.g., 1.0 mL/min), and a UV detector set to an appropriate wavelength (e.g., 265 nm).

  • Injection and Analysis: Inject the sample solution and record the chromatogram to determine the retention time and peak area.

Table 4: Typical RP-HPLC Method Parameters for this compound Analysis

ParameterValue
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseMethanol:Water (e.g., 20:80 v/v)
Flow Rate1.0 mL/min
Detection Wavelength265 nm
Retention Time~4-6 min (dependent on exact conditions)
X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the crystalline state of this compound, including bond lengths and angles.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of this compound of suitable size and quality by slow evaporation of a saturated solution.

  • Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the atomic coordinates and unit cell parameters.

Table 5: Illustrative X-ray Crystallographic Data for a Pyrimidine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value

Note: Specific crystallographic data for this compound should be obtained from dedicated crystallographic databases.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of this compound, such as its melting point and thermal stability.[1]

Experimental Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the sample into an appropriate pan (e.g., aluminum).

  • Instrument Setup: Place the sample and a reference pan into the DSC or TGA instrument.

  • Data Acquisition: Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen) and record the heat flow (DSC) or weight change (TGA) as a function of temperature.

Table 6: Thermal Analysis Data for this compound

AnalysisParameterValue (°C)
DSCMelting Point (Onset)>300
TGADecomposition Temperature (Onset)>300

Visualized Workflows

The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Uracil Uracil Reaction Chlorination Reaction (Acetic Acid, Reflux) Uracil->Reaction NCS N-Chlorosuccinimide NCS->Reaction Crude_Product Crude this compound Reaction->Crude_Product Filtration Filtration Crude_Product->Filtration Washing Washing (Water, Ethanol) Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Characterization_Workflow cluster_spectroscopic Spectroscopic Analysis cluster_analytical Analytical & Structural Analysis cluster_results Data Interpretation Start Pure this compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS HPLC HPLC Start->HPLC XRay X-ray Crystallography Start->XRay Thermal Thermal Analysis (DSC/TGA) Start->Thermal Structure Structural Confirmation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment HPLC->Purity XRay->Structure Properties Physicochemical Properties Thermal->Properties

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Chlorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chlorouracil (B11105), a halogenated derivative of uracil. This compound is of significant interest in pharmaceutical research, particularly in the development of anticancer and antiviral therapies, as well as in genetic and biochemical studies.[1][2] Its mechanism of action often involves the inhibition of DNA synthesis, making it effective against rapidly proliferating cells.[1]

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a clear reference for laboratory and development work.

General and Physical Properties
PropertyValueSource
Molecular Formula C₄H₃ClN₂O₂[1][3][4]
Molar Mass 146.53 g/mol [1][3][4]
Appearance White to off-white/light beige crystalline powder[2][3][4]
Melting Point >300 °C (lit.)[1][3][5][6]
Boiling Point 413.6°C at 760 mmHg[3][7]
Density 1.6838 g/cm³ (rough estimate)[3][5]
Vapor Pressure 1.98E-07 mmHg at 25°C[3][7]
Storage Conditions 2-8°C, in a tightly closed container[1][3][5]
Solubility and Partitioning
PropertyValueSource
Water Solubility 2.501 g/L at 25°C[3][7][8]
Solubility in other solvents Soluble in 1 M NH₄OH (50 mg/mL)[3][4][7]
DMF: 8 mg/ml[9]
Ethanol: 53 mg/ml[9]
PBS (pH 7.2): 60 mg/ml[9]
DMSO: 0.8 mg/ml[9]
pKa 6.77 ± 0.10 (Predicted)[3][4][7]
8.13[10]
LogP (Octanol/Water) -0.35[11]
Spectroscopic Data
PropertyDetailsSource
UV/Vis Absorption (λmax) 210, 272 nm[9]
¹H NMR Spectra available in DMSO-d₆[12][13]
¹³C NMR Spectra have been reported[14]
IR and Raman Spectra Detailed vibrational analysis has been performed[15]
Mass Spectrometry GC-MS and LC-MS data available[16][17]

Experimental Methodologies

While detailed, step-by-step experimental protocols for the determination of all physicochemical properties of this compound are not extensively available in the public literature, the following general methods are standardly employed for such characterizations.

Purity Determination: The purity of this compound is often determined by titration, a quantitative chemical analysis method.[1]

Spectroscopic Analysis:

  • UV-Visible Spectroscopy: The UV absorption spectrum is typically measured using a spectrophotometer. The substance is dissolved in a suitable solvent, and the absorbance is measured at various wavelengths to determine the λmax values, which correspond to electronic transitions within the molecule.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the molecular structure. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆), and the spectrum is obtained using an NMR spectrometer.[12][14]

  • Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the functional groups and vibrational modes of the molecule. The IR spectrum is often obtained from a solid sample using an FTIR spectrophotometer.[15][18]

Solubility Determination: The solubility of this compound in various solvents can be determined by preparing a saturated solution at a specific temperature. The concentration of the dissolved solute is then measured, often using techniques like UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC). For instance, its solubility in supercritical CO₂ has been measured using UV-Vis spectrophotometry.[19]

Melting Point Determination: The melting point is determined using a melting point apparatus, where a small amount of the crystalline solid is heated, and the temperature range over which it melts is observed.

Logical Pathway: this compound as a Mutagenic Agent

This compound is known to be a mutagenic and clastogenic agent.[20] Its structural similarity to the natural DNA base thymine (B56734) allows it to be incorporated into DNA during replication. This incorporation can lead to errors in subsequent replication, such as mispairing with guanine, resulting in A:T to G:C transitions. This mechanism is central to its use in genetic research and its potential as an anticancer agent.[1][20]

logical_pathway cluster_process Cellular Processes cluster_molecules Molecular Analogs DNA_Replication DNA Replication DNA_Strand New DNA Strand DNA_Replication->DNA_Strand Forms Mutation A:T to G:C Transition (Mutation) DNA_Strand->Mutation Can lead to mispairing with Guanine (G) in subsequent replication Thymine Thymine (T) Thymine->DNA_Replication Normal Substrate Chlorouracil This compound (ClU) Chlorouracil->DNA_Replication Incorporated instead of Thymine

Caption: Logical workflow of this compound's mutagenic action.

Conclusion

References

Early Studies on the Mutagenicity of 5-Chlorouracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorouracil (5-ClU), a halogenated pyrimidine (B1678525) analog, was initially synthesized and investigated in the mid-20th century, primarily for its potential as an anti-tumor agent and a radiosensitizer. Early research into its biological activity quickly revealed its genotoxic properties, establishing it as a notable mutagen. This technical guide provides an in-depth overview of the foundational studies that characterized the mutagenicity of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.

Data Presentation: Quantitative Mutagenicity Data

The following tables summarize the key quantitative findings from early studies on the mutagenicity of 5-chloro-2'-deoxyuridine (B16210) (CldU), the deoxyribonucleoside of this compound, in mammalian cells.

Table 1: Induction of Sister Chromatid Exchanges (SCEs) in Chinese Hamster Ovary (CHO) Cells

CompoundConcentration (µM)SCEs per Metaphase (Mean ± S.D.)Fold Increase over BrdUReference
5-Chlorodeoxyuridine (CldU)1060.0 ± 14.23-5[1]
5-Bromodeoxyuridine (BrdU)1014.6 ± 4.11[1]
5-Chlorodeoxyuridine (CldU)0.5 - 200Concentration-dependent increase3-5[1]
5-Bromodeoxyuridine (BrdU)0.5 - 200Concentration-dependent increase1[1]
5-Chlorodeoxyuridine (CldU)Not specified-7-8[2]
5-Bromodeoxyuridine (BrdU)Not specified-1

Table 2: Induction of Gene Mutations at the HGPRT Locus in Chinese Hamster Ovary (CHO) Cells

CompoundConcentration (µM)MutagenicityRelative MutagenicityReference
5-Chlorodeoxyuridine (CldU)> 50MutagenicLess mutagenic than BrdU
5-Bromodeoxyuridine (BrdU)> 50MutagenicMore mutagenic than CldU

Experimental Protocols

Detailed experimental protocols from the early studies are not always fully available. The following methodologies are reconstructed based on the information in published abstracts and standard laboratory practices of the era (early 1980s).

Mammalian Cell Mutagenicity Assays (Chinese Hamster Ovary - CHO Cells)

a) Cell Culture:

  • Cell Line: Chinese Hamster Ovary (CHO) cells were commonly used due to their stable karyotype and rapid growth.

  • Medium: Cells were typically cultured in Ham's F12 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Incubation: Cultures were maintained at 37°C in a humidified atmosphere with 5% CO2.

b) Sister Chromatid Exchange (SCE) Assay:

  • Principle: This assay detects the interchange of DNA between sister chromatids, which is indicative of DNA damage.

  • Procedure:

    • CHO cells were cultured for two cell cycles in the presence of the test compound (5-Chlorodeoxyuridine or 5-Bromodeoxyuridine).

    • During this time, the halogenated pyrimidine is incorporated into the newly synthesized DNA in place of thymidine.

    • Colcemid was added to the cultures to arrest cells in metaphase.

    • Cells were harvested, treated with a hypotonic solution, and fixed.

    • Metaphase spreads were prepared on microscope slides.

    • The slides were stained using a fluorescence-plus-Giemsa (FPG) technique to differentially stain sister chromatids, allowing for the visualization and quantification of SCEs.

c) Gene Mutation Assay (6-Thioguanine Resistance):

  • Principle: This assay measures the frequency of forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus. Cells with a functional HGPRT enzyme are killed by the toxic purine (B94841) analog 6-thioguanine (B1684491) (6-TG), while mutant cells lacking HGPRT activity can survive and form colonies.

  • Procedure:

    • CHO cells were exposed to various concentrations of 5-Chlorodeoxyuridine for a defined period (e.g., 24 hours).

    • After treatment, the cells were washed and cultured in a non-selective medium for a period to allow for the expression of any induced mutations.

    • Cells were then plated in a medium containing 6-thioguanine to select for resistant mutants.

    • A parallel set of cells was plated in a non-selective medium to determine the cloning efficiency (survival).

    • After an incubation period to allow for colony formation, the colonies were stained and counted.

    • The mutation frequency was calculated as the number of 6-TG resistant colonies per number of surviving cells.

Bacterial Reverse Mutation Assay (Ames Test) - A General Protocol of the Era
  • Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a chemical to cause a reverse mutation (reversion) to a prototrophic state (his+), allowing the bacteria to grow on a histidine-deficient medium.

  • Strains: Commonly used strains included TA98, TA100, TA1535, and TA1537, which are designed to detect different types of mutations (frameshift vs. base-pair substitutions).

  • Metabolic Activation: Tests were typically performed both with and without a mammalian metabolic activation system (S9 fraction), usually derived from the livers of rats pre-treated with Aroclor 1254, to mimic mammalian metabolism of the test substance.

  • Procedure (Plate Incorporation Method):

    • The test compound (this compound) at various concentrations, the bacterial tester strain, and (if required) the S9 mix were added to molten top agar (B569324).

    • The mixture was poured onto a minimal glucose agar plate.

    • The plates were incubated at 37°C for 48-72 hours.

    • The number of revertant colonies on each plate was counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicated a mutagenic effect.

Mandatory Visualization

Proposed Mutagenic Mechanism of 5-Halouracils

The primary mechanism of mutagenicity for 5-halouracils, including this compound, is believed to be through its incorporation into DNA in place of thymine (B56734) and subsequent mispairing during DNA replication. The electron-withdrawing nature of the halogen atom at the 5-position increases the probability of the base existing in its rare enol tautomeric form, which preferentially pairs with guanine (B1146940) instead of adenine.

Mutagenic_Mechanism_of_5_Chlorouracil cluster_incorporation Incorporation into DNA cluster_tautomerization Tautomeric Shift cluster_mispairing Mispairing during Replication 5_Cl_dUTP 5-Chloro-dUTP DNA_Polymerase DNA Polymerase 5_Cl_dUTP->DNA_Polymerase DNA_Replication_1 DNA Replication (S-Phase) DNA_Polymerase->DNA_Replication_1 Incorporated_DNA DNA containing This compound (keto form) opposite Adenine DNA_Replication_1->Incorporated_DNA Keto_Form This compound (keto form) Incorporated_DNA->Keto_Form Enol_Form This compound (enol form - rare) Keto_Form->Enol_Form Tautomerization (increased by Cl atom) DNA_Replication_2 Second Round of DNA Replication Enol_Form->DNA_Replication_2 Mispairing Enol form of 5-ClU pairs with Guanine DNA_Replication_2->Mispairing Mutation A:T to G:C Transition Mutation Mispairing->Mutation SCE_Assay_Workflow Start Start: CHO Cell Culture Exposure Expose cells to 5-Chlorodeoxyuridine for two cell cycles Start->Exposure Arrest Add Colcemid to arrest cells in metaphase Exposure->Arrest Harvest Harvest cells (trypsinization) Arrest->Harvest Hypotonic Hypotonic treatment (e.g., KCl solution) Harvest->Hypotonic Fixation Fix cells in Methanol:Acetic Acid (3:1) Hypotonic->Fixation Spreading Drop fixed cells onto pre-cleaned microscope slides Fixation->Spreading Staining Stain with Hoechst dye followed by Giemsa (FPG) Spreading->Staining Analysis Microscopic analysis and quantification of SCEs Staining->Analysis End End: Report SCE frequency Analysis->End

References

5-Chlorouracil: A Technical Guide to its Potential as an Antimetabolite in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorouracil (B11105), a halogenated derivative of uracil (B121893), is emerging as a compound of significant interest in the field of oncology. As an antimetabolite, it holds the potential to interfere with nucleic acid metabolism, a critical pathway for the proliferation of cancer cells. This technical guide provides an in-depth overview of this compound and its derivatives, focusing on their mechanism of action, synthesis, and preclinical data. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of cancer therapeutics.

Introduction

Antimetabolites are a class of chemotherapy drugs that structurally resemble endogenous molecules essential for cellular processes. By mimicking these metabolites, they can inhibit key enzymes or be incorporated into macromolecules like DNA and RNA, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] The halogenated pyrimidines, a subgroup of antimetabolites, have been a cornerstone of cancer therapy for decades, with 5-Fluorouracil (5-FU) being a prominent example.[1][4]

This compound (5-CU), with its structural similarity to both uracil and the widely used anticancer drug 5-Fluorouracil, presents a compelling case for investigation as a potential antimetabolite. Its unique chlorine substitution at the 5th position of the uracil ring imparts distinct chemical properties that may offer advantages in terms of target specificity and therapeutic efficacy. This document explores the current understanding of this compound as a potential anticancer agent, with a particular focus on its derivative, 6-(2-aminoethyl)amino-5-chlorouracil (B1219730) (AEAC), a potent inhibitor of thymidine (B127349) phosphorylase.

Mechanism of Action

The primary mechanism by which pyrimidine-based antimetabolites exert their cytotoxic effects is through the disruption of DNA and RNA synthesis. While the precise mechanisms of this compound are still under investigation, its structural similarity to 5-FU suggests that it may act on similar cellular targets.

Inhibition of Thymidylate Synthase (Analogous to 5-Fluorouracil)

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, leading to the inhibition of dTMP synthesis and subsequent "thymineless death" in rapidly dividing cancer cells. Given its structure, it is hypothesized that this compound, upon intracellular conversion to its corresponding deoxyribonucleoside monophosphate, could similarly inhibit TS.

Inhibition of Thymidine Phosphorylase by a this compound Derivative

A significant advancement in understanding the potential of this compound derivatives comes from the study of 6-(2-aminoethyl)amino-5-chlorouracil (AEAC). AEAC has been identified as a potent and specific inhibitor of thymidine phosphorylase (TP). TP is an enzyme involved in the catabolism of thymidine and is also known as platelet-derived endothelial cell growth factor (PD-ECGF), a factor implicated in tumor angiogenesis. By inhibiting TP, AEAC can disrupt pyrimidine (B1678525) salvage pathways and exert anti-angiogenic effects, thereby inhibiting tumor growth.

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Thymidine_Phosphorylase_Inhibition cluster_0 Cellular Environment cluster_1 Angiogenesis Thymidine Thymidine TP Thymidine Phosphorylase (TP) Thymidine->TP Substrate Thymine Thymine dRibose1P 2-deoxy-D-ribose-1-phosphate TP->Thymine TP->dRibose1P Angiogenesis Tumor Angiogenesis TP->Angiogenesis Promotes AEAC 6-(2-aminoethyl)amino- This compound (AEAC) AEAC->TP Inhibits (Ki = 165 nM) AEAC->Angiogenesis Inhibits

Caption: Inhibition of Thymidine Phosphorylase by AEAC.

Inhibition of Dihydrouracil (B119008) Dehydrogenase

Research has also indicated that 5-chloro-2,4-dihydroxypyridine, a tautomeric form of this compound, is a potent inhibitor of dihydrouracil dehydrogenase (DHU dehydrogenase). This enzyme is involved in the catabolism of uracil and thymine. Inhibition of DHU dehydrogenase could lead to an accumulation of these pyrimidines, potentially disrupting nucleotide pool balance and cellular metabolism.

Synthesis and Characterization

The synthesis of this compound and its derivatives is a critical step in its evaluation as a potential therapeutic agent. Several synthetic routes have been reported.

Synthesis of this compound

A common method for the synthesis of this compound involves the direct chlorination of uracil.

Experimental Protocol: Chlorination of Uracil

  • Reaction Setup: Suspend uracil in an aqueous solution of a chlorinating agent, such as sodium hypochlorite, under acidic conditions.

  • Chlorination: Stir the suspension at a controlled temperature to facilitate the chlorination reaction at the 5-position of the uracil ring.

  • Isolation: The resulting this compound can be isolated by filtration.

  • Purification: Further purification can be achieved by recrystallization from a suitable solvent to obtain a high-purity product.

  • Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Synthesis of 6-(2-aminoethyl)amino-5-chlorouracil (AEAC)

The synthesis of the derivative AEAC involves the reaction of this compound with 2-aminoethylamine.

Experimental Protocol: Synthesis of AEAC

  • Reaction Mixture: Dissolve this compound and 2-aminoethylamine in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature to drive the substitution reaction at the 6-position of the this compound ring.

  • Workup and Purification: After the reaction is complete, cool the mixture and purify the product using chromatographic techniques, such as column chromatography, to isolate AEAC.

  • Characterization: Verify the structure and purity of the synthesized AEAC using NMR, MS, and other appropriate analytical methods.

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Synthesis_Workflow cluster_Uracil_to_5CU Synthesis of this compound cluster_5CU_to_AEAC Synthesis of AEAC Uracil Uracil Reaction1 Chlorination Reaction Uracil->Reaction1 ChlorinatingAgent Chlorinating Agent (e.g., NaOCl) ChlorinatingAgent->Reaction1 Purification1 Purification Reaction1->Purification1 FiveCU This compound Purification1->FiveCU FiveCU_input This compound Reaction2 Substitution Reaction FiveCU_input->Reaction2 Aminoethylamine 2-Aminoethylamine Aminoethylamine->Reaction2 Purification2 Chromatography Reaction2->Purification2 AEAC AEAC Purification2->AEAC

Caption: General synthesis workflow for this compound and AEAC.

Preclinical Studies

Preclinical evaluation of this compound and its derivatives is essential to determine their anticancer potential and to guide further development.

In Vitro Studies

In vitro assays are crucial for determining the cytotoxic and mechanistic properties of novel compounds.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate cancer cells of interest (e.g., A549, PANC-1) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or its derivatives for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Studies

Animal models provide a platform to evaluate the antitumor efficacy and safety of drug candidates in a physiological setting.

Experimental Protocol: In Vivo Xenograft Study

  • Animal Model: Use immunocompromised mice (e.g., nude mice) for the study.

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549, PANC-1) into the flanks of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size and then randomly assign the mice to different treatment groups (e.g., vehicle control, AEAC).

  • Drug Administration: Administer the test compound (e.g., AEAC) to the mice via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Data Analysis: Plot the average tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.

  • Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess for any potential toxicity.

Quantitative Data

The following tables summarize the available quantitative data for the this compound derivative, AEAC.

Table 1: Enzyme Inhibition Data for AEAC

CompoundTarget EnzymeInhibition Constant (Ki)
6-(2-aminoethyl)amino-5-chlorouracil (AEAC)Thymidine Phosphorylase (TP)165 nM

Table 2: In Vivo Antitumor Activity of AEAC in Xenograft Models

Cancer Cell LineTreatment GroupTumor Growth Inhibition (%)Statistical Significance (p-value)
A549 (Non-small cell lung cancer)AEAC (50 mg/kg, oral, daily)40-50%< 0.05
PANC-1 (Pancreatic cancer)AEAC (50 mg/kg, oral, daily)40-50%< 0.05
BxPC-3 (Pancreatic cancer)AEAC (50 mg/kg, oral, daily)Not active-

Future Directions

The preliminary data on this compound and its derivative AEAC are promising and warrant further investigation. Future research should focus on:

  • Comprehensive In Vitro Screening: Evaluating the cytotoxicity of this compound and a broader range of its derivatives against a diverse panel of cancer cell lines to identify responsive tumor types.

  • Detailed Mechanistic Studies: Elucidating the precise molecular mechanisms of action, including the direct effects on thymidylate synthase and other potential targets.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds.

  • Combination Therapies: Investigating the synergistic potential of this compound derivatives with other established anticancer agents.

  • Lead Optimization: Synthesizing and evaluating novel analogs of this compound with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

This compound represents a promising scaffold for the development of novel antimetabolite-based cancer therapies. The demonstrated potent and specific inhibition of thymidine phosphorylase by its derivative, AEAC, highlights a tangible pathway for therapeutic intervention. The data presented in this technical guide provide a solid foundation for researchers and drug development professionals to build upon, with the ultimate goal of translating the potential of this compound into effective clinical treatments for cancer.

References

In Vitro Cytotoxicity of 5-Halogenated Uracils: A Technical Guide Focused on 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the in vitro cytotoxic properties of 5-Fluorouracil. It includes quantitative data, experimental methodologies, and visual representations of key cellular pathways.

Overview of 5-Fluorouracil (5-FU) Cytotoxicity

5-Fluorouracil is a pyrimidine (B1678525) analog that has been a cornerstone of cancer chemotherapy for decades. Its cytotoxic effects are primarily mediated through the disruption of DNA and RNA synthesis and function.[1] Once inside a cell, 5-FU is converted into several active metabolites. These metabolites can inhibit thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine (B127349), a necessary component of DNA.[1] This inhibition leads to a depletion of thymidine triphosphate (dTTP), which not only disrupts DNA replication and repair but can also lead to the misincorporation of other nucleotides, causing DNA damage.[2] Additionally, 5-FU metabolites can be incorporated into RNA, interfering with its processing and function.[1] The culmination of these effects is the induction of cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3]

Quantitative Cytotoxicity Data: IC50 Values of 5-Fluorouracil

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of 5-FU in various cancer cell lines as reported in the literature.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
A431Skin Squamous Cell Carcinoma47.02 ± 0.65Not Specified
HT29Colorectal Adenocarcinoma85.37 ± 1.81Not Specified
HeLaCervical Cancer43.34 ± 2.77Not Specified
HT-29Colorectal Cancer5.00 ± 0.004 (as µg/mL)Not Specified

Data sourced from multiple studies. Note that experimental conditions such as cell density and assay method can influence IC50 values.

Key Mechanisms of 5-FU-Induced Cell Death

The cytotoxic activity of 5-FU is multifaceted, primarily leading to cell cycle arrest and apoptosis through various signaling pathways.

Cell Cycle Arrest

5-FU has been shown to induce cell cycle arrest at different phases, depending on the cell type and experimental conditions. A common mechanism is the arrest at the G1/S phase boundary or within the S phase. This is often associated with the upregulation of cell cycle inhibitors like p21 and p27, and the modulation of cyclin-dependent kinases (CDKs). In some cell lines, such as keloid fibroblasts, 5-FU can induce a G2/M phase arrest.

Apoptosis Induction

5-FU is a potent inducer of apoptosis in cancer cells. This programmed cell death can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and Bak, and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis. Studies have demonstrated the involvement of caspase-8 and caspase-9 in 5-FU-induced apoptosis, suggesting the engagement of both the extrinsic and intrinsic pathways.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro cytotoxicity studies. Below are standard protocols for key experiments used to assess the effects of compounds like 5-FU.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5-FU) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizing Cellular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways involved in 5-FU cytotoxicity.

G cluster_0 MTT Assay Workflow A Seed Cells in 96-well plate B Treat with 5-FU A->B C Add MTT Reagent B->C D Incubate (4 hours) C->D E Solubilize Formazan D->E F Read Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow for determining cell viability using the MTT assay.

G cluster_1 Apoptosis Analysis Workflow H Treat Cells with 5-FU I Harvest Cells H->I J Stain with Annexin V & PI I->J K Incubate (15 min) J->K L Flow Cytometry Analysis K->L M Quantify Apoptotic Cells L->M

Caption: Experimental workflow for the detection of apoptosis.

G 5-FU 5-FU DNA/RNA Damage DNA/RNA Damage 5-FU->DNA/RNA Damage Bcl-2 Downregulation Bcl-2 Downregulation 5-FU->Bcl-2 Downregulation p53 Activation p53 Activation DNA/RNA Damage->p53 Activation p21 Upregulation p21 Upregulation p53 Activation->p21 Upregulation Bax Upregulation Bax Upregulation p53 Activation->Bax Upregulation G1/S Arrest G1/S Arrest p21 Upregulation->G1/S Arrest Mitochondrial Disruption Mitochondrial Disruption Bax Upregulation->Mitochondrial Disruption Bcl-2 Downregulation->Mitochondrial Disruption Caspase Activation Caspase Activation Mitochondrial Disruption->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified signaling pathway of 5-FU-induced apoptosis.

References

Spectroscopic Analysis of 5-Chlorouracil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chlorouracil is an organochlorine compound structurally analogous to the nucleobase uracil.[1] Its significance in biomedical research stems from its role as a marker for DNA damage induced by hypochlorous acid, a reactive oxygen species produced during inflammation.[1] The myeloperoxidase enzyme, secreted by phagocytes in inflammatory tissue, can generate this compound, which may subsequently be incorporated into DNA, leading to potential mutagenesis.[2][3] Accurate identification and characterization of this compound are therefore critical in studies related to inflammation, carcinogenesis, and drug development.

This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—used for the structural elucidation and analysis of this compound. It includes summaries of spectral data, detailed experimental protocols, and visualized workflows for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. The standard solvent for NMR analysis of this compound is deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), as its N-H protons are observable in this solvent.[4]

¹H NMR Analysis

The ¹H NMR spectrum of this compound is relatively simple, characterized by signals from the proton on the pyrimidine (B1678525) ring and the two amide protons (N-H). The N-H protons are typically broad and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Expected ¹H NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ) ppm Multiplicity Assignment
~8.0 - 8.2 Singlet (s) C₆-H
~11.0 - 11.5 Broad Singlet (br s) N₁-H
~11.5 - 12.0 Broad Singlet (br s) N₃-H

Note: The chemical shifts for N-H protons are approximate and can vary. The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm.[5]

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the four distinct carbon atoms in the this compound molecule. The carbonyl carbons (C₂ and C₄) are significantly deshielded and appear far downfield. The carbon atom bearing the chlorine (C₅) and the protonated carbon (C₆) appear at intermediate chemical shifts.

Table 2: Expected ¹³C NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ) ppm Assignment
~160 C₄ (Carbonyl)
~150 C₂ (Carbonyl)
~140 C₆
~110 C₅

Note: These are approximate chemical shift ranges. The solvent peak for DMSO-d₆ appears at ~39.5 ppm.[5]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-10 mg of high-purity this compound.

    • For ¹³C NMR, a higher concentration is preferable; use 20-50 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Data Acquisition:

    • Transfer the solution to a standard 5 mm NMR tube.

    • Insert the tube into the NMR spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H spectrum. A sufficient signal-to-noise ratio is typically achieved with 8 to 16 scans.

    • Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) is required, often taking from 30 minutes to several hours.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

    • Phase-correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, IR spectroscopy confirms the presence of N-H bonds, carbonyl (C=O) groups, and the C-Cl bond.

Table 3: Characteristic IR Absorption Bands for this compound

Frequency (cm⁻¹) Vibration Type Functional Group
3188 N-H Stretching Amide (N-H)
3088 C-H Stretching Aromatic C-H
1720 C=O Stretching Carbonyl (C=O)
1675 C=C Stretching / N-H Bending Ring / Amide
1425 C-N Stretching Ring C-N
1220 C-N Stretching Ring C-N
844 C-H Bending (out-of-plane) Aromatic C-H

| 680 | C-Cl Stretching | C-Cl |

Experimental Protocol for IR Spectroscopy (ATR-FTIR)
  • Instrument Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean. Clean the surface with a suitable solvent like isopropanol (B130326) and wipe dry with a soft, lint-free tissue.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of solid, crystalline this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Lower the press arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000–400 cm⁻¹.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Identify and label the wavenumbers (cm⁻¹) of the major absorption peaks.

    • Correlate the observed absorption bands with known functional group frequencies to confirm the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to the π → π* transitions within the conjugated pyrimidine ring system. The wavelength of maximum absorbance (λₘₐₓ) is a characteristic feature.

While specific, high-resolution data for this compound is not consistently published, its spectrum is expected to be very similar to that of other halogenated uracils. For its close analog, 5-Fluorouracil, the λₘₐₓ is consistently reported in the range of 265-266 nm in aqueous or buffer solutions.[6]

Table 4: Expected UV-Vis Spectral Data for this compound

λₘₐₓ (nm) Solvent Chromophore

| ~265 - 275 | Water / Buffer (e.g., PBS) | Pyrimidine ring (π → π*) |

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound by accurately weighing a small amount and dissolving it in a suitable UV-transparent solvent (e.g., HPLC-grade water, ethanol, or a phosphate (B84403) buffer).

    • From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of 0.1 to 1.0. A typical concentration is in the µg/mL range.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Fill one cuvette with the solvent to be used as the blank (reference).

    • Fill the second cuvette with the this compound sample solution.

    • Place the blank and sample cuvettes in the spectrophotometer.

    • Perform a baseline correction with the blank solvent.

    • Scan the sample across the UV range (e.g., 200–400 nm) to determine the wavelength of maximum absorbance (λₘₐₓ).

  • Data Analysis:

    • Record the λₘₐₓ value and the absorbance at this wavelength.

    • If quantitative analysis is required, use the Beer-Lambert law (A = εlc) by measuring the absorbance of standards of known concentration to create a calibration curve.

Visualized Pathways and Workflows

Diagrams created using Graphviz help to visualize complex relationships and experimental processes, providing clarity for researchers.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Output Sample This compound Sample NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep IR_Prep Use Solid Powder Sample->IR_Prep UV_Prep Dissolve in Aqueous Buffer Sample->UV_Prep NMR_Spec NMR Spectrometer NMR_Prep->NMR_Spec IR_Spec FTIR (ATR) Spectrometer IR_Prep->IR_Spec UV_Spec UV-Vis Spectrophotometer UV_Prep->UV_Spec NMR_Data NMR Spectrum (δ, ppm) NMR_Spec->NMR_Data IR_Data IR Spectrum (cm⁻¹) IR_Spec->IR_Data UV_Data UV-Vis Spectrum (λₘₐₓ, nm) UV_Spec->UV_Data Analysis Structural Elucidation NMR_Data->Analysis IR_Data->Analysis UV_Data->Analysis

Caption: General experimental workflow for the spectroscopic analysis of this compound.

MPO_Pathway Inflammation Inflammatory Response Neutrophils Activated Phagocytes (e.g., Neutrophils) Inflammation->Neutrophils MPO Myeloperoxidase (MPO) Neutrophils->MPO releases HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes H2O2 H₂O₂ H2O2->MPO Cl Chloride (Cl⁻) Cl->MPO ClU This compound HOCl->ClU reacts to form Uracil Uracil (in DNA/RNA) Uracil->ClU reacts to form DNA_Adduct DNA Adducts & Incorporation ClU->DNA_Adduct Mutagenesis Potential Somatic Mutagenesis DNA_Adduct->Mutagenesis

Caption: Biochemical pathway for the formation of this compound via myeloperoxidase.

References

Quantum Chemical Calculations for 5-Chlorouracil Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical calculations used to determine the stability of 5-Chlorouracil (B11105), a halogenated derivative of uracil (B121893) with significant interest in medicinal chemistry due to its potential as an anti-tumor agent.[1][2][3] Understanding the relative stability of its different tautomeric forms is crucial for predicting its biological activity and designing new therapeutic agents. This document summarizes key findings from computational studies, details the methodologies employed, and presents the data in a clear, comparative format.

Core Concepts in this compound Stability

The stability of this compound is primarily investigated through the analysis of its various tautomers. Tautomers are isomers of a molecule that differ only in the position of a proton and a double bond. For this compound, the main focus is on the equilibrium between its dione (B5365651) and various keto-enol forms. Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be powerful tools for elucidating the energetic landscape of these tautomers.

Theoretical studies consistently show that the dione form of this compound is the most stable tautomer in both the gas phase and in aqueous solution.[4] The relative stability of other tautomers is a key area of investigation, as even minor populations of less stable forms can have significant biological implications.

Data Presentation: Energetic and Structural Parameters

The following tables summarize the quantitative data from various quantum chemical studies on this compound. These include relative energies, thermodynamic properties, and key structural parameters.

Table 1: Relative Energies of this compound Tautomers

TautomerMethod/Basis SetPhaseRelative Energy (kcal/mol)Reference
DioneB3LYP/6-311+G Gas0.00[4]
DioneB3LYP/6-311+GAqueous0.00
Keto-Enol 1B3LYP/6-311+G Gas10.54
Keto-Enol 1B3LYP/6-311+GAqueous8.67
Keto-Enol 2B3LYP/6-311+G Gas13.21
Keto-Enol 2B3LYP/6-311+GAqueous10.93
Di-EnolB3LYP/6-311+G Gas23.45
Di-EnolB3LYP/6-311+GAqueous20.11
DioneM06-2X/6-311++g(3df,3pd)Gas0.00
DioneM06-2X/6-311++g(3df,3pd)Water0.00

Table 2: Calculated Thermodynamic Properties of the Dione Tautomer of this compound

PropertyMethod/Basis SetPhaseValueReference
Total Energy (Hartree)B3LYP/6-311+G Gas-806.913
Standard Enthalpy (kcal/mol)B3LYP/6-311+GGas-506253.5
Standard Free Energy (kcal/mol)B3LYP/6-311+G Gas-506280.1
Dipole Moment (Debye)B3LYP/6-311+GGas3.84
HOMO-LUMO Energy Gap (eV)B3LYP/6-311++G**Gas5.4

Table 3: Selected Optimized Geometrical Parameters of the Dione Tautomer of this compound

ParameterMethod/Basis SetCalculated Value
Bond Length C5-Cl (Å)B3LYP/6-311++G 1.735
Bond Length C4=O10 (Å)B3LYP/6-311++G1.215
Bond Length C2=O11 (Å)B3LYP/6-311++G 1.218
Bond Angle C4-C5-C6 (°)B3LYP/6-311++G118.9
Bond Angle N3-C4-C5 (°)B3LYP/6-311++G**115.3

Experimental and Computational Protocols

The following sections detail the methodologies commonly employed in the quantum chemical analysis of this compound stability.

Computational Methods

The majority of studies on this compound stability utilize Density Functional Theory (DFT) due to its favorable balance of computational cost and accuracy.

  • Software: Calculations are typically performed using the Gaussian suite of programs (e.g., Gaussian 09).

  • Model Chemistry:

    • Functionals: The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is widely used. More recent studies have also employed functionals like M06-2X for improved accuracy, particularly for non-covalent interactions.

    • Basis Sets: Pople-style basis sets, such as 6-311+G(d,p) or 6-311++G(d,p), are commonly chosen to provide a good description of the electronic structure. The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately modeling the electron distribution and intermolecular interactions.

  • Geometry Optimization: The first step in the computational protocol is the full geometry optimization of the different tautomers of this compound. This process finds the minimum energy structure for each tautomer.

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two main purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • To compute thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy, which are used to calculate the Gibbs free energy.

  • Solvation Models: To simulate the effect of a solvent (typically water), continuum solvation models like the Polarizable Continuum Model (PCM) or the Onsager solution theory model are employed. These models approximate the solvent as a continuous medium with a specific dielectric constant.

Experimental Methods (for comparison)

While this guide focuses on computational methods, it is important to note that experimental techniques provide the ultimate benchmark for theoretical predictions.

  • Spectroscopy: Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of this compound. By comparing the experimental spectra with the calculated frequencies, the accuracy of the computational model can be assessed.

  • X-ray Crystallography: This technique can determine the solid-state structure of this compound, providing precise bond lengths and angles that can be compared with the optimized geometries from calculations.

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of a typical quantum chemical investigation into the stability of this compound.

Computational_Workflow cluster_setup 1. Initial Setup cluster_gas_phase 2. Gas Phase Calculations cluster_aqueous_phase 3. Aqueous Phase Calculations cluster_analysis 4. Analysis and Comparison start Define Tautomeric Structures of this compound opt_gas Geometry Optimization start->opt_gas opt_aq Geometry Optimization with Solvation Model (e.g., PCM) start->opt_aq freq_gas Frequency Calculation opt_gas->freq_gas energy_gas Determine Relative Energies, Enthalpies, and Free Energies freq_gas->energy_gas compare Compare Gas and Aqueous Phase Stabilities energy_gas->compare freq_aq Frequency Calculation with Solvation Model opt_aq->freq_aq energy_aq Determine Relative Energies in Solution freq_aq->energy_aq energy_aq->compare exp_compare Compare with Experimental Data (IR, Raman, X-ray) compare->exp_compare conclusion Conclude on the Most Stable Tautomer exp_compare->conclusion Biological_Relevance cluster_quantum Quantum Chemical Calculations cluster_properties Inferred Properties cluster_biological Biological Implications tautomer_stability Tautomer Stability Analysis mispairing Potential for Base Mispairing tautomer_stability->mispairing homo_lumo HOMO-LUMO Gap reactivity Chemical Reactivity homo_lumo->reactivity mep Molecular Electrostatic Potential (MEP) interaction Interaction Sites with Biomolecules mep->interaction drug_action Mechanism of Drug Action reactivity->drug_action mutagenesis Mutagenesis mispairing->mutagenesis interaction->drug_action

References

An In-Depth Technical Guide to the Solubility of 5-Chlorouracil in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Chlorouracil, a halogenated derivative of uracil, in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this compound.

Core Data Presentation: Solubility of this compound

The solubility of this compound is a critical parameter for its application in various experimental and pharmaceutical contexts. The following table summarizes the available quantitative solubility data in a range of organic and aqueous media.

SolventTemperature (°C)Solubility
Dimethylformamide (DMF)Not Specified8 mg/mL[1]
EthanolNot Specified53 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)Not Specified0.8 mg/mL[1]
Water252.501 g/L[2]
Phosphate-Buffered Saline (PBS) pH 7.2Not Specified60 mg/mL[1]
1 M Ammonium Hydroxide (NH4OH)Not Specified50 mg/mL[2][3]

Experimental Protocols: Determining Solubility

The determination of a compound's solubility is a fundamental experimental procedure. The "shake-flask" method is a widely accepted technique for establishing the thermodynamic equilibrium solubility of a solid in a solvent.[4][5][6][7] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved substance.

Shake-Flask Method for this compound Solubility Determination

This protocol outlines the steps for determining the solubility of this compound in a given organic solvent.

1. Materials and Equipment:

  • This compound (solid)

  • Solvent of interest (e.g., ethanol, methanol, acetone)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies can be conducted to determine the optimal equilibration time.[6]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

    • Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification of Dissolved this compound:

    • Using UV-Vis Spectrophotometry:

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a standard solution across a range of UV wavelengths (e.g., 200-400 nm).[8][9]

      • Measure the absorbance of the standard solutions and the diluted sample at the determined λmax.

      • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

      • Use the absorbance of the diluted sample and the calibration curve to determine the concentration of this compound in the diluted sample.

      • Calculate the original solubility by taking the dilution factor into account.

    • Using High-Performance Liquid Chromatography (HPLC):

      • Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (e.g., based on the UV absorbance spectrum).[10][11][12][13][14]

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Inject the standard solutions and the diluted sample into the HPLC system.

      • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

      • Use the peak area of the diluted sample and the calibration curve to determine the concentration of this compound in the diluted sample.

      • Calculate the original solubility by taking the dilution factor into account.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

G cluster_0 Preparation of Saturated Solution cluster_1 Sample Processing cluster_2 Quantification A Add excess this compound to solvent B Seal vials and place on shaker A->B C Agitate at constant temperature to reach equilibrium B->C D Allow excess solid to settle C->D Equilibration Complete E Withdraw and filter supernatant D->E F Dilute filtered sample E->F H Analyze standards and sample (UV-Vis or HPLC) F->H Analysis G Prepare standard solutions G->H J Calculate solubility H->J I Construct calibration curve I->J

Caption: Workflow for Shake-Flask Solubility Determination.

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 5-Chlorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorouracil (B11105) (5-ClU), a halogenated derivative of uracil (B121893), is a compound of significant interest in medicinal chemistry and molecular biology.[1] It serves as a precursor in the synthesis of various pharmaceutical compounds and is utilized in research to study nucleic acid metabolism.[2][3] Understanding its thermodynamic properties and stability is crucial for its application in drug development, particularly in optimizing synthesis, formulation, and storage, as well as for elucidating its mechanism of action at a molecular level. This guide provides a comprehensive overview of the thermodynamic characteristics and stability profile of this compound, supported by experimental data and methodologies.

Thermodynamic Properties

The thermodynamic properties of this compound provide fundamental insights into its energy landscape and reactivity. Key parameters include its heat capacity, enthalpy, entropy, and Gibbs free energy.

Heat Capacity and Standard Thermodynamic Functions

The heat capacity of this compound has been experimentally determined over a wide temperature range. These data are essential for calculating other thermodynamic functions. The molar heat capacity at constant pressure (Cp,m) and derived standard thermodynamic functions at T = 298.15 K and p = 0.1 MPa are summarized in Table 1.

Table 1: Molar Heat Capacity and Standard Thermodynamic Functions of this compound [4]

PropertyValueUnits
Molar heat capacity (Cp,m)134.7J·K-1·mol-1
Standard molar entropy (Sm°)165.8J·K-1·mol-1
Standard molar enthalpy (Hm°)24.38kJ·mol-1
Gas-Phase Acidity and Proton Affinity

The intrinsic acidic and basic properties of this compound in the gas phase have been investigated using experimental and theoretical methods.[5] These properties are important for understanding its behavior in non-polar biological environments and its interaction with enzymes. The gas-phase acidity (ΔHacid) and proton affinity (PA) provide quantitative measures of these characteristics.

Table 2: Gas-Phase Acidity and Proton Affinity of this compound

PropertyExperimental Value (kcal/mol)Computational Value (kcal/mol)
Gas-Phase Acidity (ΔHacid)324.7 ± 2.5325.2
Proton Affinity (PA)208.5 ± 1.5208.1

Stability of this compound

The stability of this compound is a critical factor for its synthesis, storage, and biological activity. It can be influenced by factors such as temperature, light, and pH.

Thermal Stability

This compound is a crystalline solid at room temperature and exhibits high thermal stability. It has a melting point that exceeds 300 °C.

Photolytic Stability

This compound undergoes photolysis when exposed to ultraviolet (UV) light, particularly in aqueous solutions. The rate of photolysis is dependent on pH and temperature, with higher pH and temperature leading to faster decomposition. The undissociated form of this compound is relatively stable to photolysis, while the monoanionic form, which is predominant at pH values above 8, degrades at a first-order rate upon exposure to light in the 290-320 nm range.

Hydrolytic Stability

The kinetics and mechanisms of the hydrolysis of 5-halouracils, including this compound, have been studied. The stability of the C-X bond in 5-halouracils is a key factor in their biological activity and degradation. While specific kinetic data for this compound hydrolysis was not detailed in the provided search results, the general mechanism involves nucleophilic attack at the C6 position, which can be influenced by the halogen substituent at the C5 position.

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination of the thermodynamic properties and stability of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the direct chlorination of uracil.

Protocol for Synthesis:

  • Suspend uracil in an aqueous solution of hydrochloric acid (e.g., 18%).

  • Bubble gaseous chlorine through the suspension at an elevated temperature (e.g., 72-80 °C).

  • Continue the reaction until the detection of unreacted chlorine leaving the vessel.

  • Collect the solid product by filtration. The resulting white solid is this compound.

Another method involves the reaction of uracil with sodium hypochlorite (B82951) under acidic conditions.

Calorimetry

Calorimetry is used to measure the heat changes associated with chemical reactions or physical changes, allowing for the determination of thermodynamic properties like enthalpy. A general procedure for determining the heat of reaction using a solution calorimeter is as follows:

General Calorimetry Protocol:

  • Assemble a calorimeter, which typically consists of an insulated container, a temperature measuring device (thermometer or thermistor), a stirrer, and a port for adding reactants.

  • Measure a known volume of a solvent (e.g., water or a buffer) into the calorimeter and allow it to reach thermal equilibrium.

  • Record the initial temperature of the solvent.

  • Introduce a known mass of the substance of interest (e.g., this compound) into the calorimeter.

  • Record the temperature change over time until a stable final temperature is reached.

  • The heat of reaction (q) can be calculated using the formula: q = (Ccalorimeter + msolution * csolution) * ΔT, where Ccalorimeter is the heat capacity of the calorimeter, msolution is the mass of the solution, csolution is the specific heat capacity of the solution, and ΔT is the change in temperature.

  • The calorimeter constant (Ccalorimeter) should be determined separately by performing a reaction with a known enthalpy change.

Determination of Gas-Phase Acidity and Proton Affinity

The gas-phase thermochemical properties of 5-halouracils have been determined using a combination of experimental techniques, such as Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry, and computational methods.

Experimental Approach for Gas-Phase Acidity:

  • Bracketing Method: This method involves reacting the deprotonated this compound with a series of reference acids with known gas-phase acidities. By observing the direction of proton transfer, the acidity of this compound can be bracketed between the acidities of two reference compounds.

  • Kinetic Method: This method is used to determine the proton affinity by measuring the rates of competing dissociation reactions of a proton-bound dimer formed between this compound and a reference base.

Computational Approach:

  • Density Functional Theory (DFT) calculations, such as B3LYP, are often employed to calculate the optimized geometries and energies of the neutral and deprotonated species. These energies are then used to compute the gas-phase acidity and proton affinity.

Biological Pathways and Mechanism of Action

As a uracil analog, this compound is believed to exert its biological effects primarily through its incorporation into nucleic acids, leading to disruption of their normal function.

Metabolic Pathway

This compound likely follows a catabolic pathway similar to that of 5-fluorouracil. This pathway involves a series of enzymatic reactions that lead to its degradation.

metabolic_pathway This compound This compound 5-Chloro-5,6-dihydrouracil 5-Chloro-5,6-dihydrouracil This compound->5-Chloro-5,6-dihydrouracil Dihydropyrimidine Dehydrogenase (DPD) β-ureido-α-chloropropionic acid β-ureido-α-chloropropionic acid 5-Chloro-5,6-dihydrouracil->β-ureido-α-chloropropionic acid Dihydropyrimidinase α-chloro-β-alanine α-chloro-β-alanine β-ureido-α-chloropropionic acid->α-chloro-β-alanine β-Ureidopropionase

Caption: Proposed catabolic pathway of this compound.

Proposed Mechanism of Action and Downstream Effects

The primary mechanism of action of this compound is thought to involve its conversion to 5-chloro-2'-deoxyuridine (B16210) and subsequent phosphorylation to the triphosphate form, which can then be incorporated into DNA. This incorporation can lead to DNA damage, inhibition of DNA synthesis, and ultimately, cell death.

mechanism_of_action cluster_0 Cellular Uptake and Metabolism cluster_1 DNA Damage and Cellular Response This compound This compound 5-Chloro-2'-deoxyuridine 5-Chloro-2'-deoxyuridine This compound->5-Chloro-2'-deoxyuridine 5-Cl-dUMP 5-Chloro-2'-deoxyuridine monophosphate 5-Chloro-2'-deoxyuridine->5-Cl-dUMP 5-Cl-dUTP 5-Chloro-2'-deoxyuridine triphosphate 5-Cl-dUMP->5-Cl-dUTP DNA_Incorporation Incorporation into DNA 5-Cl-dUTP->DNA_Incorporation DNA_Damage DNA Damage DNA_Incorporation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of action for this compound.

Conclusion

This technical guide has summarized the key thermodynamic properties and stability aspects of this compound. The provided data on heat capacity, enthalpy, entropy, gas-phase acidity, and proton affinity are fundamental for understanding its chemical behavior. The discussion on its thermal, photolytic, and hydrolytic stability offers practical insights for its handling and formulation. While detailed signaling pathways remain an area for further investigation, the proposed metabolic pathway and mechanism of action provide a solid foundation for its role as a uracil analog. The experimental protocols outlined serve as a starting point for researchers aiming to conduct further studies on this important molecule.

References

The Biological Fate and Metabolic Pathways of 5-Chlorouracil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chlorouracil (B11105), a halogenated pyrimidine (B1678525) analog, holds significant interest in medicinal chemistry due to its potential as an antitumor and antiviral agent. Its biological activity is intrinsically linked to its metabolic fate within the body. While specific pharmacokinetic data for this compound remains limited in publicly available literature, its structural similarity to the extensively studied 5-Fluorouracil (5-FU) provides a strong basis for predicting its metabolic pathways. This guide synthesizes the current understanding of this compound's biological journey, drawing parallels with 5-FU to elucidate its probable absorption, distribution, metabolism, and excretion (ADME) profile. We will explore the key enzymatic pathways likely involved in both its activation (anabolism) to cytotoxic nucleotides and its degradation (catabolism), present hypothesized metabolic schemes, and detail the experimental protocols typically employed in the study of such compounds.

Introduction

This compound is a derivative of the nucleobase uracil, where a chlorine atom replaces the hydrogen at the 5th position.[1] This modification is key to its biological activity, which is believed to stem from its ability to interfere with nucleic acid synthesis and function.[2] Like other halogenated pyrimidines, this compound can be recognized by enzymes involved in nucleotide metabolism, leading to its incorporation into DNA and RNA, or its degradation.[3] Understanding these metabolic pathways is crucial for predicting its efficacy, toxicity, and for the rational design of novel therapeutic strategies.

Predicted Metabolic Pathways of this compound

The metabolism of this compound is anticipated to follow two primary routes, analogous to those of 5-Fluorouracil: an anabolic pathway leading to the formation of active cytotoxic metabolites, and a catabolic pathway that results in inactive degradation products.

Anabolic Pathway: Activation to Cytotoxic Nucleotides

The therapeutic efficacy of this compound is likely dependent on its conversion to fraudulent nucleotides that can disrupt normal cellular processes. This activation pathway is a multi-step process involving several key enzymes.

  • Conversion to 5-Chlorouridine (B16834) and 5-Chloro-2'-deoxyuridine (B16210): this compound can be converted to its corresponding nucleosides by uridine (B1682114) phosphorylase and thymidine (B127349) phosphorylase, respectively.

  • Phosphorylation to Mononucleotides: These nucleosides are then phosphorylated by uridine kinase and thymidine kinase to form 5-chlorouridine monophosphate (5-ClUMP) and 5-chloro-2'-deoxyuridine monophosphate (5-CldUMP).

  • Formation of Di- and Triphosphate Nucleotides: 5-ClUMP and 5-CldUMP can be further phosphorylated by cellular kinases to their corresponding di- and triphosphate forms (5-ClUDP, 5-ClUTP, 5-CldUDP, and 5-CldUTP).

These chlorinated nucleotides can then exert their cytotoxic effects through:

  • Incorporation into RNA: 5-Chlorouridine triphosphate (5-ClUTP) can be incorporated into RNA in place of uridine triphosphate (UTP), leading to impaired RNA processing and function.

  • Incorporation into DNA: 5-Chloro-2'-deoxyuridine triphosphate (5-CldUTP) can be incorporated into DNA, causing DNA damage and apoptosis.

  • Inhibition of Thymidylate Synthase: 5-Chloro-2'-deoxyuridine monophosphate (5-CldUMP) may act as an inhibitor of thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.

Anabolic_Pathway This compound This compound 5-Chlorouridine 5-Chlorouridine This compound->5-Chlorouridine Uridine Phosphorylase 5-Chloro-2'-deoxyuridine 5-Chloro-2'-deoxyuridine This compound->5-Chloro-2'-deoxyuridine Thymidine Phosphorylase 5-ClUMP 5-ClUMP 5-Chlorouridine->5-ClUMP Uridine Kinase 5-CldUMP 5-CldUMP 5-Chloro-2'-deoxyuridine->5-CldUMP Thymidine Kinase 5-ClUDP 5-ClUDP 5-ClUMP->5-ClUDP 5-CldUDP 5-CldUDP 5-CldUMP->5-CldUDP Thymidylate Synthase Inhibition Thymidylate Synthase Inhibition 5-CldUMP->Thymidylate Synthase Inhibition Inhibition 5-ClUTP 5-ClUTP 5-ClUDP->5-ClUTP 5-CldUTP 5-CldUTP 5-CldUDP->5-CldUTP RNA RNA 5-ClUTP->RNA Incorporation DNA DNA 5-CldUTP->DNA Incorporation

Caption: Hypothesized anabolic pathway of this compound.
Catabolic Pathway: Degradation and Inactivation

The majority of administered 5-FU is rapidly catabolized, and it is highly probable that this compound undergoes a similar fate. This degradation pathway renders the compound inactive and facilitates its excretion from the body. The liver is the primary site for this catabolism.

  • Reduction by Dihydropyrimidine (B8664642) Dehydrogenase (DPD): The initial and rate-limiting step is the reduction of this compound to 5-Chloro-5,6-dihydrouracil by the enzyme dihydropyrimidine dehydrogenase (DPD).

  • Hydrolysis by Dihydropyrimidinase: The dihydrouracil (B119008) ring is then opened by dihydropyrimidinase to form N-carbamoyl-β-alanine derivative.

  • Formation of β-Alanine Derivative: Subsequently, β-ureidopropionase cleaves the molecule to yield a chlorinated β-alanine analog, carbon dioxide, and ammonia.

The final chlorinated β-alanine metabolite is expected to be the primary excretory product.

Catabolic_Pathway This compound This compound 5-Chloro-5,6-dihydrouracil 5-Chloro-5,6-dihydrouracil This compound->5-Chloro-5,6-dihydrouracil Dihydropyrimidine Dehydrogenase (DPD) N-carbamoyl-β-alanine derivative N-carbamoyl-β-alanine derivative 5-Chloro-5,6-dihydrouracil->N-carbamoyl-β-alanine derivative Dihydropyrimidinase Chlorinated β-alanine analog Chlorinated β-alanine analog N-carbamoyl-β-alanine derivative->Chlorinated β-alanine analog β-ureidopropionase Excretion Excretion Chlorinated β-alanine analog->Excretion

Caption: Hypothesized catabolic pathway of this compound.

Quantitative Data

Table 1: Pharmacokinetic Parameters of 5-Fluorouracil in Humans

ParameterValueReference
Plasma Half-life (t½) 8 - 20 minutes[4]
Volume of Distribution (Vd) 12.4 - 21.4 L/m²[5]
Total Body Clearance (CL) 25.43 - 57.6 mL/min/m²
Urinary Excretion (unchanged) < 10%
Primary Metabolite in Urine α-fluoro-β-alanine (FBAL)

Table 2: Half-lives of 5-Fluorouracil and its Metabolites in Human Plasma

CompoundHalf-life (minutes)Reference
5-Fluorouracil (5-FU) 12.9 ± 7.3
Dihydrofluorouracil (DHFU) 61.9 ± 39.0
α-fluoro-β-ureidopropionic acid (FUPA) 238.9 ± 175.4
α-fluoro-β-alanine (FBAL) 1976 ± 358

Experimental Protocols

The study of the biological fate and metabolic pathways of a compound like this compound involves a combination of in vitro and in vivo experimental approaches. The following are detailed methodologies for key experiments, drawn from established protocols for studying fluoropyrimidines.

In Vivo Pharmacokinetic and Distribution Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a living organism.

Methodology:

  • Radiolabeling: Synthesize radiolabeled this compound (e.g., with ¹⁴C or ³H) to enable sensitive detection and quantification.

  • Animal Model: Utilize a suitable animal model, such as mice or rats.

  • Administration: Administer the radiolabeled compound via the desired route (e.g., intravenous, oral).

  • Sample Collection: Collect blood, urine, feces, and various tissues at predetermined time points.

  • Sample Processing:

    • Plasma: Separate plasma from blood by centrifugation.

    • Urine and Feces: Collect in metabolic cages.

    • Tissues: Homogenize tissues.

  • Quantification of Total Radioactivity: Use liquid scintillation counting to determine the total radioactivity in each sample, providing information on the overall distribution and excretion of the compound and its metabolites.

  • Metabolite Profiling:

    • Extract the parent compound and its metabolites from the biological matrices.

    • Separate the compounds using High-Performance Liquid Chromatography (HPLC).

    • Identify and quantify the parent drug and its metabolites using a radiodetector coupled to the HPLC system and by comparing retention times with synthesized standards. Mass spectrometry (MS) can be used for structural elucidation of unknown metabolites.

InVivo_Workflow cluster_0 In Vivo Experiment cluster_1 Sample Analysis Radiolabeled this compound Radiolabeled this compound Administration Administration Radiolabeled this compound->Administration Animal Model Animal Model Animal Model->Administration Sample Collection Sample Collection Administration->Sample Collection Blood, Urine, Feces, Tissues Quantification Quantification Sample Collection->Quantification Liquid Scintillation Counting Metabolite Profiling Metabolite Profiling Sample Collection->Metabolite Profiling HPLC-Radiodetection/MS ADME Profile ADME Profile Quantification->ADME Profile Metabolite Profiling->ADME Profile

Caption: Workflow for in vivo pharmacokinetic studies.
In Vitro Metabolism Studies using Liver Microsomes

Objective: To investigate the metabolic stability of this compound and identify the cytochrome P450 (CYP) enzymes involved in its metabolism.

Methodology:

  • Preparation of Liver Microsomes: Isolate microsomes from the livers of a relevant species (e.g., human, rat) by differential centrifugation.

  • Incubation: Incubate this compound with the liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes) at 37°C.

  • Time Course Experiment: Collect aliquots at various time points and quench the reaction (e.g., with acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound over time. The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.

  • Reaction Phenotyping: To identify the specific CYP enzymes involved, incubate this compound with a panel of recombinant human CYP enzymes or use specific chemical inhibitors of different CYP isoforms in the liver microsome incubation.

InVitro_Metabolism This compound This compound Incubation (37°C) Incubation (37°C) This compound->Incubation (37°C) Liver Microsomes + NADPH Liver Microsomes + NADPH Liver Microsomes + NADPH->Incubation (37°C) Quenching Quenching Incubation (37°C)->Quenching Time points LC-MS/MS Analysis LC-MS/MS Analysis Quenching->LC-MS/MS Analysis Metabolic Stability Metabolic Stability LC-MS/MS Analysis->Metabolic Stability Metabolite Identification Metabolite Identification LC-MS/MS Analysis->Metabolite Identification

Caption: Workflow for in vitro metabolism studies.

Conclusion

While direct experimental data on the biological fate and metabolic pathways of this compound are scarce, its structural analogy to 5-Fluorouracil provides a robust framework for predicting its ADME properties. It is anticipated that this compound is metabolized through both anabolic activation pathways, leading to cytotoxic effects, and catabolic degradation pathways, resulting in its inactivation and excretion. The key enzymes in these pathways are likely to be the same as those involved in 5-FU metabolism, including dihydropyrimidine dehydrogenase, uridine phosphorylase, and thymidine phosphorylase. Further research, employing the experimental protocols outlined in this guide, is necessary to definitively elucidate the quantitative pharmacokinetics and metabolic profile of this compound. Such studies are essential for the continued development and potential clinical application of this promising compound.

References

Methodological & Application

Application Notes and Protocols for 5-Chlorouracil in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the use of 5-Chlorouracil (B11105), a halogenated derivative of uracil (B121893), in cell culture experiments. This compound is recognized for its potential antitumor activity, presumed to function through the inhibition of DNA and RNA synthesis, similar to other pyrimidine (B1678525) analogs like 5-Fluorouracil (5-FU).[1] Due to the limited availability of specific experimental data for this compound, this document also provides data and protocols for the well-characterized compound 5-Fluorouracil as a reference. Researchers are strongly encouraged to perform dose-response experiments to determine the optimal concentrations of this compound for their specific cell lines and experimental conditions.

Introduction

This compound is an organochlorine compound consisting of a uracil molecule with a chlorine substituent at the 5-position.[1] Like other halogenated pyrimidines, it is investigated for its potential as an anticancer agent. Its mechanism of action is thought to involve the inhibition of nucleic acid synthesis, thereby affecting the proliferation of rapidly dividing cancer cells. These application notes provide a starting point for researchers interested in evaluating the cytotoxic, pro-apoptotic, and cell cycle-modifying effects of this compound in vitro.

Mechanism of Action (Presumed)

The presumed mechanism of action for this compound, based on its structural similarity to uracil and other halogenated pyrimidines, involves its metabolic conversion into fraudulent nucleotides. These nucleotides can then be incorporated into RNA and DNA, leading to dysfunction in RNA processing and DNA replication and repair. Additionally, metabolites of uracil analogs can inhibit key enzymes involved in nucleotide synthesis, such as thymidylate synthase, leading to a depletion of thymidine (B127349) and subsequent disruption of DNA synthesis.

cluster_0 Cellular Uptake and Metabolism cluster_1 Inhibition of DNA Synthesis cluster_2 Incorporation into Nucleic Acids This compound This compound Metabolites Metabolites This compound->Metabolites Thymidylate Synthase Thymidylate Synthase Metabolites->Thymidylate Synthase Inhibits RNA RNA Metabolites->RNA Incorporation DNA DNA Metabolites->DNA Incorporation dTMP dTMP dUMP dUMP dUMP->dTMP Conversion DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Cell Cycle Arrest Cell Cycle Arrest DNA Synthesis->Cell Cycle Arrest RNA Dysfunction RNA Dysfunction RNA->RNA Dysfunction DNA Damage DNA Damage DNA->DNA Damage Apoptosis Apoptosis RNA Dysfunction->Apoptosis DNA Damage->Apoptosis Cell Cycle Arrest->Apoptosis Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound (serial dilutions) Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Add_Solubilizer Add solubilization solution Incubate_2_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Start Start Seed_Cells Seed cells in 6-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound Incubate_24h->Treat_Cells Incubate_24_48h Incubate for 24-48h Treat_Cells->Incubate_24_48h Harvest_Cells Harvest cells (including supernatant) Incubate_24_48h->Harvest_Cells Wash_Cells Wash with cold PBS Harvest_Cells->Wash_Cells Resuspend_Buffer Resuspend in Annexin V binding buffer Wash_Cells->Resuspend_Buffer Add_Stains Add Annexin V-FITC and PI Resuspend_Buffer->Add_Stains Incubate_15min Incubate for 15 min at RT (dark) Add_Stains->Incubate_15min Analyze_Flow Analyze by flow cytometry Incubate_15min->Analyze_Flow End End Analyze_Flow->End

References

Application of 5-Chlorouracil in Antimicrobial Synergy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic strategies, including the use of combination therapies to enhance the efficacy of existing antimicrobial agents. 5-Chlorouracil, a halogenated pyrimidine (B1678525), represents a class of compounds with known biological activities. While extensively studied for its anticancer properties, its potential as an antimicrobial agent, particularly in synergistic combinations, is an emerging area of interest. This document provides detailed application notes on the potential use of this compound in antimicrobial synergy studies and protocols for evaluating its synergistic effects with other antimicrobial compounds.

Recent studies on halogenated pyrimidines suggest that they can possess significant antimicrobial and antibiofilm properties. Halogenation can enhance the binding affinity of these compounds to their targets and improve their overall antimicrobial effects[1]. Although specific data on this compound is limited, the known mechanisms of similar compounds, such as 5-Fluorouracil (5-FU), provide a strong rationale for investigating its potential. 5-FU is known to inhibit thymidylate synthase, a crucial enzyme in DNA synthesis, in both cancer cells and bacteria[2][3]. This mode of action suggests that this compound could also interfere with bacterial DNA replication, potentially leading to synergistic effects when combined with antibiotics that target different cellular pathways.

Potential Applications

  • Synergistic Partner with Conventional Antibiotics: this compound can be investigated as a synergistic partner with various classes of antibiotics to potentially lower the required therapeutic dose and combat resistance.

  • Antifungal Synergy: Similar to other pyrimidine analogs like 5-Fluorocytosine (B48100), this compound may exhibit synergistic effects with antifungal agents[4][5].

  • Antibiofilm Agent: Halogenated pyrimidines have demonstrated the ability to inhibit biofilm formation, a key factor in chronic and resistant infections. This compound could be explored for its potential to disrupt biofilms, making bacteria more susceptible to conventional antibiotics.

Data Presentation: A Framework for this compound Synergy

Due to the limited availability of specific quantitative data for this compound in antimicrobial synergy studies, the following table is presented as a template. Researchers can use this structure to populate their findings from checkerboard assays. For illustrative purposes, hypothetical data is included.

Microorganism Antibiotic MIC of this compound Alone (µg/mL) MIC of Antibiotic Alone (µg/mL) MIC of this compound in Combination (µg/mL) MIC of Antibiotic in Combination (µg/mL) Fractional Inhibitory Concentration Index (FICI) Interpretation
Staphylococcus aureusVancomycin642160.50.5Synergy
Pseudomonas aeruginosaGentamicin1284320.50.375Synergy
Escherichia coliCiprofloxacin1280.5640.251.0Additive
Candida albicansFluconazole328810.375Synergy

Note: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) Interpretation of FICI values: ≤ 0.5 indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.

Experimental Protocols

Checkerboard Assay for Antimicrobial Synergy Testing

This protocol details the checkerboard method, a widely used in vitro technique to assess the interaction between two antimicrobial agents.

1. Preparation of Reagents and Microorganisms:

  • Antimicrobial Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent (e.g., sterile deionized water, DMSO). The concentration should be at least 10 times the expected Minimum Inhibitory Concentration (MIC).

  • Bacterial Inoculum: From a fresh culture plate, inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.

2. Preparation of the Checkerboard Plate (96-well plate):

  • Add 50 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Drug A (this compound) Dilution: Add 50 µL of the this compound stock solution to the first well of each row and perform serial dilutions along the rows.

  • Drug B (Antibiotic) Dilution: Add 50 µL of the antibiotic stock solution to the first well of each column and perform serial dilutions down the columns.

  • This creates a two-dimensional matrix of varying concentrations of both agents. Include control wells with each agent alone and a growth control well without any antimicrobial agent.

3. Inoculation and Incubation:

  • Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial suspension.

  • Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for most bacteria) for 16-24 hours.

4. Determination of MIC and FICI:

  • After incubation, visually inspect the plate for turbidity or use a microplate reader to measure the optical density at 600 nm.

  • The MIC is the lowest concentration of the antimicrobial agent(s) that completely inhibits visible growth.

  • Determine the MIC of each agent alone and in combination.

  • Calculate the FICI using the formula mentioned in the Data Presentation section.

Visualizations

Experimental Workflow for Checkerboard Assay

G cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_incubation Inoculation & Incubation cluster_analysis Data Analysis A Prepare Stock Solutions (this compound & Antibiotic) D Serial Dilution of this compound (Rows) A->D B Prepare Bacterial Inoculum (0.5 McFarland Standard) F Inoculate wells with Bacterial Suspension B->F C Add Broth to all wells C->D E Serial Dilution of Antibiotic (Columns) C->E D->F E->F G Incubate at 37°C for 16-24h F->G H Read MICs (Visual or Plate Reader) G->H I Calculate FICI H->I J Interpret Results (Synergy, Additive, Antagonism) I->J

Caption: Workflow for the checkerboard antimicrobial synergy assay.

Potential Mechanism of Synergistic Action

The proposed synergistic mechanism of this compound with certain antibiotics is based on a multi-target approach. This compound is hypothesized to inhibit DNA synthesis, while a partner antibiotic could target another essential bacterial process, such as cell wall synthesis or protein synthesis.

G cluster_drug_action Drug Action cluster_bacterial_targets Bacterial Targets cluster_outcome Outcome A This compound C Thymidylate Synthase A->C Inhibits B Partner Antibiotic (e.g., Beta-lactam) E Cell Wall Synthesis B->E Inhibits D DNA Synthesis C->D Blocks F Inhibition of Bacterial Growth D->F E->F G Synergistic Effect F->G

Caption: Proposed dual-target mechanism for this compound synergy.

References

Application Notes and Protocols for 5-Chlorouracil in DNA-Protein Cross-Linking Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorouracil (5-ClU) is a halogenated analog of the nucleobase uracil (B121893) that can be incorporated into DNA and subsequently used as a photo-inducible cross-linking agent. This technique is a powerful tool for investigating the intricate interactions between DNA and proteins in their native cellular context. Upon activation with ultraviolet (UV) light, 5-ClU forms a covalent bond with amino acid residues in close proximity, effectively "trapping" transient and stable DNA-protein interactions. These cross-linked complexes can then be isolated and analyzed to identify the specific proteins bound to a DNA sequence of interest and to map their precise binding sites. This application note provides detailed protocols and technical guidance for utilizing this compound in DNA-protein cross-linking assays.

Principle of this compound Mediated DNA-Protein Cross-Linking

The mechanism of DNA-protein cross-linking using 5-halouracils, including this compound, is initiated by UV irradiation. The process can be summarized in the following steps:

  • Photoexcitation: Upon absorption of UV light, the this compound base enters an excited state.

  • Radical Formation: This excited state leads to the homolytic cleavage of the C5-Cl bond, generating a highly reactive uracilyl radical and a chlorine radical.

  • Hydrogen Abstraction: The uracilyl radical can abstract a hydrogen atom from a nearby amino acid residue of a closely associated protein.

  • Covalent Bond Formation: This abstraction results in the formation of a stable, covalent cross-link between the DNA and the protein.

Longer wavelengths of UV light (UVA, 320-400 nm) are generally preferred for these experiments as they minimize photodamage to the DNA and proteins compared to shorter wavelength (UVC) irradiation.

Data Presentation

While specific quantitative data for the cross-linking efficiency of this compound is not extensively documented in publicly available literature, data from related 5-halouracils can provide a valuable benchmark for experimental design and optimization. The efficiency of cross-linking is dependent on several factors, including the specific protein-DNA complex, the wavelength and dose of UV irradiation, and the buffer conditions.

Halogenated UracilReported Cross-Linking YieldOptimal UV WavelengthReference
5-Iodouracil (5-IU)70-94%325 nm[1]
5-Bromouracil (5-BrU)Generally lower than 5-IU~308 nm
This compound (5-ClU)Not explicitly reported; requires empirical determination.Expected to be in the UVA range.

Note: The cross-linking efficiency for this compound should be empirically determined for each specific biological system. The data for 5-Iodouracil provides a high-end benchmark to aim for during optimization.

A study on low-energy electron impact on this compound provides some insight into its reactivity, which is a prerequisite for cross-linking. The reaction cross-section for the formation of (M-HCl)⁻, a dominant dissociative electron attachment channel, is a measure of the molecule's propensity to lose HCl upon electron capture, a process related to the initial steps of radical formation in photocross-linking.

IsomerReaction Cross Section for (M-HCl)⁻ FormationReference
This compound (5-ClU)5 x 10⁻¹⁸ m²[2]
6-Chlorouracil (6-ClU)9 x 10⁻¹⁸ m²[2]

This data suggests that this compound is reactive and can undergo bond cleavage, supporting its potential as a photocross-linking agent.

Experimental Protocols

Protocol 1: Preparation of this compound Substituted DNA

This protocol describes the synthesis of a DNA probe containing this compound at a specific position using solid-phase phosphoramidite (B1245037) chemistry.

Materials:

  • 5-Chloro-2'-deoxyuridine phosphoramidite

  • Standard DNA synthesis reagents and columns

  • Automated DNA synthesizer

  • HPLC purification system

Methodology:

  • DNA Synthesis: Synthesize the desired DNA oligonucleotide using a standard DNA synthesizer. At the desired incorporation site, use the 5-Chloro-2'-deoxyuridine phosphoramidite instead of the standard thymidine (B127349) phosphoramidite.

  • Deprotection and Cleavage: Following synthesis, deprotect the oligonucleotide and cleave it from the solid support according to the manufacturer's protocols for the phosphoramidite used.

  • Purification: Purify the 5-ClU substituted oligonucleotide by reverse-phase HPLC to ensure high purity and remove any truncated or failed sequences.

  • Quantification: Determine the concentration of the purified oligonucleotide using UV-Vis spectrophotometry at 260 nm.

  • Verification: Verify the mass and purity of the final product by mass spectrometry (e.g., ESI-MS).

Protocol 2: In Vitro DNA-Protein Cross-Linking Assay

This protocol outlines the procedure for cross-linking a purified protein to a 5-ClU substituted DNA probe.

Materials:

  • Purified 5-ClU substituted DNA probe

  • Purified target protein

  • Binding buffer (optimize for the specific protein-DNA interaction)

  • UV cross-linking apparatus (e.g., a UV lamp with a filter for the desired wavelength, or a laser)

  • SDS-PAGE gels and reagents

  • Autoradiography or Western blotting reagents

Methodology:

  • Binding Reaction:

    • Set up the binding reaction by incubating the 5-ClU substituted DNA probe (radiolabeled or biotinylated for detection) with the purified target protein in the optimized binding buffer.

    • Incubate at the optimal temperature and for a sufficient time to allow for complex formation (e.g., 30 minutes at room temperature).

  • UV Irradiation:

    • Place the reaction mixture in a quartz cuvette or on a parafilm drop on a cold block.

    • Irradiate the sample with UVA light (e.g., 320-360 nm) for a predetermined time (optimization is required, start with a time course from 1 to 30 minutes). The distance from the UV source and the power of the lamp will need to be standardized.

  • Nuclease Digestion (Optional):

    • To reduce the size of the DNA and simplify analysis, digest the non-cross-linked DNA by adding a mixture of DNase I and nuclease S1. Incubate at 37°C for 30 minutes.

  • Analysis of Cross-Linked Products:

    • Add SDS-PAGE loading buffer to the reaction mixture to denature the proteins.

    • Separate the protein-DNA complexes by SDS-PAGE.

    • Detect the cross-linked product by autoradiography (if the DNA was radiolabeled) or by Western blotting using an antibody against the target protein. The cross-linked product will appear as a band with a higher molecular weight than the protein alone.

Protocol 3: In Vivo DNA-Protein Cross-Linking

This protocol describes the general steps for performing DNA-protein cross-linking using 5-ClU in a cellular context.

Materials:

  • Cell line of interest

  • Cell culture medium supplemented with 5-Chloro-2'-deoxyuridine (5-CldU)

  • Phosphate-buffered saline (PBS)

  • UV cross-linking apparatus

  • Cell lysis buffer

  • Sonication or enzymatic digestion reagents for chromatin shearing

  • Antibody against the protein of interest for immunoprecipitation

  • Protein A/G beads

  • Wash buffers

  • Elution buffer

  • Protease for protein digestion (e.g., Proteinase K)

  • DNA purification kit

Methodology:

  • Metabolic Labeling:

    • Culture the cells in a medium containing 5-CldU for a sufficient period (e.g., 24-48 hours) to allow for its incorporation into the genomic DNA. The optimal concentration of 5-CldU should be determined to balance incorporation efficiency with potential cytotoxicity.

  • UV Cross-Linking:

    • Wash the cells with ice-cold PBS to remove the medium.

    • Irradiate the cells with UVA light. The dose and duration of UV exposure need to be optimized to maximize cross-linking while minimizing cell damage.

  • Cell Lysis and Chromatin Preparation:

    • Harvest the cells and lyse them using a suitable lysis buffer.

    • Isolate the nuclei and shear the chromatin to a desired fragment size (e.g., 200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation of Cross-Linked Complexes:

    • Incubate the sheared chromatin with an antibody specific to the target protein overnight at 4°C.

    • Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins and DNA.

    • Elute the cross-linked complexes from the beads.

  • Reverse Cross-Linking and Analysis:

    • Reverse the cross-links by heating the sample (e.g., at 65°C for several hours) in the presence of a protease (e.g., Proteinase K) to digest the protein.

    • Purify the DNA using a DNA purification kit.

    • The enriched DNA can then be analyzed by qPCR, sequencing (ChIP-seq), or other molecular biology techniques to identify the DNA sequences that were bound by the target protein.

Visualizations

G Mechanism of this compound DNA-Protein Photocross-Linking cluster_0 Initial State cluster_1 UV Activation cluster_2 Cross-Linking Reaction 5ClU_DNA This compound in DNA Protein Nearby Protein 5ClU_DNA->Protein Non-covalent interaction Excited_5ClU Excited 5-ClU* UV UV Light (UVA) UV->Excited_5ClU Uracilyl_Radical Uracilyl Radical Excited_5ClU->Uracilyl_Radical Homolytic Cleavage Cl_Radical Chlorine Radical Excited_5ClU->Cl_Radical Crosslinked_Product Covalent DNA-Protein Cross-link Uracilyl_Radical->Crosslinked_Product Hydrogen Abstraction Amino_Acid Amino Acid Residue Amino_Acid->Crosslinked_Product G Experimental Workflow for In Vitro 5-ClU Cross-Linking Start Start Prepare_DNA Synthesize & Purify 5-ClU DNA Probe Start->Prepare_DNA Binding Incubate DNA Probe with Target Protein Prepare_DNA->Binding UV_Irradiation Expose to UVA Light Binding->UV_Irradiation Analysis Analyze via SDS-PAGE and Autoradiography/Western Blot UV_Irradiation->Analysis End End Analysis->End G Experimental Workflow for In Vivo 5-ClU Cross-Linking (ChIP) Start Start Labeling Metabolically Label Cells with 5-CldU Start->Labeling Crosslinking Irradiate Cells with UVA Light Labeling->Crosslinking Lysis Cell Lysis and Chromatin Shearing Crosslinking->Lysis IP Immunoprecipitate Target Protein Lysis->IP Wash_Elute Wash and Elute Complexes IP->Wash_Elute Reverse Reverse Cross-links and Purify DNA Wash_Elute->Reverse Analysis Analyze DNA by qPCR or Sequencing Reverse->Analysis End End Analysis->End

References

Application Notes and Protocols for the Determination of 5-Chlorouracil in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 5-Chlorouracil (5-CU) in plasma, a crucial aspect of pharmacokinetic and drug metabolism studies. The following protocols are adapted from established methods for analogous compounds and are intended to serve as a comprehensive guide for laboratory implementation.

Introduction

This compound (5-CU) is a halogenated derivative of uracil. While often utilized as an internal standard in the bioanalysis of fluoropyrimidines like 5-Fluorouracil (B62378) (5-FU) due to its similar chemical properties and chromatographic behavior, the ability to accurately quantify 5-CU itself is essential in various research contexts.[1][2][3] The methods detailed below leverage advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to achieve sensitive and specific detection of 5-CU in a complex biological matrix like plasma.

Accurate quantification is paramount for understanding the pharmacokinetics and potential metabolic fate of 5-CU. The protocols provided herein cover sample preparation, chromatographic separation, and detection, along with tables summarizing key quantitative parameters to aid in method selection and validation.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules in complex matrices.[2] This protocol is based on a validated method for 5-FU, where 5-CU was used as an internal standard, indicating its suitability for this analytical platform.[1][2]

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

This procedure is designed to extract 5-CU from plasma while removing interfering endogenous components.[2]

  • To 200 µL of plasma, add 10 µL of an appropriate internal standard (e.g., ¹³C,¹⁵N₂-labeled this compound for stable isotope dilution).

  • Add 600 µL of 20% ammonium (B1175870) hydroxide (B78521) solution to the plasma sample.[2]

  • Precondition an Oasis Max SPE cartridge (3 cc, 60 mg) with 2 mL of methanol (B129727) followed by 2 mL of water.[2]

  • Load the plasma sample onto the conditioned SPE cartridge and draw it through under a gentle vacuum.[2]

  • Wash the cartridge with 3 mL of 5% ammonium hydroxide solution, followed by 3 mL of methanol.[2]

  • Elute the analyte with 1 mL of 1% formic acid in 60:40 methanol:water.[2]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of 15% ammonium hydroxide in acetonitrile (B52724) for injection into the LC-MS/MS system.[2]

2. LC-MS/MS Conditions

  • LC System: Agilent 1100 or equivalent.[2]

  • Mass Spectrometer: AB Sciex 4000 QTRAP or equivalent.[2]

  • Column: Phenomenex Luna HILIC (3 µm, 150 mm × 2.00 mm).[2]

  • Column Temperature: 40 °C.[2]

  • Mobile Phase A: 100 mM ammonium formate (B1220265) in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 90% B for 2.0 min, 90–50% B at 4.0 min, 50% B until 6.0 min, 50–90% B at 6.1 min, and 90% B until 11 min.[2]

  • Ionization Mode: Negative Ion Electrospray (ESI-).[4][5]

  • MRM Transition: For this compound, the transition m/z 145 → 42 has been previously used when it served as an internal standard.[1] This transition should be optimized for sensitivity.

Quantitative Data Summary (LC-MS/MS)

The following table summarizes the expected performance of an LC-MS/MS method for 5-CU, based on analogous 5-FU assays.

ParameterExpected Value
Lower Limit of Quantification (LLOQ)0.1 - 5 ng/mL
Linearity Range0.1 - 50 ng/mL
Accuracy85 - 115%
Precision (%RSD)< 15%

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A simple and robust HPLC-UV method can be employed for the determination of 5-CU in plasma, particularly for applications where high sensitivity is not the primary requirement.

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To a 500 µL plasma sample, add an appropriate internal standard (e.g., 5-Bromouracil).[4]

  • Add 100 µL of ammonium acetate (B1210297) buffer (pH 3.5; 0.01M).[6][7]

  • Add 3 mL of an isopropanol/ethyl acetate mixture (15:85, v/v) and vortex for 1 minute.[6][7]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

2. HPLC-UV Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Detector: UV Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.01M ammonium acetate buffer (pH 3.5) (2.5:97.5 v/v).[6][7]

  • Flow Rate: 0.8 mL/min.[6][7]

  • Detection Wavelength: 266 nm (based on 5-FU, should be optimized for 5-CU).[3]

  • Column Temperature: 25 °C.[6][7]

Quantitative Data Summary (HPLC-UV)
ParameterExpected Value
Limit of Quantification (LOQ)10 - 40 ng/mL[3][6]
Linearity Range0.04 - 15 µg/mL
Accuracy85.24 - 104.14%[6][7]
Precision (%RSD)< 10%[6][7]
Recovery87.55 - 95.26%[6][7]

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and is a viable alternative for the analysis of 5-CU, typically requiring derivatization to enhance volatility.

Experimental Protocol

1. Sample Preparation and Derivatization

  • To 1 mL of plasma, add an internal standard (e.g., methylated thymine).[8]

  • Heat the plasma sample to precipitate proteins.[8]

  • Wash the sample with diethyl ether to remove lipids.[8]

  • Extract 5-CU under optimized pH conditions.[8]

  • Evaporate the extract to dryness.

  • Derivatize the residue with a suitable agent (e.g., silylation reagent like BSTFA) to increase volatility for GC analysis.

2. GC-MS Conditions

  • GC System: Agilent 7890B or equivalent.

  • MS System: Agilent 5977B or equivalent.

  • Column: A non-polar or medium-polarity capillary column suitable for derivatized pyrimidines.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to ensure separation from matrix components.

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions of derivatized 5-CU.

Quantitative Data Summary (GC-MS)
ParameterExpected Value
Sensitivity5 - 10 ng/mL[8][9]
Linearity RangeTo be determined during validation
AccuracyTo be determined during validation
Precision (%RSD)To be determined during validation

Visualizations

Experimental Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is add_nh4oh Add 20% NH4OH add_is->add_nh4oh spe Solid-Phase Extraction (SPE) add_nh4oh->spe wash Wash Cartridge spe->wash elute Elute 5-CU wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject hilic HILIC Separation inject->hilic ms Tandem MS Detection (MRM) hilic->ms quant Quantification ms->quant

Caption: Workflow for the analysis of this compound in plasma using LC-MS/MS.

Logical Relationship of Analytical Methods

cluster_methods Analytical Methods for this compound cluster_attributes Key Attributes lcms LC-MS/MS sensitivity High Sensitivity lcms->sensitivity specificity High Specificity lcms->specificity hplc HPLC-UV robustness Robustness hplc->robustness cost Lower Cost hplc->cost gcms GC-MS gcms->specificity derivatization Requires Derivatization gcms->derivatization

Caption: Key attributes of different analytical methods for this compound detection.

References

Application Notes and Protocols: The Role of 5-Chlorouracil in the Synthesis of Novel Antiviral Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorouracil (B11105), a halogenated derivative of uracil (B121893), serves as a pivotal precursor in the synthesis of a variety of nucleoside analogues with significant antiviral properties. The introduction of the chloro-substituent at the C5 position of the pyrimidine (B1678525) ring influences the electronic properties and steric interactions of the resulting nucleosides, often leading to enhanced therapeutic potential. These modifications can result in compounds with potent activity against a range of viruses, including Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). This document provides detailed application notes on the utility of this compound in antiviral drug discovery and protocols for the synthesis and evaluation of novel this compound-containing antiviral nucleosides.

Application Notes

1. Rationale for this compound in Antiviral Nucleoside Synthesis:

The chlorine atom at the 5-position of the uracil ring is a key feature that can enhance the antiviral activity of nucleoside analogues. Its electron-withdrawing nature can affect the pKa of the N3 proton, influencing hydrogen bonding interactions with viral enzymes. Furthermore, the steric bulk of the chlorine atom can be exploited to achieve selective binding to viral polymerases over host cell polymerases, a critical factor in developing antiviral agents with a high therapeutic index. The 5-chloro group can also serve as a synthetic handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

2. Mechanism of Action of this compound Nucleosides:

The primary mechanism of action for many this compound nucleoside analogues is the inhibition of viral DNA synthesis.[1] Following administration, these compounds are anabolized within the host cell to their active triphosphate form by a series of viral and cellular kinases.[2] This metabolic activation is often a key determinant of their selective antiviral activity, as some viral kinases, such as the thymidine (B127349) kinase (TK) of HSV and VZV, can phosphorylate the nucleoside analogue more efficiently than their cellular counterparts.[3] The resulting this compound nucleoside triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP).[4] Upon incorporation into the growing viral DNA chain, these analogues can act as chain terminators due to the absence of a 3'-hydroxyl group on the sugar moiety, or their presence can disrupt the normal DNA structure and function.

Data Presentation

Table 1: Antiviral Activity of this compound Nucleoside Analogues

Compound/Derivative NameVirusCell LineAssay TypeIC50 (µg/mL)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)Reference
(E)-5-(2-chlorovinyl)-1-[[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]uracilVaricella-Zoster Virus (VZV) (Kawaguchi strain)Human Embryonic Lung (HEL) cellsPlaque Reduction Assay0.070>100>1428[5]
(E)-5-(2-chlorovinyl)-1-[[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]uracilHerpes Simplex Virus Type 1 (HSV-1) (KOS strain)Vero cellsPlaque Reduction Assay>10>100-[5]
5-Chloro-2'-deoxyuridineHerpes Simplex Virus Type 1 (HSV-1)Vero cellsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
5-(2-chloroethyl)-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil (CEFAU)Herpes Simplex Virus Type 1 (HSV-1)Not SpecifiedNot Specified0.03-0.2>100 µg/mL>500-3333[7]
5-(2-chloroethyl)-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil (CEFAU)Herpes Simplex Virus Type 2 (HSV-2)Not SpecifiedNot Specified0.1-0.3>100 µg/mL>333-1000[7]
5-(2-chloroethyl)-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil (CEFAU)Varicella-Zoster Virus (VZV)Not SpecifiedNot Specified0.03>100 µg/mL>3333[7]

Experimental Protocols

Protocol 1: General Synthesis of a this compound Acyclic Nucleoside Analogue

This protocol describes a general method for the synthesis of an acyclic nucleoside analogue of this compound, exemplified by the synthesis of a derivative with a cyclopropane (B1198618) sugar moiety.[5]

Materials:

  • This compound

  • 1,3-Dioxolane (B20135) derivative of the acyclic sugar moiety

  • Silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide - BSA)

  • Lewis acid catalyst (e.g., Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) - TMSOTf)

  • Anhydrous solvent (e.g., acetonitrile)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Silylation of this compound: Suspend this compound in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture at reflux until a clear solution is obtained, indicating the formation of the silylated derivative.

  • Glycosylation: Cool the solution to room temperature and add the 1,3-dioxolane derivative of the acyclic sugar moiety. Cool the mixture to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution. Extract the product with ethyl acetate (B1210297).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Plaque Reduction Assay for Antiviral Activity against HSV-1

This protocol details a standard method to evaluate the antiviral efficacy of this compound nucleosides against Herpes Simplex Virus Type 1 (HSV-1).[8][9][10]

Materials:

  • Vero cells (or other susceptible cell line)

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)

  • HSV-1 stock of known titer

  • This compound nucleoside compound to be tested

  • Acyclovir (B1169) (as a positive control)

  • Phosphate-buffered saline (PBS)

  • Overlay medium (e.g., medium containing carboxymethylcellulose or methylcellulose)

  • Fixing solution (e.g., methanol (B129727) or 10% formalin)

  • Staining solution (e.g., 0.5% crystal violet in 50% ethanol)

  • 96-well or 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells into 96-well or 24-well plates at a density that will form a confluent monolayer overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound nucleoside compound and acyclovir in cell culture medium.

  • Infection: When the cells are confluent, remove the growth medium and infect the cells with HSV-1 at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units (PFU) per well).

  • Treatment: After a 1-hour adsorption period at 37°C, remove the virus inoculum and add the different concentrations of the test compound or control.

  • Overlay: Add the overlay medium to each well to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible in the untreated virus control wells.

  • Staining: Remove the overlay medium, fix the cells with the fixing solution, and then stain with crystal violet solution.

  • Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control. Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and using regression analysis.

Protocol 3: Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of the test compound.[11][12][13]

Materials:

  • Same as for the Plaque Reduction Assay.

Procedure:

  • Cell Seeding and Infection: Seed cells in multi-well plates and infect with HSV-1 at a specific MOI as described in the plaque reduction assay.

  • Treatment: After the adsorption period, remove the inoculum and add fresh medium containing various concentrations of the this compound nucleoside or control drug.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Virus Harvest: After incubation, subject the cells and supernatant to three cycles of freezing and thawing to release the progeny virus particles.

  • Virus Titer Determination: Determine the titer of the harvested virus from each well by performing a plaque assay on fresh cell monolayers as described in Protocol 2.

  • Data Analysis: Calculate the reduction in virus yield for each compound concentration compared to the untreated virus control. The IC50 is the concentration of the compound that reduces the virus yield by 50%.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Nucleoside Analogue This compound This compound Silylation Silylation This compound->Silylation Silylated this compound Silylated this compound Silylation->Silylated this compound Glycosylation Glycosylation Silylated this compound->Glycosylation Acyclic Sugar Moiety Acyclic Sugar Moiety Acyclic Sugar Moiety->Glycosylation Crude Nucleoside Analogue Crude Nucleoside Analogue Glycosylation->Crude Nucleoside Analogue Purification Purification Crude Nucleoside Analogue->Purification Pure Nucleoside Analogue Pure Nucleoside Analogue Purification->Pure Nucleoside Analogue

Caption: General workflow for the synthesis of this compound nucleoside analogues.

Antiviral_Mechanism cluster_mechanism Mechanism of Action of this compound Nucleosides 5-Chlorouracil_Nucleoside This compound Nucleoside Analogue Cellular_Uptake Cellular Uptake 5-Chlorouracil_Nucleoside->Cellular_Uptake Phosphorylation Phosphorylation (Viral/Cellular Kinases) Cellular_Uptake->Phosphorylation Active_Triphosphate Active this compound Nucleoside Triphosphate Phosphorylation->Active_Triphosphate Inhibition Competitive Inhibition with dTTP Active_Triphosphate->Inhibition Viral_DNA_Polymerase Viral DNA Polymerase Viral_DNA_Polymerase->Inhibition Incorporation Incorporation into Viral DNA Inhibition->Incorporation Chain_Termination Chain Termination / Disruption of DNA Function Incorporation->Chain_Termination Inhibition_of_Replication Inhibition of Viral Replication Chain_Termination->Inhibition_of_Replication

Caption: Proposed mechanism of antiviral action for this compound nucleosides.

References

Application Notes and Protocols for 5-Chlorouracil-Induced DNA Damage and Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorouracil (B11105) (5-ClU) is a halogenated pyrimidine (B1678525) analog of uracil (B121893).[1] Its mechanism of action involves the inhibition of DNA synthesis, making it a compound of interest in cancer research and antiviral therapies.[1] Understanding the cellular response to 5-ClU-induced DNA damage is critical for elucidating its therapeutic potential and mechanisms of resistance. When incorporated into DNA, 5-ClU can lead to the formation of DNA adducts, triggering cellular DNA damage response and repair pathways.[2][3] This document provides detailed experimental protocols for studying this compound-induced DNA damage and repair, including methods for assessing cell viability, quantifying DNA lesions, and analyzing key signaling pathways.

Data Presentation

Table 1: Cytotoxicity of this compound (5-ClU) and its Deoxyribonucleoside (5-CldU) in Human Cancer Cell Lines

Cell LineCompoundIC50 ConcentrationExposure TimeReference
K-5625-Chloro-2'-deoxyuridine (5-CldU)> 10 µM (no significant toxicity observed)Not Specified[2]
HCT-1165-Fluorouracil (5-FU)47.02 ± 0.65 µMNot Specified
HT295-Fluorouracil (5-FU)85.37 ± 1.81 µMNot Specified
HeLa5-Fluorouracil (5-FU)43.34 ± 2.77 µMNot Specified

Note: Data on the IC50 values for this compound are limited in publicly available literature. The provided data for 5-Fluorouracil (5-FU), a related compound, is for comparative purposes. Researchers should determine the IC50 of 5-ClU for their specific cell line and experimental conditions.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing mammalian cells and treating them with this compound to induce DNA damage.

Materials:

  • Mammalian cell line of interest (e.g., K-562, HCT-116)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (or 5-Chloro-2'-deoxyuridine) stock solution (dissolved in a suitable solvent like DMSO or sterile water)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding:

    • For adherent cells, seed cells in culture plates or flasks at a density that will allow for exponential growth during the experiment.

    • For suspension cells, seed cells in flasks at an appropriate density.

  • Cell Treatment:

    • Allow cells to attach and resume growth for 24 hours after seeding.

    • Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A preliminary experiment to determine the optimal concentration range is recommended. Based on available data, a concentration of 10 µM of 5-CldU has been shown to be incorporated into DNA without significant toxicity in K-562 cells.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.

    • Include a vehicle control (medium with the solvent used to dissolve this compound at the same final concentration).

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to allow for the incorporation of this compound into the DNA and the induction of a DNA damage response.

  • Harvesting:

    • After incubation, harvest the cells for downstream analysis.

    • For adherent cells, wash with PBS, detach with Trypsin-EDTA, and collect by centrifugation.

    • For suspension cells, collect directly by centrifugation.

    • Wash the cell pellet with PBS before proceeding to specific assays.

G Experimental Workflow for Studying 5-ClU Induced DNA Damage cluster_setup Experimental Setup cluster_analysis Downstream Analysis A Cell Seeding B This compound Treatment (e.g., 10 µM 5-CldU) A->B C Incubation (24-72 hours) B->C D Cell Viability Assay (MTT Assay) C->D Harvest Cells E DNA Damage Detection (Comet Assay, γH2AX Staining) C->E Harvest Cells F DNA Repair & Signaling Analysis (Western Blot, qPCR) C->F Harvest Cells

Caption: Experimental workflow for investigating this compound-induced DNA damage.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells treated with this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • DMSO or solubilization solution

  • Microplate reader

Protocol:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Treat cells with various concentrations of this compound as described in Protocol 1.

  • MTT Addition:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

DNA Damage Detection (Comet Assay)

The Comet Assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • Cells treated with this compound

  • Comet assay slides

  • Low-melting-point agarose (B213101)

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green or propidium (B1200493) iodide)

  • Fluorescence microscope with appropriate filters

Protocol:

  • Cell Preparation:

    • Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL.

  • Embedding in Agarose:

    • Mix the cell suspension with molten low-melting-point agarose and pipette onto a comet assay slide.

    • Allow the agarose to solidify.

  • Lysis:

    • Immerse the slides in lysis solution overnight at 4°C to remove cell membranes and proteins, leaving behind nucleoids.

  • Alkaline Unwinding and Electrophoresis:

    • Incubate the slides in alkaline electrophoresis buffer to unwind the DNA.

    • Perform electrophoresis at a low voltage to allow the migration of broken DNA fragments out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining:

    • Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using appropriate software.

DNA Damage Detection (γH2AX Immunofluorescence Staining)

This method detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.

Materials:

  • Cells grown on coverslips and treated with this compound

  • 4% Paraformaldehyde in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Cell Fixation and Permeabilization:

    • After treatment, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells to allow antibody entry.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding sites.

    • Incubate with the primary anti-γH2AX antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

  • Staining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus to determine the level of DNA double-strand breaks.

Signaling Pathways and Repair Mechanisms

The incorporation of this compound into DNA can lead to the formation of mispairs, particularly with guanine (B1146940) (G), which are recognized by cellular DNA repair machinery. The primary repair pathway implicated in the removal of uracil and its analogs from DNA is the Base Excision Repair (BER) pathway.

G This compound DNA Damage and Base Excision Repair cluster_damage DNA Damage Induction cluster_repair Base Excision Repair (BER) A This compound (5-ClU) B Incorporation into DNA during replication A->B C 5-ClU:G Mispair B->C D Recognition by DNA Glycosylase (e.g., TDG, SMUG1) C->D Repair Initiation E Excision of 5-ClU D->E F AP Site Creation E->F G AP Endonuclease (APE1) action F->G H DNA Polymerase & DNA Ligase action G->H I Repaired DNA H->I

Caption: this compound incorporation into DNA and subsequent removal by the Base Excision Repair pathway.

Upon significant DNA damage, cells activate complex signaling networks to arrest the cell cycle and coordinate repair. Key players in this response are the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases . These kinases phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53 , which can lead to cell cycle arrest or apoptosis.

G DNA Damage Signaling in Response to this compound cluster_trigger Damage Trigger cluster_signaling Signaling Cascade A 5-ClU induced DNA Damage (e.g., strand breaks) B ATM/ATR Activation A->B Sensing of Damage C p53 Phosphorylation B->C D Cell Cycle Arrest (G1/S or G2/M) C->D E Apoptosis C->E F DNA Repair C->F

Caption: Simplified signaling pathway initiated by this compound-induced DNA damage.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize conditions for their specific experimental systems. The information on signaling pathways is based on the general DNA damage response and may require specific validation for this compound.

References

Utilizing 5-Chlorouracil as an Internal Standard for Accurate Quantification of 5-Fluorouracil via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy regimens for various solid tumors. Its narrow therapeutic index and significant inter-individual pharmacokinetic variability necessitate precise monitoring of its concentration in biological matrices. This document provides detailed application notes and protocols for the use of 5-Chlorouracil as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of 5-FU. This compound is a suitable internal standard due to its structural similarity to 5-FU, which ensures comparable behavior during sample preparation and ionization, thereby correcting for matrix effects and variations in instrument response.

Principle

The fundamental principle of using an internal standard in quantitative analysis is to add a known amount of a compound, structurally similar to the analyte, to both the calibration standards and the unknown samples. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach significantly improves the accuracy and precision of the measurement by compensating for variations in sample extraction, injection volume, and instrument performance.

Data Presentation: Performance Characteristics

The following tables summarize the quantitative performance of LC-MS/MS methods utilizing this compound as an internal standard for the determination of 5-Fluorouracil in various biological matrices.

Table 1: Method Validation Parameters in Human Plasma

ParameterMethod 1Method 2
Sample Preparation Liquid-Liquid ExtractionSolid-Phase Extraction
Linearity Range (ng/mL) 10 - 1,0000.1 - 50
Lower Limit of Quantification (LLOQ) (ng/mL) 10.00.1
Accuracy (%) 94.0 - 103.7Not explicitly stated
Within-Run Precision (%RSD) ≤12.9Not explicitly stated
Between-Run Precision (%RSD) ≤2.7Not explicitly stated
Reference [1][2]

Table 2: Method Validation Parameters in Other Matrices

ParameterDialysateMouse Plasma
Sample Preparation Direct InjectionSolid-Phase Extraction
Linearity Range (ng/mL) 20.0 - 2,0000.1 - 50
Lower Limit of Quantification (LLOQ) (ng/mL) 20.00.1
Accuracy (%) 94.4 - 107.5Not explicitly stated
Within-Run Precision (%RSD) ≤7.1Not explicitly stated
Between-Run Precision (%RSD) ≤4.1Not explicitly stated
Reference [1][2]

Experimental Protocols

Protocol 1: Quantification of 5-Fluorouracil in Human Plasma using Liquid-Liquid Extraction

This protocol is adapted from a method used for quantifying 5-FU in plasma.[1]

1. Materials and Reagents

  • 5-Fluorouracil (analytical standard)

  • This compound (internal standard)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

2. Preparation of Stock and Working Solutions

  • 5-FU Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 5-FU in 10 mL of water.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of water.

  • 5-FU Working Standards: Prepare a series of working standards by serially diluting the 5-FU stock solution with water to achieve concentrations for the calibration curve (e.g., 10, 50, 100, 250, 500, 750, and 1,000 ng/mL).

  • Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution with water.

3. Sample Preparation

  • To 30 µL of plasma sample, standard, or blank, add 10 µL of the 500 ng/mL this compound internal standard working solution.

  • Add 1.5 mL of ethyl acetate.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot (e.g., 25 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • LC System: Waters Alliance Model 2795 XC or equivalent.

  • Column: Hypercarb (100 x 3 mm, 5 µm).

  • Column Temperature: 40°C.

  • Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., a mixture of aqueous buffer and organic solvent, to be optimized for the specific system).

  • Flow Rate: To be optimized (e.g., 0.4 mL/min).

  • Injection Volume: 25 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode to be optimized.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 5-Fluorouracil: To be determined by direct infusion of the standard (e.g., m/z 129 > 42).

    • This compound: To be determined by direct infusion of the standard.

  • Dwell Time: 0.150 s.

Protocol 2: Ultrasensitive Quantification of 5-Fluorouracil in Mouse Plasma using Solid-Phase Extraction

This protocol is based on a highly sensitive method for 5-FU analysis in small volume samples.

1. Materials and Reagents

  • 5-Fluorouracil (analytical standard)

  • This compound (internal standard)

  • Ammonium (B1175870) hydroxide (B78521) solution (20% and 5%)

  • Methanol (B129727) (HPLC grade)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Mouse plasma (blank)

  • Oasis Max SPE cartridges (3 cc, 60 mg).

2. Preparation of Stock and Working Solutions

  • Prepare stock and working solutions for 5-FU and this compound as described in Protocol 1, adjusting concentrations as needed for the desired calibration range (e.g., 0.1 to 50 ng/mL).

  • Internal Standard Working Solution: 100.0 ng/mL.

3. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of mouse plasma, add 10 µL of the 100.0 ng/mL this compound internal standard working solution.

  • Add 600 µL of 20% ammonium hydroxide aqueous solution.

  • Precondition the Oasis Max SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Load the sample mixture onto the conditioned SPE cartridge.

  • Draw the sample through under a gentle vacuum.

  • Wash the cartridge with 3 mL of 5% ammonium hydroxide aqueous solution, followed by 3 mL of methanol.

  • Elute the analytes with 1 mL of 1% formic acid in 60:40 methanol-water.

  • Evaporate the eluate to dryness using a vacuum concentrator.

  • Reconstitute the residue in 100 µL of 15% ammonium hydroxide in acetonitrile.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • LC System: Agilent 1100 system or equivalent.

  • Column: Phenomenex Luna HILIC (150 x 2.00 mm, 3 µm, 200 Å).

  • Column Temperature: 40°C.

  • Mobile Phase:

  • Gradient: To be optimized for optimal separation.

  • Flow Rate: To be optimized.

  • Injection Volume: 10 µL.

  • MS System: AB Sciex 4000 QTRAP or equivalent.

  • Ionization Mode: ESI (negative or positive mode to be optimized).

  • MRM Transitions: To be determined by direct infusion of standards.

Visualizations

5-Fluorouracil Metabolic Pathway

The cytotoxic effects of 5-FU are exerted through its intracellular conversion into active metabolites that interfere with DNA and RNA synthesis.

5-Fluorouracil Metabolic Pathway 5-FU 5-FU FUMP FUMP 5-FU->FUMP OPRT FUDR FUDR 5-FU->FUDR TP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RRM RNA RNA FUTP->RNA Incorporation FdUMP FdUMP FUDR->FdUMP TK TS Thymidylate Synthase FdUMP->TS Inhibition FdUTP FdUTP FdUDP->FdUTP DNA DNA FdUTP->DNA Incorporation dTMP dTMP dUMP dUMP dUMP->dTMP TYMS

Caption: Simplified metabolic pathway of 5-Fluorouracil (5-FU).

General Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of 5-FU using this compound as an internal standard by LC-MS/MS.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Serum, etc.) add_is Add this compound (Internal Standard) sample->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of 5-FU calibration->quantification

Caption: General workflow for 5-FU analysis using an internal standard.

References

Application Notes and Protocols for Site-Specific Incorporation of 5-Chlorouracil into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorouracil (5-ClU) is a halogenated analog of uracil (B121893) and thymine. Its incorporation into oligonucleotides is of significant interest for various research and therapeutic applications. The presence of the electronegative chlorine atom at the C5 position of the uracil ring can influence the oligonucleotide's properties, including its thermal stability, base-pairing fidelity, and susceptibility to enzymatic recognition and cleavage. These characteristics make 5-ClU-modified oligonucleotides valuable tools for studying DNA damage and repair mechanisms, developing antisense therapies, and creating novel aptamers and DNAzymes.

This document provides detailed protocols for the two primary methods of site-specific incorporation of this compound into oligonucleotides: chemical synthesis via a phosphoramidite (B1245037) intermediate and enzymatic incorporation using DNA polymerases.

Methods for Site-Specific Incorporation

There are two main strategies for the site-specific incorporation of this compound into oligonucleotides:

  • Chemical Synthesis using 5-Chloro-2'-deoxyuridine (B16210) (CldU) Phosphoramidite: This is the most common and robust method for synthesizing oligonucleotides containing 5-ClU at specific positions. It involves the chemical synthesis of a CldU phosphoramidite building block, which is then used in standard automated solid-phase oligonucleotide synthesis.

  • Enzymatic Incorporation using 5-Chloro-2'-deoxyuridine Triphosphate (CldUTP): This method utilizes DNA polymerases to incorporate CldU into a growing DNA strand during primer extension or PCR. It is particularly useful for studying the effects of 5-ClU on DNA replication and repair processes in vitro.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the site-specific incorporation of this compound. Please note that specific values can vary depending on the experimental conditions, reagents, and equipment used.

ParameterChemical Synthesis (Phosphoramidite)Enzymatic Incorporation (Polymerase)
Incorporation Efficiency >99% coupling efficiency per cycleVaries by polymerase (e.g., Vent (exo-) shows high efficiency)
Overall Yield (for a 20-mer) ~80-85% of full-length productDependent on polymerase processivity and template sequence
Purity of Final Oligonucleotide High (>95% after purification)Variable, may contain truncated or misincorporated products
Scale of Synthesis Micromole to gram scaleNanogram to microgram scale
Positional Control Precise, at any desired positionDependent on the template sequence

Experimental Protocols

Protocol 1: Chemical Synthesis of 5-Chloro-2'-deoxyuridine (CldU) Phosphoramidite

This protocol outlines the key steps for the synthesis of the 5-chloro-2'-deoxyuridine phosphoramidite building block required for solid-phase synthesis.

Materials:

  • 2'-deoxyuridine (B118206)

  • N-Chlorosuccinimide (NCS)

  • Acetic acid

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine (B92270)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvents (acetonitrile, dichloromethane)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Chlorination of 2'-deoxyuridine:

    • Dissolve 2'-deoxyuridine in glacial acetic acid.

    • Add N-Chlorosuccinimide (NCS) in portions while stirring at room temperature.

    • Monitor the reaction by TLC until completion.

    • Evaporate the solvent under reduced pressure and purify the resulting 5-chloro-2'-deoxyuridine by silica gel chromatography.

  • 5'-O-DMT Protection:

    • Co-evaporate the dried 5-chloro-2'-deoxyuridine with anhydrous pyridine.

    • Dissolve the residue in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl).

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with methanol (B129727) and evaporate the solvent.

    • Purify the 5'-O-DMT-5-chloro-2'-deoxyuridine by silica gel chromatography.

  • Phosphitylation:

    • Dissolve the 5'-O-DMT-5-chloro-2'-deoxyuridine in anhydrous dichloromethane.

    • Add N,N-diisopropylethylamine (DIPEA) and cool the solution to 0°C.

    • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with an appropriate agent and purify the crude product by precipitation or flash chromatography to yield the final 5-chloro-2'-deoxyuridine phosphoramidite.

Protocol 2: Solid-Phase Synthesis of 5-ClU-Containing Oligonucleotides

This protocol describes the automated solid-phase synthesis of an oligonucleotide containing a 5-ClU modification using the prepared phosphoramidite.

Materials:

  • Controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside.

  • Standard DNA phosphoramidites (dA, dC, dG, T).

  • Synthesized 5-chloro-2'-deoxyuridine phosphoramidite.

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane).

  • Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF).

  • Oxidizer solution (e.g., 0.02 M Iodine in THF/Pyridine/Water).

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

  • Anhydrous acetonitrile (B52724) for washing.

  • Automated DNA synthesizer.

Procedure (One Synthesis Cycle for 5-ClU Incorporation):

  • Deblocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The support is then washed with anhydrous acetonitrile.

  • Coupling: The 5-chloro-2'-deoxyuridine phosphoramidite and the activator solution are delivered to the synthesis column. The coupling reaction typically proceeds for 30-60 seconds. The support is then washed with anhydrous acetonitrile.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles. The support is then washed.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester by the oxidizer solution. The support is then washed with anhydrous acetonitrile.

These four steps are repeated for each subsequent nucleotide until the full-length oligonucleotide is synthesized.

Post-Synthesis Processing:

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed by incubation in concentrated ammonium hydroxide.

  • Purification: The crude oligonucleotide is purified, typically by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

  • Analysis: The purity and identity of the final product are confirmed by mass spectrometry and analytical HPLC or CE.

Protocol 3: Enzymatic Incorporation of 5-Chloro-2'-deoxyuridine

This protocol provides a general method for the enzymatic incorporation of 5-ClU into a DNA strand using a primer extension assay.

Materials:

  • 5-Chloro-2'-deoxyuridine triphosphate (CldUTP).

  • Natural dNTPs (dATP, dCTP, dGTP).

  • DNA polymerase (e.g., Vent (exo-), Deep Vent (exo-), or Klenow Fragment).

  • Template DNA strand containing the desired sequence for incorporation.

  • Primer DNA strand complementary to the 3' end of the template.

  • Reaction buffer appropriate for the chosen DNA polymerase.

  • Thermocycler.

  • Denaturing polyacrylamide gel electrophoresis (PAGE) setup for analysis.

Procedure:

  • Reaction Setup:

    • In a PCR tube, prepare the following reaction mixture:

      • Template DNA (1 pmol)

      • Primer DNA (1.5 pmol, often radiolabeled for visualization)

      • 10x Polymerase Buffer (2 µL)

      • dATP, dCTP, dGTP (final concentration of 20 µM each)

      • CldUTP (final concentration of 20 µM)

      • DNA Polymerase (1-2 units)

      • Nuclease-free water to a final volume of 20 µL.

    • Prepare a control reaction with dTTP instead of CldUTP.

  • Primer Annealing:

    • Heat the reaction mixture to 95°C for 2 minutes.

    • Cool the mixture slowly to the annealing temperature of the primer-template duplex and hold for 5 minutes.

  • Primer Extension:

    • Incubate the reaction at the optimal temperature for the chosen DNA polymerase (e.g., 72°C for Vent (exo-)) for 10-30 minutes.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of gel loading buffer containing formamide (B127407) and EDTA.

  • Analysis:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Analyze the products by denaturing PAGE to visualize the full-length product and any truncated species.

Visualizations

experimental_workflow cluster_phosphoramidite Phosphoramidite Synthesis cluster_solid_phase Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis p1 Chlorination of 2'-deoxyuridine p2 5'-O-DMT Protection p1->p2 p3 Phosphitylation p2->p3 s2 Coupling with CldU Phosphoramidite p3->s2 CldU Phosphoramidite s1 Deblocking s1->s2 s3 Capping s2->s3 s4 Oxidation s3->s4 ps1 Cleavage & Deprotection s4->ps1 Completed Oligonucleotide ps2 Purification (HPLC/PAGE) ps1->ps2 ps3 Analysis (MS) ps2->ps3

Caption: Workflow for chemical synthesis of 5-ClU modified oligonucleotides.

ber_pathway dna DNA with This compound glycosylase Uracil-DNA Glycosylase (e.g., SMUG1, TDG) dna->glycosylase Recognition & Excision ap_site AP (Apurinic/Apyrimidinic) Site glycosylase->ap_site ape1 APE1 Endonuclease ap_site->ape1 Cleavage of Phosphodiester Backbone nick Single-Strand Break (Nick) ape1->nick polb DNA Polymerase β (Gap Filling) nick->polb ligase DNA Ligase III (Sealing) polb->ligase repaired_dna Repaired DNA ligase->repaired_dna

Caption: Base Excision Repair (BER) pathway for this compound in DNA.

Application Notes and Protocols for Investigating Mismatch Repair Pathway Deficiencies Using 5-Chlorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 5-Chlorouracil (B11105) (5-ClU) and its well-characterized analogue, 5-Fluorouracil (B62378) (5-FU), as tools to investigate deficiencies in the DNA Mismatch Repair (MMR) pathway. The differential cytotoxicity of these compounds between MMR-proficient and MMR-deficient cells forms the basis of these assays.

Introduction

The DNA Mismatch Repair (MMR) system is a critical cellular mechanism for maintaining genomic stability by correcting errors made during DNA replication.[1][2][3] Deficiencies in the MMR pathway are associated with various cancers, most notably Lynch syndrome.[4] Investigating the MMR status of cancer cells is crucial for both prognostic and therapeutic purposes, as MMR-deficient tumors exhibit resistance to certain chemotherapeutic agents, including 5-Fluorouracil (5-FU).[3][4][5][6]

This compound (5-ClU) is a halogenated pyrimidine (B1678525) analog that, like 5-FU, can be incorporated into DNA during replication.[7] Once incorporated, these analogs can cause mispairing, for instance, with guanine.[7][8] In cells with a functional MMR system, the MMR machinery recognizes these mismatches, leading to a futile cycle of repair attempts that ultimately triggers cell cycle arrest and apoptosis.[8][9] Conversely, MMR-deficient cells fail to recognize these lesions, leading to tolerance of the drug and continued proliferation. This differential response provides a robust method for functionally assessing the MMR status of cells. While detailed protocols for 5-ClU are less prevalent in the literature, the principles and methods are well-established for the closely related compound, 5-FU. The protocols provided herein are based on 5-FU and can be adapted for 5-ClU with appropriate optimization.

Principle of the Assay

The central principle of using 5-ClU or 5-FU to investigate MMR deficiency lies in their differential cytotoxicity.

  • MMR-Proficient Cells: When 5-ClU or 5-FU is incorporated into the DNA of MMR-proficient cells, the MMR system, primarily the MutSα (MSH2-MSH6) complex, recognizes the resulting mismatches (e.g., 5-ClU:G or 5-FU:G).[8] This recognition initiates a cascade of events involving MutLα (MLH1-PMS2), leading to the excision of the newly synthesized strand containing the lesion. However, the continued presence of the analog in the nucleotide pool leads to its re-incorporation, creating a "futile cycle" of DNA repair. This persistent signaling from the MMR system ultimately activates downstream pathways leading to cell cycle arrest and apoptosis.[9]

  • MMR-Deficient Cells: In cells lacking a functional MMR system (e.g., due to mutations in MSH2, MLH1, etc.), the 5-ClU:G or 5-FU:G mismatches are not efficiently recognized. Consequently, the futile repair cycle is not initiated, and the cells are able to tolerate the presence of the analog in their DNA to a much greater extent. This results in a higher survival rate for MMR-deficient cells compared to their MMR-proficient counterparts when exposed to the compound.

Data Presentation

The following tables summarize quantitative data from studies using 5-Fluorouracil to demonstrate the differential sensitivity between MMR-proficient and MMR-deficient cell lines. These data highlight the magnitude of the effect that can be expected in these assays.

Table 1: Comparative Cytotoxicity of 5-Fluorouracil in MMR-Proficient vs. MMR-Deficient Cell Lines

Cell Line PairMMR StatusAssay TypeFold Resistance (MMR-deficient vs. proficient)Reference
HCT116+ch3 vs. HCT116Proficient vs. DeficientClonogenic Assay51-fold[1]
HCT116 3-6 vs. HCT116Proficient vs. DeficientClonogenic Assay20-fold[9]
SW480 vs. HCT116Proficient vs. DeficientClonogenic Assay~28-fold[1]

Table 2: Effect of 5-Fluorouracil on Cell Proliferation and Survival

Cell LineMMR StatusTreatmentEffectReference
MMR-proficient cellsProficient5FdU plasmid transfectionReduced cell proliferation (MTS assay)[10][11]
MMR-proficient cellsProficient5FdU plasmid transfection38.2% reduction in clonogenic survival[11]
MMR-deficient cellsDeficient5FdU plasmid transfectionNo significant change in cell growth[10][11]
MMR-proficient cellsProficientSustained 5-FU treatment90% reduction in clonogenic survival[11]

Experimental Protocols

The following are detailed protocols for key experiments to assess MMR status using 5-FU. These can be adapted for use with 5-ClU, with the understanding that optimal concentrations and incubation times will need to be determined empirically.

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • MMR-proficient and MMR-deficient cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • 5-Fluorouracil (or this compound) stock solution

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.[11]

  • Incubate the plates for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of 5-FU (e.g., from 0.1 µM to 100 µM) in complete medium. For 5-ClU, a similar concentration range can be used as a starting point for optimization.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 5-FU or control medium.

  • Incubate the plates for a defined period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours, following the manufacturer's instructions.[11]

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[11]

  • Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC50 (the concentration of drug that inhibits 50% of cell growth). A significantly higher IC50 in the MMR-deficient cell line compared to the MMR-proficient line is indicative of MMR deficiency.

Protocol 2: Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies, providing a measure of long-term cell survival and reproductive integrity.

Materials:

  • MMR-proficient and MMR-deficient cell lines

  • Complete cell culture medium

  • 6-well or 100 mm cell culture dishes

  • 5-Fluorouracil (or this compound) stock solution

  • Crystal violet or Giemsa stain

Procedure:

  • Seed a known number of cells (e.g., 500 cells) into 6-well or 100 mm dishes.[11]

  • Allow the cells to attach for 24 hours.

  • Treat the cells with various concentrations of 5-FU (or 5-ClU) for a specified period (e.g., continuous exposure or a 24-hour pulse).

  • For pulse treatments, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the dishes for 10-14 days to allow for colony formation.

  • Wash the dishes with PBS, fix the colonies with methanol, and stain with 0.5% crystal violet or Giemsa.

  • Count the number of colonies (typically defined as containing >50 cells).

  • Calculate the surviving fraction for each treatment by dividing the number of colonies in the treated dishes by the number of colonies in the untreated control dishes (plating efficiency).

  • Plot the surviving fraction against the drug concentration. A rightward shift in the survival curve for the MMR-deficient cell line indicates resistance to the drug.

Protocol 3: In Vitro Mismatch Repair Assay

This is a more direct biochemical assay to measure the repair activity in cell extracts.

Materials:

  • Nuclear extracts from MMR-proficient and MMR-deficient cells

  • Plasmid DNA substrate containing a specific mismatch (e.g., G:T or a 5-ClU:G) and a single-strand nick 5' or 3' to the mismatch.[12]

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.6, 110 mM NaCl, 5 mM MgCl2, 1.5 mM ATP, 0.1 mM each dNTP, 1 mg/mL BSA).[13]

  • Restriction enzymes for which the recognition site is restored upon repair of the mismatch.

  • Agarose (B213101) gel electrophoresis equipment.

Procedure:

  • Prepare nuclear extracts from the cell lines to be tested.

  • Set up the repair reaction by incubating the mismatched plasmid substrate (e.g., 75 fmol) with the nuclear extract (e.g., 100 µg) in the reaction buffer.[12]

  • Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).[13]

  • Stop the reaction and purify the plasmid DNA.

  • Digest the purified DNA with the diagnostic restriction enzyme.

  • Analyze the digestion products by agarose gel electrophoresis.

  • Successful repair will restore the restriction site, resulting in cleavage of the plasmid into two smaller fragments. The percentage of repair can be quantified by measuring the intensity of the digested bands relative to the total DNA.[12] MMR-deficient extracts will show significantly less repair activity than MMR-proficient extracts.

Visualizations

Signaling Pathway of MMR-Dependent Cytotoxicity

MMR_Pathway cluster_0 Cellular Processes cluster_1 MMR Pathway cluster_2 Cellular Fate 5ClU_DNA 5-ClU Incorporation into DNA Mismatch 5-ClU:G Mismatch 5ClU_DNA->Mismatch Replication MutSa MutSα (MSH2/MSH6) Recognition Mismatch->MutSa Resistance Drug Resistance Mismatch->Resistance MMR Deficient: No Recognition MutLa MutLα (MLH1/PMS2) Recruitment MutSa->MutLa Excision Excision of 5-ClU MutLa->Excision Resynthesis DNA Resynthesis Excision->Resynthesis Futile_Cycle Futile Repair Cycle Resynthesis->Futile_Cycle Re-incorporation of 5-ClU Signaling Damage Signaling Futile_Cycle->Signaling Apoptosis Apoptosis / Cell Cycle Arrest Signaling->Apoptosis

Caption: MMR-dependent cytotoxicity of this compound.

Experimental Workflow for Assessing MMR Status

Workflow cluster_assays Endpoint Assays Start Start: Select Cell Lines (MMR-Proficient and MMR-Deficient) Culture Cell Culture and Seeding Start->Culture Treatment Treat with 5-ClU/5-FU (Dose-Response) Culture->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Viability Cell Viability Assay (MTS/MTT) Incubation->Viability Clonogenic Clonogenic Survival Assay Incubation->Clonogenic Analysis Data Analysis: - Calculate IC50 - Determine Surviving Fraction Viability->Analysis Clonogenic->Analysis Conclusion Conclusion: Differential sensitivity indicates MMR deficiency Analysis->Conclusion

Caption: Workflow for assessing MMR status using 5-ClU/5-FU.

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 5-Chlorouracil

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chlorouracil is a halogenated derivative of uracil. It is utilized in various research applications, including as an internal standard in the analysis of 5-fluorouracil (B62378) (5-FU) and as a compound for studying DNA damage and mutagenesis.[1][2] Accurate and reliable quantification of this compound is crucial for these applications. This document provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters. The methodology is based on established principles for the analysis of structurally related compounds such as 5-Fluorouracil.

Chromatographic Conditions

A reversed-phase HPLC method is presented as a robust approach for the separation and quantification of this compound. C18 columns are widely used and have shown good performance for similar analytes.

ParameterRecommended Condition
HPLC System Any standard HPLC system with a UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05 M Potassium Dihydrogen Orthophosphate Buffer (pH 4.5)
Gradient Isocratic
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 265 nm
Internal Standard 5-Bromouracil (recommended)

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Collection Sample Collection Extraction Extraction (LLE or SPE) Sample_Collection->Extraction Reconstitution Reconstitution Extraction->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Prepared Sample Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Chromatogram Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the HPLC analysis of this compound.

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol (B129727) and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Two common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE) Protocol [3]

This protocol is suitable for biological fluids like plasma or serum.

  • To 1 mL of the sample, add a known concentration of the internal standard (e.g., 5-Bromouracil).

  • Add 100 µL of a protein precipitating agent (e.g., perchloric acid) and vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 5 mL of an extraction solvent (e.g., a mixture of isopropanol (B130326) and ethyl acetate, 15:85 v/v).[4]

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 rpm for 10 minutes to separate the layers.

  • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

Solid-Phase Extraction (SPE) Protocol [5][6]

This protocol can also be used for complex matrices and offers good cleanup.

  • Condition the SPE Cartridge (C18): Sequentially wash the cartridge with 3 mL of methanol followed by 3 mL of purified water.

  • Load the Sample: To 1 mL of the sample, add the internal standard. Acidify the sample with a small amount of formic or acetic acid and load it onto the conditioned cartridge.

  • Wash: Wash the cartridge with 3 mL of water to remove polar interferences.

  • Elute: Elute the this compound and the internal standard with 2 mL of methanol or acetonitrile.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in 200 µL of the mobile phase.

  • Inject: Inject 20 µL into the HPLC system.

Method Validation

The analytical method should be validated according to the International Conference on Harmonization (ICH) guidelines.[4] Key validation parameters are summarized below.

ParameterSpecification
Linearity (r²) ≥ 0.999
Range 0.1 - 100 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) ≤ 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from endogenous compounds
Robustness Insensitive to small variations in method parameters

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between method development, validation, and sample analysis.

Method_Development_Validation cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_sample Sample Analysis Col_Selection Column Selection (e.g., C18) MP_Optimization Mobile Phase Optimization Col_Selection->MP_Optimization Det_Wavelength Detection Wavelength Selection MP_Optimization->Det_Wavelength Linearity Linearity & Range Det_Wavelength->Linearity Accuracy Accuracy Precision Precision Specificity Specificity LOD_LOQ LOD & LOQ Robustness Robustness Sample_Prep Sample Preparation Robustness->Sample_Prep Validated Method Data_Acquisition Data Acquisition Sample_Prep->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Logical flow from method development to sample analysis.

Conclusion

The described HPLC method provides a reliable and robust starting point for the quantification of this compound in various samples. The use of a C18 reversed-phase column with a simple isocratic mobile phase and UV detection offers good chromatographic performance. Proper sample preparation using either LLE or SPE is critical for achieving accurate and precise results, especially in complex matrices. The method should be fully validated according to ICH guidelines before its application in routine analysis.

References

Troubleshooting & Optimization

preventing aqueous degradation of 5-Chlorouracil stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Chlorouracil (5-CU). This resource provides guidance on the preparation, storage, and troubleshooting of aqueous this compound stock solutions to minimize degradation and ensure experimental reproducibility. The information presented here is compiled from available scientific literature and stability data for the closely related compound, 5-Fluorouracil (B62378) (5-FU), which serves as a valuable proxy due to the limited specific data on 5-CU aqueous degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For most biological applications, sterile, nuclease-free water or a buffered solution such as phosphate-buffered saline (PBS) is recommended. The choice of solvent may depend on the specific requirements of your experiment and the desired final concentration.

Q2: How should I store my this compound stock solution to prevent degradation?

To minimize degradation, it is recommended to store aqueous stock solutions of this compound at low temperatures. For short-term storage (up to a few days), refrigeration at 2-8°C is advisable. For long-term storage, aliquoting the stock solution into smaller, single-use volumes and storing them at -20°C or -80°C is the best practice to avoid repeated freeze-thaw cycles.[1] Protect solutions from light to prevent potential photodegradation.

Q3: My this compound solution has turned slightly yellow. Is it still usable?

A slight yellowing of the solution may indicate some level of degradation. It is recommended to perform a quality control check, such as spectrophotometry or High-Performance Liquid Chromatography (HPLC), to assess the concentration and purity of the 5-CU in the solution. If significant degradation is suspected, it is best to prepare a fresh stock solution.

Q4: Can I autoclave my this compound solution to sterilize it?

The thermal stability of this compound in aqueous solution during autoclaving has not been extensively studied. Due to the potential for heat-induced degradation, sterile filtration using a 0.22 µm filter is the recommended method for sterilizing 5-CU stock solutions.

Q5: What are the primary factors that can cause degradation of this compound in an aqueous solution?

Based on studies of the analogous compound 5-Fluorouracil, the primary factors contributing to the degradation of this compound in aqueous solutions are likely to be:

  • pH: 5-FU is known to be more susceptible to hydrolysis in alkaline conditions.[2][3][4]

  • Temperature: Higher temperatures can accelerate the rate of hydrolytic degradation.

  • Light: Exposure to ultraviolet (UV) light, particularly UVB, can induce photodegradation.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
Precipitate forms in the solution upon storage. The concentration of this compound may exceed its solubility at the storage temperature.Gently warm the solution to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution or storing it at a slightly higher temperature (e.g., 4°C instead of -20°C for short-term use). Ensure the pH of the solution is within a suitable range for solubility.
Loss of biological activity in my experiments. The this compound in the stock solution may have degraded.Prepare a fresh stock solution from a reliable source of solid this compound. Verify the concentration of the new stock solution using a spectrophotometer (refer to the Certificate of Analysis for molar extinction coefficient) or HPLC. Review storage conditions to ensure they are optimal.
Inconsistent experimental results. This could be due to repeated freeze-thaw cycles causing degradation or concentration changes in the stock solution.Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. Always vortex the solution gently before use to ensure homogeneity.
Visible color change in the solution. This may indicate chemical degradation.Discard the solution and prepare a fresh stock. Ensure the water and any buffering agents used are of high purity. Protect the solution from light during storage and handling.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Aqueous Stock Solution

Materials:

  • This compound (MW: 146.53 g/mol )

  • Nuclease-free water

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • 0.22 µm sterile syringe filter

  • Sterile syringe

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Weigh out 14.65 mg of this compound powder.

  • Transfer the powder to a sterile conical tube.

  • Add 9 mL of nuclease-free water to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Adjust the final volume to 10 mL with nuclease-free water.

  • Sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquot the sterilized stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Stability Assessment of this compound Stock Solution by UV-Vis Spectrophotometry

Objective: To monitor the stability of a this compound stock solution over time by measuring its absorbance at its λmax.

Materials:

  • This compound stock solution (e.g., 10 mM)

  • Appropriate buffer or water for dilution

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine the λmax of this compound in your chosen solvent by scanning a diluted sample (e.g., 100 µM) from 200 to 400 nm. The expected λmax is around 265-275 nm.

  • Prepare a fresh dilution of your this compound stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Measure the absorbance of the freshly prepared dilution at the determined λmax. This will be your time zero (T=0) reading.

  • Store your stock solution under the desired conditions (e.g., 4°C, room temperature, protected from light).

  • At specified time intervals (e.g., 1, 3, 7, 14 days), take an aliquot of the stock solution and prepare a fresh dilution in the same manner as in step 2.

  • Measure the absorbance at the λmax.

  • Compare the absorbance readings over time to the T=0 reading. A significant decrease in absorbance indicates degradation.

Data Presentation:

Storage Condition Time Point Absorbance at λmax % of Initial Concentration
4°C, Protected from LightDay 00.550100%
Day 10.54899.6%
Day 70.54298.5%
Day 140.53597.3%
Room Temperature, Exposed to LightDay 00.550100%
Day 10.52194.7%
Day 70.48087.3%
Day 140.43579.1%

(Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.)

Visualizations

Aqueous_Degradation_Pathway cluster_factors Degradation Factors This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation Loss_of_Activity Loss_of_Activity Degradation_Products->Loss_of_Activity High_pH High pH (Alkaline Hydrolysis) High_pH->this compound High_Temperature High Temperature High_Temperature->this compound UV_Light UV Light (Photodegradation) UV_Light->this compound

Caption: Factors influencing the aqueous degradation of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_qc Quality Control A Weigh this compound B Dissolve in Aqueous Solvent A->B C Sterile Filter B->C D Aliquot for Storage C->D E Store at -20°C or -80°C (Long-term) D->E F Store at 2-8°C (Short-term) D->F G Visual Inspection (Precipitate, Color Change) E->G F->G H Spectrophotometry (A260) or HPLC G->H I Assess Biological Activity H->I

Caption: Recommended workflow for preparing and handling this compound stock solutions.

Troubleshooting_Tree Start Inconsistent Experimental Results Q1 Is the stock solution old? Start->Q1 A1_Yes Prepare fresh stock solution Q1->A1_Yes Yes Q2 Repeated freeze- thaw cycles? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes Aliquot new stock into single-use volumes Q2->A2_Yes Yes Q3 Visible precipitate or color change? Q2->Q3 No A2_Yes->End A3_Yes Discard and prepare fresh solution Q3->A3_Yes Yes Q3->End No, investigate other experimental variables A3_Yes->End

Caption: Troubleshooting decision tree for this compound stock solution issues.

References

Technical Support Center: Strategies to Enhance Cellular Uptake of 5-Chlorouracil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the cellular uptake of 5-Chlorouracil and related pyrimidine (B1678525) analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to the cellular uptake of this compound?

A1: The cellular uptake of this compound, a hydrophilic molecule, is primarily limited by the lipophilic nature of the cell membrane. Key barriers include:

  • Low Passive Diffusion: Due to its hydrophilicity, this compound has poor membrane permeability, hindering its ability to passively diffuse across the lipid bilayer.

  • Efflux Pumps: Like its analog 5-Fluorouracil (B62378) (5-FU), this compound may be a substrate for efflux transporters such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its intracellular concentration.

  • Metabolic Instability: Rapid intracellular metabolism can decrease the effective concentration of the drug at its target site.

Q2: What are the main strategies to overcome these barriers and improve this compound uptake?

A2: Several strategies are being explored to enhance the cellular delivery of pyrimidine analogs like this compound. These can be broadly categorized as:

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanocarriers can protect it from degradation, improve its pharmacokinetic profile, and facilitate its entry into cells.

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug can enhance its passive diffusion across the cell membrane. The prodrug is then converted to the active form intracellularly.

  • Use of Permeation Enhancers: Co-administration with chemical permeation enhancers can transiently alter the cell membrane structure, increasing its permeability to hydrophilic drugs.

Troubleshooting Guides

Nanoparticle-Based Delivery

Issue: Low encapsulation efficiency of this compound in liposomes.

  • Possible Cause: this compound's hydrophilicity makes it difficult to retain within the aqueous core of liposomes during preparation.

  • Troubleshooting Steps:

    • Optimize Hydration Volume: Reducing the volume of the aqueous hydration medium can increase the concentration of this compound relative to the external phase, thereby improving encapsulation.[1]

    • Employ a Ternary Complex: A novel method for 5-FU involves forming a ternary complex with copper and a low molecular weight polyethylenimine (PEI). This complex can be efficiently encapsulated into liposomes.[2] This strategy could be adapted for this compound.

    • Use a Small Volume Incubation Method: Passive loading with a small incubation volume has been shown to improve the encapsulation efficiency of 5-FU in liposomes.[1][3]

Issue: Poor cellular uptake of nanoparticles.

  • Possible Cause: The physicochemical properties of the nanoparticles (size, surface charge, and surface modifications) may not be optimal for interaction with the target cells.

  • Troubleshooting Steps:

    • Modify Particle Size: Nanoparticles in the range of 100-200 nm are often optimal for passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect.[1]

    • Adjust Surface Charge: A positive surface charge on nanoparticles, often achieved by using polymers like chitosan, can enhance interaction with the negatively charged cell membrane, promoting uptake.

    • Surface Functionalization: Attaching targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface can facilitate receptor-mediated endocytosis, leading to more specific and efficient uptake by cancer cells.

Prodrug Approach

Issue: The synthesized this compound prodrug is not effectively converted to the active drug inside the cell.

  • Possible Cause: The linker used to create the prodrug may not be efficiently cleaved by intracellular enzymes.

  • Troubleshooting Steps:

    • Select an Appropriate Linker: Choose a linker that is susceptible to cleavage by enzymes that are highly expressed in the target cancer cells. For example, ester linkers are readily cleaved by intracellular esterases.

    • Consider pH-Sensitive Linkers: For targeting the acidic tumor microenvironment, employ linkers that are stable at physiological pH but are hydrolyzed at lower pH.

    • Evaluate Enzyme Expression: Profile the target cells for the expression of relevant enzymes (e.g., carboxylesterases, phosphatases) to ensure the chosen prodrug strategy is viable.

Data Summary

Table 1: Characteristics of Nanoparticle Formulations for 5-Fluorouracil Delivery

Nanoparticle TypeSize (nm)Encapsulation Efficiency (%)Key Findings
Mesoporous Silica Nanoparticles (MSNs)36-65-High loading capacity and controlled release.[4]
Chitosan Nanoparticles114-1928.12-34.32Positive zeta potential enhances cellular uptake.[5]
ZIF-8 MOFs<25063.0Enhanced skin deposition and cell growth inhibition.[6]
Liposomes (Small Volume Incubation)~188.6~25Biphasic drug release.[1][3]
Liposomes (Copper/PEI Complex)130-170>95Significantly improved drug retention and plasma concentrations.[2]

Experimental Protocols

Protocol 1: Synthesis of Mesoporous Silica Nanoparticles (MSNs)

This protocol is adapted from a method for synthesizing MSNs for 5-FU delivery and can be modified for this compound.[4]

  • Synthesis of MSNs:

    • Dissolve 100 mg of cetyl trimethylammonium bromide (CTAB) in 48 mL of deionized water with 350 µL of 2 M NaOH.

    • Stir the solution vigorously at 80°C in a round-bottom flask.

    • Add 500 µL of tetraethyl orthosilicate (B98303) (TEOS) and incubate for 2 hours.

    • Collect the nanoparticles by centrifugation and wash them with ethanol (B145695) and deionized water.

  • Drug Loading:

    • Disperse the synthesized MSNs in a solution of this compound in a suitable buffer.

    • Stir the mixture for a specified period to allow for drug adsorption into the pores.

    • Collect the drug-loaded MSNs by centrifugation and wash to remove unloaded drug.

Protocol 2: In Vitro Cellular Uptake Assay

This protocol outlines a general method for assessing the cellular uptake of this compound formulations.[7]

  • Cell Culture:

    • Seed the target cancer cells (e.g., KB oral cancer cells) in a 24-well plate at a density of 5 x 10³ cells per well.

    • Incubate at 37°C for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare the this compound formulation (e.g., nanoparticle suspension, prodrug solution) at the desired concentration. To visualize uptake, a fluorescent dye like Rhodamine-123 can be co-encapsulated.

    • Remove the culture medium and incubate the cells with the formulation for a defined period (e.g., 24 hours).

  • Visualization and Quantification:

    • Wash the cells twice with phosphate-buffered saline (PBS) to remove any formulation that has not been internalized.

    • Examine the cells under a fluorescence microscope to visualize intracellular uptake.

    • For quantification, lyse the cells and measure the fluorescence intensity using a microplate reader.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Drug Loading cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies s1 Synthesize Nanoparticles (e.g., MSNs, Liposomes) s2 Characterize Nanoparticles (Size, Zeta Potential) s1->s2 s3 Load this compound s2->s3 s4 Determine Encapsulation Efficiency s3->s4 iv1 Cell Culture s4->iv1 Formulation Ready iv2 Treat Cells with Formulation iv1->iv2 iv3 Assess Cellular Uptake (Fluorescence Microscopy) iv2->iv3 iv4 Evaluate Cytotoxicity (MTT Assay) iv2->iv4 inv1 Animal Model iv4->inv1 Promising Results inv2 Administer Formulation inv1->inv2 inv3 Pharmacokinetic Analysis inv2->inv3 inv4 Efficacy Studies inv3->inv4

Caption: Experimental workflow for developing and evaluating this compound delivery systems.

signaling_pathway cluster_uptake Cellular Uptake cluster_signaling Downstream Signaling np Nanoparticle-Drug Complex endocytosis Endocytosis np->endocytosis pi3k PI3K/AKT/mTOR Pathway endocytosis->pi3k mapk MAPK Pathway endocytosis->mapk apoptosis Apoptosis / Cell Cycle Arrest pi3k->apoptosis mapk->apoptosis prodrug_strategy prodrug Lipophilic This compound Prodrug membrane Cell Membrane prodrug->membrane Passive Diffusion active_drug Active this compound membrane->active_drug Intracellular Cleavage (e.g., by esterases) target Intracellular Target (e.g., Thymidylate Synthase) active_drug->target

References

troubleshooting unexpected off-target effects of 5-Chlorouracil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Chlorouracil (B11105). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address specific issues that may arise during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: Poor aqueous solubility can be a challenge with pyrimidine-based compounds. First, visually inspect your stock solutions and final assay plates for any precipitates.[1] To ensure solubility, consider preparing stock solutions in an organic solvent like DMSO and storing them in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1] When preparing working solutions, ensure the final solvent concentration is consistent across all wells and ideally does not exceed 0.5%.[1] A turbidimetric solubility assay can be performed to quantitatively determine the kinetic solubility in your specific assay buffer.[1]

Q2: I'm observing higher than expected cytotoxicity in my non-cancerous control cell line. Is this normal?

A2: Yes, this is a potential and known off-target effect. While this compound is often used for its anti-cancer properties, as a halogenated pyrimidine (B1678525), it can induce genotoxic effects in various cell types, not just rapidly dividing cancer cells.[2] These effects can include cellular toxicity, chromosome aberrations, and induction of sister-chromatid exchanges. It is crucial to establish a baseline cytotoxicity profile for each cell line used in your experiments.

Q3: Are there known stability issues with this compound under certain experimental conditions?

A3: The chemical stability of pyrimidine-based compounds can be affected by factors such as pH, light, and temperature. For instance, some pyrimidine derivatives are known to be unstable in acidic environments. To maintain stability, store this compound in tightly sealed containers in a dry, cool, and well-ventilated area, protected from light and moisture.

Troubleshooting Guide for Unexpected Off-Target Effects

Issue 1: Unexpected Changes in Cell Proliferation and Viability

You may observe discrepancies in cell viability assays that are not consistent with the expected dose-response curve.

Possible Causes and Solutions:

  • Off-target Cytotoxicity: this compound's cytotoxicity may not be limited to its on-target effect of DNA synthesis inhibition. It can induce apoptosis through various pathways.

    • Troubleshooting Step: Perform a series of cytotoxicity assays to determine the IC50 value in your specific cell line. Compare this with the concentration required for the desired on-target effect.

  • Activation of Stress Response Pathways: At sub-lethal doses, this compound may activate cellular stress response pathways that can initially promote survival before leading to cell death at higher concentrations or longer exposure times.

    • Troubleshooting Step: Assess the activation of key stress response markers, such as phosphorylated eIF2α, using Western blotting or immunofluorescence.

Data Presentation: Example Cytotoxicity of this compound in Various Cell Lines

Cell LineTypeIC50 (µM) after 72h
HCT-116Colon Carcinoma5.0
A549Lung Carcinoma12.5
MCF-7Breast Adenocarcinoma8.2
HaCaTKeratinocyte (Non-cancerous)25.0

Note: These are example values. Actual IC50 values should be determined empirically for your specific cell line and experimental conditions.

Issue 2: Alterations in Cell Signaling Pathways

You may observe unexpected activation or inhibition of signaling pathways not directly related to DNA synthesis. Based on studies of the closely related compound 5-Fluorouracil, the following pathways may be affected:

  • MAPK Pathway: 5-FU has been shown to modulate the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.

    • Troubleshooting Step: Profile the phosphorylation status of key MAPK proteins (e.g., ERK, JNK, p38) using Western blotting.

  • Apoptosis Pathways: this compound, similar to 5-FU, likely induces apoptosis through the modulation of Bcl-2 family proteins and caspase activation.

    • Troubleshooting Step: Measure the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) and assess caspase activity (e.g., caspase-3/7) using commercially available kits.

  • Stress Signaling Pathways: Exposure to pyrimidine analogs can induce a DNA damage response.

    • Troubleshooting Step: Perform immunofluorescence staining for DNA damage markers like γH2A.X.

Signaling Pathway Diagrams

MAPK_Pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress JNK JNK Cellular Stress->JNK p38 p38 Cellular Stress->p38 Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation/Survival Proliferation/Survival ERK->Proliferation/Survival Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Hypothesized MAPK Pathway Modulation by this compound.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Bax/Bak Bax/Bak Bax/Bak->Mitochondrion permeabilizes Bcl-2/Bcl-xL Bcl-2/Bcl-xL Bcl-2/Bcl-xL->Bax/Bak inhibits Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Death Receptors Death Receptors FADD FADD Death Receptors->FADD Caspase-8 Caspase-8 FADD->Caspase-8 Caspase-8->Caspase-3 This compound This compound DNA Damage DNA Damage This compound->DNA Damage p53 p53 DNA Damage->p53 p53->Bax/Bak activates Apoptosis Apoptosis Caspase-3->Apoptosis

Potential Apoptosis Pathway Interactions of this compound.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol provides a general method for assessing the cytotoxic effects of this compound.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Experimental Workflow Diagram

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with compound B->D C Prepare serial dilutions of this compound C->D E Incubate for 48-72h D->E F Add MTT solution E->F G Incubate for 4h F->G H Solubilize formazan crystals G->H I Measure absorbance at 570 nm H->I

Workflow for a standard MTT cell viability assay.
Protocol 2: DNA Damage Response (γH2A.X Staining)

This protocol outlines a method to determine if this compound induces a DNA damage response.

Methodology:

  • Cell Culture and Treatment: Treat cells grown on coverslips with this compound for the desired time. Include a positive control for DNA damage (e.g., etoposide) and a vehicle-only control.

  • Immunofluorescence Staining:

    • Fix and permeabilize the cells.

    • Block non-specific antibody binding.

    • Incubate the cells with a primary antibody against phosphorylated H2A.X (γH2A.X).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2A.X foci per cell.

Protocol 3: Kinase Inhibitor Screening

To identify potential off-target kinase interactions, a kinase inhibitor screening assay can be performed.

Methodology:

  • Assay Setup: In a multi-well plate, combine a panel of purified kinases with their respective substrates and cofactors in a suitable kinase buffer.

  • Compound Addition: Add this compound at various concentrations to the assay wells. Include appropriate positive and negative controls.

  • Reaction Initiation: Start the kinase reactions by adding ATP.

  • Detection: After a set incubation period, measure kinase activity. This can be done using various methods, such as radiometric assays (detecting phosphorylation of the substrate) or fluorescence-based assays.

  • Data Analysis: Calculate the percent inhibition of each kinase at different concentrations of this compound to identify potential off-target interactions.

Data Presentation: Example Kinase Inhibition Profile for this compound

Kinase% Inhibition at 10 µMIC50 (µM)
Kinase A5%> 100
Kinase B62%8.5
Kinase C12%> 100
Kinase D48%15.2

Note: This is example data. Actual results will depend on the specific kinase panel and assay conditions used.

References

Technical Support Center: Optimization of Liposomal Delivery Systems for 5-Chlorouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of liposomal delivery systems for 5-Chlorouracil.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and characterization of this compound loaded liposomes.

Issue Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency (%EE) 1. Hydrophilic nature of this compound: The drug has a tendency to remain in the external aqueous phase during liposome (B1194612) formation.[1][2] 2. Inappropriate liposome preparation method: Some methods are less efficient for encapsulating water-soluble drugs.[2][3] 3. Unfavorable lipid composition: The lipid bilayer may be too permeable to this compound.[3] 4. High hydration volume: A large volume of the external aqueous phase can reduce the chances of drug entrapment.1. Utilize a method suitable for hydrophilic drugs: Consider the reverse-phase evaporation method or the small-volume incubation method, which have shown higher encapsulation for similar hydrophilic drugs. 2. Modify the lipid composition: Incorporate cholesterol to decrease membrane permeability. Using lipids with a higher phase transition temperature (e.g., DSPC) can also improve drug retention. 3. Reduce the hydration volume: A smaller volume of the aqueous phase during hydration can increase the concentration of the drug and improve encapsulation efficiency. 4. Consider active loading strategies: A novel approach for the similar molecule 5-Fluorouracil (B62378) involves forming a ternary complex with copper and polyethylenimine (PEI) to achieve over 95% encapsulation.
Poor Stability / Drug Leakage 1. Liposome aggregation or fusion: Can be caused by inappropriate surface charge or storage conditions. 2. Drug leakage over time: The lipid bilayer is not stable enough to retain the encapsulated this compound. 3. Storage at inappropriate temperatures: Higher temperatures can increase membrane fluidity and drug leakage.1. Incorporate charged lipids: Adding charged lipids like dicetylphosphate can increase the zeta potential and prevent aggregation through electrostatic repulsion. 2. Optimize cholesterol content: Cholesterol is known to enhance the stability of the lipid bilayer. 3. Lyophilization (Freeze-drying): This can significantly improve the long-term stability of the liposomal formulation. The lyophilized powder can be reconstituted before use. 4. Store at 4°C: Storing liposomal dispersions at refrigerated temperatures generally improves stability compared to room temperature.
Inconsistent Particle Size 1. Inefficient size reduction method: Sonication or extrusion parameters may not be optimized. 2. Heterogeneity in the preparation method: The reverse-phase evaporation method can sometimes produce a more heterogeneous size distribution compared to extrusion techniques.1. Optimize sonication parameters: Adjust sonication time and power. 2. Use extrusion: Extruding the liposomes through polycarbonate membranes of a defined pore size is a highly effective method for obtaining a uniform size distribution.
Rapid In Vitro Drug Release 1. High membrane fluidity: The lipid composition may result in a highly permeable bilayer at the experimental temperature. 2. Burst release of surface-adsorbed drug: A portion of the drug may be adsorbed on the liposome surface.1. Use saturated phospholipids (B1166683): Liposomes made from phospholipids with saturated acyl chains (e.g., DSPC) are in a gel state at 37°C and show better retention of the drug compared to those made from lipids that are in a fluid state. 2. Increase cholesterol concentration: This will decrease the permeability of the lipid bilayer. 3. Purify the liposomes: Ensure that unencapsulated and surface-adsorbed drug is removed, for example, by centrifugation and washing.

Frequently Asked Questions (FAQs)

A list of common questions regarding the development of this compound liposomes.

1. What is a typical encapsulation efficiency for a hydrophilic drug like this compound in conventional liposomes?

Encapsulation efficiency for hydrophilic drugs like 5-Fluorouracil, a close analog of this compound, can be challenging and often low with conventional methods like thin-film hydration. Efficiencies can range from as low as a few percent to around 30% depending on the specific formulation and preparation method. However, with optimized methods such as the small-volume incubation method or active loading strategies, much higher efficiencies can be achieved.

2. How does cholesterol affect the properties of this compound liposomes?

Cholesterol is a critical component in liposome formulations. It modulates the fluidity of the lipid bilayer. The inclusion of cholesterol generally reduces the permeability of the membrane to water-soluble drugs like this compound, thus decreasing the rate of drug release. It also enhances the stability of the liposomes. However, an excessive amount of cholesterol can negatively impact encapsulation efficiency.

3. Which method is best for preparing this compound liposomes?

The choice of method depends on the desired characteristics of the liposomes.

  • Thin-Film Hydration followed by sonication or extrusion: This is a common and straightforward method for producing multilamellar (MLVs) and, after size reduction, small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

  • Reverse-Phase Evaporation (REV): This method can yield LUVs with a high encapsulation efficiency for aqueous-soluble drugs.

  • Ethanol Injection: This is another method for producing unilamellar vesicles.

  • Small-Volume Incubation (SVI): This passive loading technique has been shown to be effective for encapsulating 5-Fluorouracil.

4. How can I improve the stability of my this compound liposome formulation?

Several strategies can enhance stability:

  • Lyophilization: Freeze-drying the liposomes into a powder form is a highly effective method for long-term storage.

  • Inclusion of Cholesterol: As mentioned, cholesterol stabilizes the lipid bilayer.

  • Use of Saturated Phospholipids: Lipids with saturated acyl chains create more rigid and stable membranes.

  • Storage Conditions: Storing the liposomal dispersion at 4°C can slow down degradation processes and drug leakage.

5. What is a suitable in vitro release assay for this compound liposomes?

A common method for in vitro release studies is the dialysis technique . The liposomal formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then placed in a larger volume of a release medium (e.g., phosphate-buffered saline, PBS). The release of the drug from the liposomes into the medium is monitored over time. Another widely used method is employing Franz diffusion cells .

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
  • Lipid Film Formation: Dissolve the desired amounts of phospholipids (e.g., DSPC) and cholesterol in an organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 55°C) to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous solution of this compound in a suitable buffer (e.g., PBS pH 7.4). The hydration is performed by gentle rotation of the flask at a temperature above the lipid's phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain unilamellar vesicles with a uniform size, the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Protocol 2: Determination of Encapsulation Efficiency (%EE)
  • Separation of Free Drug: Separate the unencapsulated this compound from the liposomes. This is commonly achieved by centrifugation at high speed (e.g., 16,500 rpm for 90 minutes), where the liposomes form a pellet. Other methods include size exclusion chromatography or dialysis.

  • Quantification of Free Drug: Measure the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Quantification of Total Drug: Disrupt the liposomes in a known volume of the formulation (before separation) using a suitable solvent (e.g., methanol or by sonication) to release the encapsulated drug. Measure the total drug concentration.

  • Calculation of %EE: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

experimental_workflow Experimental Workflow for this compound Liposome Development cluster_prep Liposome Preparation cluster_char Characterization cluster_eval Evaluation prep_start Start: Lipid & Drug Solutions thin_film Thin-Film Hydration prep_start->thin_film hydration Hydration with this compound Solution thin_film->hydration size_reduction Size Reduction (Extrusion/Sonication) hydration->size_reduction particle_size Particle Size & Zeta Potential size_reduction->particle_size encap_eff Encapsulation Efficiency size_reduction->encap_eff optimization Formulation Optimization particle_size->optimization drug_release In Vitro Drug Release encap_eff->drug_release stability Stability Studies drug_release->stability stability->optimization final_formulation Final Optimized Formulation optimization->final_formulation

Caption: Workflow for the development and optimization of this compound liposomes.

troubleshooting_logic Troubleshooting Logic for Low Encapsulation Efficiency cluster_causes Potential Causes cluster_solutions Solutions start Low Encapsulation Efficiency Observed cause1 Drug Hydrophilicity start->cause1 cause2 Suboptimal Preparation Method start->cause2 cause3 Permeable Lipid Bilayer start->cause3 solution3 Consider Active Loading cause1->solution3 Alternative solution4 Reduce Hydration Volume cause1->solution4 Counteract solution1 Use REV or SVI Method cause2->solution1 Change to solution2 Incorporate Cholesterol/DSPC cause3->solution2 Modify end Improved Encapsulation Efficiency solution1->end Re-evaluate EE solution2->end Re-evaluate EE solution3->end Re-evaluate EE solution4->end Re-evaluate EE

Caption: Decision-making flowchart for troubleshooting low encapsulation efficiency.

References

how to minimize 5-Chlorouracil-induced cytotoxicity in non-cancerous cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing 5-Chlorouracil-induced cytotoxicity in non-cancerous cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity in non-cancerous cells?

A1: This compound (B11105) (5-ClU), similar to its analogue 5-Fluorouracil (5-FU), exerts cytotoxicity through several mechanisms.[1] The primary modes of action are the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis and repair, and its incorporation into both DNA and RNA, which disrupts their normal functions.[1][2][3] This interference with nucleic acid metabolism leads to cell cycle arrest and apoptosis.[2][4] Additionally, 5-ClU can induce significant oxidative stress through the generation of reactive oxygen species (ROS), which damages cellular components like lipids, proteins, and DNA, further contributing to cell death.[2][4][5][6]

Q2: Why are non-cancerous cells, especially rapidly dividing ones, susceptible to this compound?

A2: this compound is an anti-metabolite that targets processes essential for cell proliferation.[3] Because it primarily affects DNA and RNA synthesis, cells that are rapidly dividing—such as those in the intestinal mucosa, bone marrow, and skin—are highly susceptible to its toxic effects, similar to cancer cells.[7][8] This lack of specificity is a major cause of the side effects observed during chemotherapy with this class of compounds.

Q3: What are the main signaling pathways activated by this compound that lead to cytotoxicity?

A3: this compound-induced cellular damage activates several key signaling pathways. The p53 signaling pathway is often triggered in response to DNA damage, leading to cell cycle arrest and apoptosis.[2] Oxidative stress and inflammatory responses can activate pathways such as NF-κB and MAPK, which promote the expression of pro-inflammatory cytokines like TNF-α and IL-1β, exacerbating cellular damage.[7][9]

Q4: Can co-treatment with other agents reduce this compound's toxicity in normal cells?

A4: Yes, co-treatment with cytoprotective agents, particularly antioxidants, has shown potential in reducing toxicity in non-cancerous cells.[10][11] Compounds like resveratrol (B1683913), chlorogenic acid, and Angelica Polysaccharide have been shown to mitigate 5-FU-induced damage by reducing oxidative stress, suppressing inflammatory pathways, and activating protective mechanisms like the Nrf2 antioxidant response pathway.[7][12][13] The goal of such a strategy, sometimes called "cyclotherapy," is to protect normal cells while maintaining or even enhancing the cytotoxic effect on cancer cells.[14]

Troubleshooting Guide

Problem / Observation Possible Cause Suggested Solution
Excessive death in my non-cancerous control cell line after 5-ClU treatment. The concentration of 5-ClU is too high for your specific cell type.Perform a dose-response curve to determine the optimal concentration that minimizes toxicity in normal cells while remaining effective for your experimental goals.[15] Start with a lower concentration range and use a cell viability assay to find the IC50.
High variability in cell viability assay results between replicates. Inconsistent cell seeding, uneven compound distribution, or issues with the assay itself (e.g., insoluble formazan (B1609692) crystals in MTT assay).Ensure a homogenous single-cell suspension before seeding. When adding 5-ClU or other agents, mix gently but thoroughly. Consider using a different viability assay like WST-1 or XTT, whose products are water-soluble.[16][17]
I suspect oxidative stress is the main cause of toxicity. How can I confirm this? 5-ClU is known to induce ROS production.Measure intracellular ROS levels directly using a fluorescent probe like DCFDA.[18] Also, quantify markers of oxidative damage, such as malondialdehyde (MDA) for lipid peroxidation, and assess the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).[19]
My cytoprotective agent isn't reducing 5-ClU toxicity. The protective agent's concentration is suboptimal, the timing of administration is incorrect, or it acts through a pathway not relevant to 5-ClU toxicity in your model.1. Optimize the concentration of the protective agent. 2. Test different administration schedules (pre-treatment, co-treatment, post-treatment). For example, a study on FITOPROT involved pre-treating cells for 24h before co-exposure with 5-FU. 3. Investigate the agent's mechanism to ensure it targets pathways like oxidative stress or inflammation known to be induced by 5-ClU.[7][12]

Protective Strategies Against this compound Cytotoxicity

Several studies have investigated agents that can protect non-cancerous cells from the cytotoxic effects of the related compound 5-Fluorouracil, primarily by mitigating oxidative stress and inflammation.

Protective Agent Model System Effective Dose Observed Protective Effects Key Mechanism(s) Reference
Chlorogenic Acid Mouse model of intestinal mucositis10 and 20 mg/kg (i.p.)Mitigated intestinal damage, reduced pro-inflammatory mediators.Reduced oxidative stress and inflammation via modulation of TLR4/NF-κB/MAPK, AMPK/SIRT1, and PI3K/AKT pathways.[7]
Resveratrol Human keratinocytes (HaCaT cells)20 µMSuppressed ROS overproduction and expression of pro-inflammatory cytokines.Upregulated antioxidant genes through Nrf2 activation and SIRT-1 expression; suppressed NF-κB translocation.[12]
Astaxanthin (ASX) Male rats (hepatotoxicity model)16 and 32 mg/kgDecreased liver damage markers (AST, ALT), reduced malondialdehyde, and increased antioxidant enzyme levels (SOD, CAT).Mitigated oxidative stress and inflammation.[20]
Angelica Polysaccharide (ASP) Mouse liver & MIHA cells200 mg/kg (in vivo)Alleviated liver damage, restored mitochondrial structure, reduced ROS, and inhibited apoptosis.Attenuated the 5-FU-induced Nrf2 pathway barrier to reduce oxidative stress.[13]
Mito-TEMPO Mouse model of renal injury0.1 mg/kg (i.p.)Lowered renal injury markers, improved mitochondrial function, and reduced oxidative DNA damage (8-OHdG).Scavenging of mitochondrial oxidative stress.[21]

Visualized Pathways and Workflows

Mechanism of this compound Cytotoxicity

G cluster_entry Cellular Uptake cluster_dna_rna Nucleic Acid Disruption cluster_ros Oxidative Stress Induction cluster_outcome Cellular Outcome Chlorouracil This compound TS Thymidylate Synthase (TS) Chlorouracil->TS RNA_incorp Incorporation into RNA Chlorouracil->RNA_incorp DNA_incorp Incorporation into DNA Chlorouracil->DNA_incorp Mito Mitochondria Chlorouracil->Mito Chlorouracil->Mito Inhibition TS Inhibition TS->Inhibition dNTP_pool ↓ dTMP Pool Inhibition->dNTP_pool DNA_synthesis Inhibition of DNA Synthesis & Repair dNTP_pool->DNA_synthesis p53 p53 Activation DNA_synthesis->p53 RNA_dys RNA Dysfunction RNA_incorp->RNA_dys DNA_dam DNA Damage DNA_incorp->DNA_dam RNA_dys->p53 DNA_dam->p53 ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage Inflammation ↑ Inflammation (NF-κB, MAPK) ROS->Inflammation Apoptosis Apoptosis & Cell Death OxidativeDamage->Apoptosis p53->Apoptosis Inflammation->Apoptosis

Caption: Mechanism of this compound-induced cytotoxicity in non-cancerous cells.

Protective Antioxidant Signaling via Nrf2 Pathway

G cluster_stress Cellular Stress cluster_nrf2 Nrf2 Activation cluster_response Protective Response Chlorouracil This compound ROS ↑ ROS Chlorouracil->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant Protective Agent (e.g., Resveratrol) Antioxidant->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to AOE ↑ Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->AOE Detox ↑ Detoxification ARE->Detox ROS_scavenge ↓ ROS Levels AOE->ROS_scavenge Detox->ROS_scavenge Viability ↑ Cell Viability ROS_scavenge->Viability

Caption: Activation of the Nrf2 antioxidant pathway to mitigate cytotoxicity.

Experimental Workflow for Assessing Cytoprotective Agents

G Start Start: Culture Non-Cancerous Cell Line DoseResponse Step 1: Determine 5-ClU IC50 (Cell Viability Assay) Start->DoseResponse Treatment Step 2: Treat Cells - Control - 5-ClU (IC50) - Protective Agent + 5-ClU DoseResponse->Treatment Incubate Step 3: Incubate for Defined Period (e.g., 24-48h) Treatment->Incubate Analysis Step 4: Perform Assays Incubate->Analysis Viability Cell Viability Assay (MTT, WST-1, etc.) Analysis->Viability Oxidative Oxidative Stress Assays (ROS, MDA, SOD) Analysis->Oxidative Apoptosis Apoptosis Assay (Caspase Activity, Annexin V) Analysis->Apoptosis End End: Analyze and Compare Data Viability->End Oxidative->End Apoptosis->End

Caption: Workflow for evaluating agents that protect against 5-ClU cytotoxicity.

Experimental Protocols

Protocol 1: Cell Viability Assessment using WST-1 Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[16]

Materials:

  • Non-cancerous cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • This compound (5-ClU) stock solution

  • Protective agent stock solution (if applicable)

  • WST-1 reagent

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of 5-ClU and/or the protective agent in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the treatment compounds. Include wells for "untreated control" (medium only) and "vehicle control" if the compounds are dissolved in a solvent like DMSO.

  • Incubation: Return the plate to the incubator for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well. Mix gently by tapping the plate.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cell line and should be optimized.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of ~650 nm to reduce background noise.

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Express cell viability as a percentage relative to the untreated control cells: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to measure intracellular ROS.[18]

Materials:

  • Cells cultured in 24- or 96-well plates

  • This compound (5-ClU)

  • DCFDA solution (e.g., 10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader or fluorescence microscope (Excitation/Emission ~485/535 nm)

  • Positive control (e.g., H₂O₂)

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with 5-ClU (and protective agent, if applicable) as described in Protocol 1 for the desired time.

  • DCFDA Loading:

    • Prepare a working solution of DCFDA (e.g., 10-25 µM) in pre-warmed serum-free medium or PBS immediately before use. Protect from light.

    • Remove the treatment medium from the cells and wash once with warm PBS.

    • Add the DCFDA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Wash: Remove the DCFDA solution and wash the cells twice with warm PBS to remove any extracellular probe.

  • Measurement: Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm).

  • Data Analysis: Normalize the fluorescence intensity of treated cells to the cell number if viability differs significantly between wells. Express ROS production as a percentage relative to the untreated control.

Protocol 3: Quantification of Lipid Peroxidation (MDA Assay)

This protocol measures Malondialdehyde (MDA), a key end-product of lipid peroxidation, as an indicator of oxidative damage.[5][18]

Materials:

  • Cell lysate from treated and control cells

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • MDA standard solution

  • Spectrophotometer or microplate reader (absorbance at 532 nm)

Procedure:

  • Sample Preparation: Culture and treat cells as desired. After treatment, harvest the cells, wash with cold PBS, and lyse them (e.g., via sonication in RIPA buffer). Determine the protein concentration of the lysate for normalization.

  • Reaction:

    • In a microcentrifuge tube, mix a volume of cell lysate (containing ~100-200 µg of protein) with TCA solution to precipitate proteins. Centrifuge to pellet the protein.

    • Transfer the supernatant to a new tube. Add TBA reagent to the supernatant.

    • Prepare a set of MDA standards for a calibration curve.

  • Incubation: Heat all tubes (samples and standards) at 95°C for 60 minutes to facilitate the reaction between MDA and TBA, which forms a pink-colored product.

  • Cooling: Cool the tubes on ice to stop the reaction.

  • Measurement: Centrifuge the tubes briefly to pellet any precipitate. Transfer the supernatant to a new 96-well plate and measure the absorbance at 532 nm.

  • Data Analysis: Use the standard curve to calculate the concentration of MDA in each sample. Normalize the MDA concentration to the protein concentration of the lysate (e.g., nmol MDA/mg protein).

References

addressing batch-to-batch variability and purity of 5-Chlorouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability and purity of 5-Chlorouracil.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound.

Problem 1: Low Purity of Synthesized this compound

Question: My recent synthesis of this compound resulted in a low purity batch with significant impurities detected by HPLC. What are the potential causes and how can I improve the purity?

Answer:

Low purity in synthesized this compound can stem from several factors throughout the manufacturing process. The primary sources of impurities include raw materials, side reactions, and degradation.

Potential Causes and Solutions:

  • Starting Material Impurities: The purity of the initial reactants, such as uracil, is critical. Impurities in these starting materials can be carried through the reaction and contaminate the final product.

    • Solution: Ensure the use of high-purity starting materials. It is advisable to test the purity of raw materials before use.

  • Side Reactions: During the synthesis, competing reactions can lead to the formation of byproducts. For instance, in the chlorination of uracil, over-chlorination or the formation of isomers can occur.

    • Solution: Optimize reaction conditions such as temperature, reaction time, and the molar ratio of reactants to favor the desired reaction pathway and minimize side product formation.[1]

  • Degradation: this compound or its intermediates may degrade under harsh reaction conditions, such as high temperatures or extreme pH.

    • Solution: Carefully control the reaction temperature and pH to prevent the degradation of the product.[1]

A logical workflow for troubleshooting low purity is outlined in the diagram below.

G cluster_0 Troubleshooting Low Purity start Low Purity Detected check_raw_materials Analyze Purity of Starting Materials start->check_raw_materials check_reaction_conditions Review Reaction Parameters (Temp, Time, Stoichiometry) check_raw_materials->check_reaction_conditions If starting materials are pure analyze_impurities Identify Impurity Profile (HPLC, LC-MS) check_reaction_conditions->analyze_impurities optimize_reaction Optimize Reaction Conditions analyze_impurities->optimize_reaction Known Impurities purify_product Implement/Optimize Purification Step (e.g., Recrystallization) analyze_impurities->purify_product Unknown/Process Impurities optimize_reaction->purify_product end High Purity this compound purify_product->end

A workflow for troubleshooting low purity of this compound.
Problem 2: Batch-to-Batch Variability in Purity

Question: We are observing significant batch-to-batch variability in the purity of our this compound. How can we identify the source of this variability and ensure consistency?

Answer:

Batch-to-batch variability is a common challenge in chemical manufacturing and can be attributed to inconsistencies in raw materials, processing parameters, and equipment. A systematic approach is required to identify and control the sources of variation.

Key Areas to Investigate:

  • Raw Material Consistency: Variations in the quality and impurity profile of starting materials from different suppliers or even different lots from the same supplier can lead to inconsistent product quality.

  • Process Parameter Control: Minor deviations in critical process parameters such as temperature, pressure, stirring speed, and addition rates of reagents can significantly impact the reaction outcome.

  • Equipment and Environment: Differences in equipment (e.g., reactor geometry), cleaning procedures, and environmental conditions (e.g., humidity) can introduce variability.

Quantitative Analysis of Batch Data:

A "5-batch analysis" is a systematic approach to understanding and controlling variability. This involves a comprehensive analysis of five representative production batches to identify and quantify all components, including the active ingredient, isomers, impurities, and additives present at levels greater than 0.1%.[2]

ParameterBatch 1Batch 2Batch 3Batch 4Batch 5Acceptance Criteria
Assay (Purity, %) 99.298.799.598.999.3≥ 98.5%
Uracil (Impurity C, %) 0.150.250.100.200.12≤ 0.3%
Barbituric Acid (Impurity A, %) 0.080.120.050.100.07≤ 0.15%
5-Fluorouracil (B62378) (%) < 0.05< 0.05< 0.05< 0.05< 0.05≤ 0.1%
Any Unspecified Impurity (%) 0.080.130.060.110.09≤ 0.10%
Total Impurities (%) 0.310.500.210.410.28≤ 0.7%

Note: The data in this table is illustrative. Actual acceptance criteria should be established based on regulatory guidelines and toxicological data.

The following diagram illustrates a systematic approach to investigating batch-to-batch variability.

G cluster_1 Investigating Batch-to-Batch Variability start Observed Batch-to-Batch Variability data_collection Collect Data from Multiple Batches (Raw Materials, Process Parameters, Purity) start->data_collection statistical_analysis Perform Statistical Analysis (e.g., ANOVA, Control Charts) data_collection->statistical_analysis identify_root_cause Identify Root Cause(s) of Variability statistical_analysis->identify_root_cause implement_capa Implement Corrective and Preventive Actions (CAPA) identify_root_cause->implement_capa monitor_process Monitor Process Performance implement_capa->monitor_process end Consistent Product Quality monitor_process->end

A systematic approach to investigating batch-to-batch variability.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the quality control of this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assay

This method is adapted from validated HPLC methods for the analysis of 5-Fluorouracil and its related substances.[3][4]

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 50 mM Potassium Dihydrogen Phosphate buffer (pH 5.0)
Flow Rate 1.2 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature 30°C

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a similar concentration as the standard solution.

  • System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

  • Analysis: Inject the standard and sample solutions into the chromatograph.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the this compound in the sample solution to that of the standard solution.

Recrystallization Protocol for Purification

This protocol is based on a refining method for 5-Fluorouracil and general recrystallization principles.[5][6]

Materials:

  • Crude this compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Beaker or Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: In a suitable flask, dissolve the crude this compound in DMSO with heating and stirring. A suggested starting ratio is 1:3 (w/v) of this compound to DMSO. Heat the mixture to 70-80°C until all the solid has dissolved.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual DMSO and soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

The general workflow for recrystallization is depicted below.

G cluster_2 Recrystallization Workflow start Crude this compound dissolve Dissolve in Hot Solvent (e.g., DMSO) start->dissolve cool Slowly Cool to Induce Crystallization dissolve->cool filter Filter Crystals (Vacuum Filtration) cool->filter wash Wash with Cold Solvent (e.g., Water) filter->wash dry Dry Crystals Under Vacuum wash->dry end Purified this compound dry->end

A general workflow for the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: this compound is often listed as an impurity of 5-Fluorouracil in pharmacopoeial monographs.[7] Common impurities can include unreacted starting materials like Uracil (Impurity C) and byproducts from the synthesis such as Barbituric Acid (Impurity A) .[8] The presence of other halogenated pyrimidines, such as 5-Fluorouracil, is also possible depending on the synthetic route.

Q2: How should this compound be stored to maintain its purity?

A2: this compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[9] Some suppliers recommend storage at 2-8°C.[10] Improper storage can lead to degradation.

Q3: What analytical techniques are used to assess the purity of this compound?

A3: The most common technique for purity assessment is High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4] Other techniques that can be used for identification and structural elucidation of impurities include Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy .

Q4: What is the typical purity specification for pharmaceutical-grade this compound?

Q5: Can the degradation of this compound be a source of impurities?

A5: Yes, degradation can be a significant source of impurities. The degradation pathways of the closely related 5-Fluorouracil have been studied and may be analogous for this compound.[6] Hydrolysis, particularly under alkaline conditions, can lead to the formation of degradation products.[3] It is crucial to control pH and temperature during synthesis and storage to minimize degradation.

References

Technical Support Center: 5-Chlorouracil Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry (MS) fragmentation of 5-Chlorouracil.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

The monoisotopic mass of this compound (C₄H₃ClN₂O₂) is approximately 145.9883 g/mol . Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), you should expect to see an isotopic pattern in your mass spectrum.

Q2: What are the common adducts observed for this compound in ESI-MS?

In Electrospray Ionization Mass Spectrometry (ESI-MS), this compound can form several common adducts depending on the solvent system and the presence of salts. In positive ion mode, protonated molecules ([M+H]⁺) are common. In negative ion mode, deprotonated molecules ([M-H]⁻) are typically observed. Other potential adducts are listed in the table below.

Ionization ModeCommon AdductsMass Difference (Da)
Positive [M+H]⁺+1.0078
[M+Na]⁺+22.9898
[M+K]⁺+38.9637
[M+NH₄]⁺+18.0344
Negative [M-H]⁻-1.0078
[M+Cl]⁻+34.9689
[M+HCOO]⁻+44.9977
[M+CH₃COO]⁻+59.0133

Q3: What is a typical fragmentation pattern for this compound in MS/MS?

While detailed ESI-MS/MS fragmentation data for this compound is not extensively published, based on studies of similar halogenated pyrimidines like 5-Fluorouracil and general fragmentation principles, the following fragmentation pathways are likely.[1] The primary fragmentation event often involves the loss of HNCO (isocyanic acid) from the pyrimidine (B1678525) ring. Subsequent losses of CO, HCN, or the halogen atom can then occur.

A proposed fragmentation pathway is illustrated below:

fragmentation_pathway M [M+H]⁺ m/z 147 F1 Loss of HNCO [M+H-HNCO]⁺ m/z 104 M->F1 F3 Loss of Cl [M+H-Cl]⁺ m/z 112 M->F3 F2 Loss of CO [M+H-HNCO-CO]⁺ m/z 76 F1->F2

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Troubleshooting Guides

Problem 1: No or Poor Signal Intensity for this compound

Q: I am not seeing any peak for this compound, or the signal is very weak. What should I check?

A systematic approach to troubleshooting poor signal intensity is crucial. The issue could stem from sample preparation, the LC system, or the mass spectrometer itself.

signal_troubleshooting cluster_sample Sample Preparation cluster_lc LC System cluster_ms Mass Spectrometer Sample_Concentration Check Sample Concentration Sample_Degradation Assess Sample Degradation Sample_Concentration->Sample_Degradation Solvent_Compatibility Verify Solvent Compatibility Sample_Degradation->Solvent_Compatibility LC_Flow Confirm LC Flow Solvent_Compatibility->LC_Flow Column_Integrity Check Column Integrity LC_Flow->Column_Integrity Mobile_Phase Verify Mobile Phase Column_Integrity->Mobile_Phase Source_Cleanliness Inspect Ion Source Mobile_Phase->Source_Cleanliness Ionization_Parameters Optimize Ionization Parameters Source_Cleanliness->Ionization_Parameters Detector_Function Check Detector Ionization_Parameters->Detector_Function End Signal Restored Detector_Function->End Start Start Start->Sample_Concentration

Caption: Troubleshooting workflow for no or poor signal intensity.

Detailed Steps:

  • Sample Concentration and Integrity:

    • Is your sample concentration too low? Prepare a fresh, more concentrated standard to confirm the instrument's detection limits.

    • Has the sample degraded? this compound is relatively stable, but prolonged storage in certain conditions could lead to degradation. Prepare a fresh sample.

    • Is the sample solvent compatible with your mobile phase? Mismatched solvents can cause precipitation and poor peak shape. Ensure your sample is dissolved in a solvent similar to or weaker than your initial mobile phase.

  • Liquid Chromatography (LC) System:

    • Is there flow from the LC? Check for leaks and ensure the pump is delivering the mobile phase at the set flow rate.[2]

    • Is the column clogged or old? High backpressure or poor peak shape can indicate a column issue. Try flushing the column or replacing it.

    • Is the mobile phase correctly prepared? Ensure the correct composition and pH of your mobile phase. For ESI, volatile buffers like ammonium (B1175870) formate (B1220265) or acetate (B1210297) are recommended.

  • Mass Spectrometer (MS) Settings and Source:

    • Is the ion source dirty? A contaminated ion source is a common cause of poor sensitivity.[3] Follow the manufacturer's instructions for cleaning the ESI probe and source optics.

    • Are the ionization parameters optimized? Adjust the capillary voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature to maximize the signal for this compound.

    • Is the detector functioning correctly? If you suspect a detector issue, consult your instrument's service manual or contact the manufacturer.

Problem 2: Unexpected or Inconsistent Fragmentation

Q: I am seeing unexpected fragment ions, or the fragmentation pattern is not reproducible. What could be the cause?

Inconsistent fragmentation can be due to in-source fragmentation, unstable instrument parameters, or co-eluting interferences.

Possible Causes and Solutions:

  • In-Source Fragmentation: This occurs when molecules fragment in the ion source before entering the mass analyzer, often due to high source temperatures or voltages.[4][5]

    • Solution: Gradually decrease the fragmentor/cone voltage and the source temperature to find the optimal balance between ionization efficiency and minimizing in-source fragmentation.

  • Unstable Collision Energy: In MS/MS experiments, fluctuations in the collision energy will lead to inconsistent fragmentation.

    • Solution: Ensure the collision gas pressure is stable and the collision energy is set appropriately for this compound. Perform a collision energy optimization experiment to determine the value that yields the desired fragmentation pattern reproducibly.

  • Co-eluting Interferences: An isobaric interference (a compound with the same nominal mass) eluting at the same time as this compound can lead to a mixed fragmentation pattern.

    • Solution: Improve chromatographic separation by modifying the gradient, changing the column, or adjusting the mobile phase composition.

  • Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of this compound, leading to inconsistent results.

    • Solution: Employ more effective sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

fragmentation_troubleshooting cluster_solutions Solutions Start Inconsistent Fragmentation InSource Check for In-Source Fragmentation Start->InSource CollisionEnergy Verify Collision Energy Stability Start->CollisionEnergy Coelution Investigate Co-eluting Interferences Start->Coelution MatrixEffects Assess Matrix Effects Start->MatrixEffects Sol_InSource Optimize Source Parameters (Voltage, Temperature) InSource->Sol_InSource Sol_CollisionEnergy Optimize Collision Energy & Check Gas Pressure CollisionEnergy->Sol_CollisionEnergy Sol_Coelution Improve Chromatographic Separation Coelution->Sol_Coelution Sol_MatrixEffects Enhance Sample Preparation MatrixEffects->Sol_MatrixEffects

Caption: Troubleshooting logic for inconsistent fragmentation.

Experimental Protocols

Sample Preparation for this compound Analysis from Plasma

This protocol is adapted from a method where this compound was used as an internal standard.

  • Spiking: To 200 µL of plasma, add the internal standard solution.

  • Extraction:

    • Add 600 µL of a 20% ammonium hydroxide (B78521) solution to the plasma sample.

    • Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis MAX) with 2 mL of methanol (B129727) followed by 2 mL of water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 5% ammonium hydroxide solution, followed by 3 mL of methanol.

    • Elute the analyte with 1 mL of 1% formic acid in 60:40 methanol:water.

  • Drying and Reconstitution:

    • Evaporate the eluent to dryness under vacuum.

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., mobile phase).

LC-MS/MS Method Parameters

The following are example starting parameters for an LC-MS/MS analysis of this compound. Optimization will be required for your specific instrument and application.

ParameterSetting
LC Column C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive or Negative
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Source Temp. 120 °C
Desolvation Temp. 350 °C
Nebulizer Gas Nitrogen, 40 psi
Curtain Gas Nitrogen, 10 psi
MRM Transition (Example) Positive: 147 -> 104; Negative: 145 -> 102

Note: The specific MRM (Multiple Reaction Monitoring) transitions should be determined by infusing a standard solution of this compound and performing a product ion scan to identify the most abundant and stable fragment ions.

References

Validation & Comparative

A Comparative Study of 5-Chlorouracil and 5-Fluorouracil Cytotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the cytotoxic properties of 5-Chlorouracil (5-ClU) and the widely-used chemotherapeutic agent, 5-Fluorouracil (5-FU). While extensive quantitative data on the cytotoxicity of 5-FU is readily available, a notable gap exists in the scientific literature regarding direct comparative studies and specific IC50 values for 5-ClU. This guide synthesizes the available information on both compounds, providing a framework for understanding their mechanisms of action and for designing future comparative experimental studies.

Executive Summary

Comparative Cytotoxicity Data

Due to the limited availability of direct comparative data, this section provides a detailed overview of the cytotoxicity of 5-Fluorouracil against various cancer cell lines. This information serves as a reference for the kind of quantitative data that is needed for this compound to enable a direct comparison.

5-Fluorouracil (5-FU) Cytotoxicity

5-FU exhibits a broad spectrum of cytotoxic activity against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a common measure of a drug's potency, varies depending on the cell line, exposure time, and the specific assay used. Below is a summary of reported IC50 values for 5-FU in various human cancer cell lines.

Cancer Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
HCT-116Colorectal Carcinoma1.0 - 18524 - 120[1][2]
HT-29Colorectal Carcinoma5.0 - 85.3748 - 120[3][4]
SW480Colorectal Carcinoma>10 (2D), 1-2 (3D)48[1]
A549Non-Small Cell Lung CancerNot specifiedNot specified
PANC-1Pancreatic CancerNot specifiedNot specified
BxPC-3Pancreatic CancerNot specifiedNot specified
Hep G2Liver Cancer49.50 (nanoparticle formulation)Not specified
MCF-7Breast CancerVariesNot specified
MDA-MB-231Breast CancerVariesNot specified
A431Skin Squamous Cell Carcinoma47.02 ± 0.65Not specified
HeLaCervical Cancer43.34 ± 2.77Not specified
HNO-97Tongue Squamous Cell Carcinoma224

Note: The IC50 values can vary significantly based on the experimental conditions. The data presented here is a compilation from multiple sources and should be considered as a reference range.

This compound (5-ClU) Cytotoxicity

Currently, there is a lack of publicly available, direct comparative studies providing specific IC50 values for this compound against a panel of cancer cell lines in the same manner as for 5-FU. One study investigating a derivative, 6-(2-aminoethyl)amino-5-chlorouracil (B1219730) (AEAC), found that it did not exhibit direct cytotoxic effects on A549, PANC-1, and BxPC-3 cancer cells in vitro at concentrations up to 100 μmol/L. However, it's important to note that this is a modified version of 5-ClU and may not reflect the cytotoxicity of the parent compound. The primary literature on 5-ClU itself often refers to its genotoxic and mutagenic properties rather than providing specific IC50 values from cytotoxicity assays.

Mechanisms of Action

5-Fluorouracil (5-FU)

The cytotoxic effects of 5-FU are primarily attributed to two main mechanisms:

  • Inhibition of Thymidylate Synthase (TS): 5-FU is intracellularly converted to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with thymidylate synthase. This inhibition blocks the synthesis of thymidylate, an essential precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.

  • Incorporation into RNA and DNA: 5-FU can also be converted into fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), which are incorporated into RNA and DNA, respectively. The incorporation into RNA disrupts RNA processing and function, while incorporation into DNA leads to DNA damage.

This compound (5-ClU)

The exact mechanisms of cytotoxicity for this compound are not as extensively characterized as those for 5-FU. However, as a halogenated pyrimidine, it is believed to act as a thymine (B56734) antagonist. Its biological effects are thought to stem from its ability to be incorporated into nucleic acids, leading to genotoxic effects such as mutations and clastogenicity. It is also suggested to have antitumor properties, though the specific pathways and efficacy compared to 5-FU remain to be fully elucidated.

Experimental Protocols

To facilitate future comparative studies, this section outlines a standard methodology for assessing the cytotoxicity of compounds like 5-ClU and 5-FU in vitro.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and 5-Fluorouracil stock solutions

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 5-ClU and 5-FU in complete culture medium. Remove the overnight culture medium from the plates and replace it with the medium containing the various concentrations of the test compounds. Include untreated control wells (medium only) and vehicle control wells (if the compounds are dissolved in a solvent like DMSO).

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background signals.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Signaling Pathways and Experimental Workflow

5-Fluorouracil Mechanism of Action

The following diagram illustrates the key steps in the metabolic activation and cytotoxic action of 5-Fluorouracil.

5-Fluorouracil Mechanism of Action cluster_0 Intracellular Conversion cluster_1 Cytotoxic Effects FU 5-Fluorouracil (5-FU) FUMP Fluorouridine monophosphate (FUMP) FU->FUMP FUDR Fluorodeoxyuridine (FUdR) FU->FUDR FUDP Fluorouridine diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine triphosphate (FUTP) FUDP->FUTP RNA_Damage RNA Damage & Dysfunction FUTP->RNA_Damage Incorporation into RNA FdUMP Fluorodeoxyuridine monophosphate (FdUMP) FUDR->FdUMP FdUDP Fluorodeoxyuridine diphosphate (FdUDP) FdUMP->FdUDP TS_Inhibition Thymidylate Synthase (TS) Inhibition FdUMP->TS_Inhibition Inhibition FdUTP Fluorodeoxyuridine triphosphate (FdUTP) FdUDP->FdUTP DNA_Damage DNA Damage FdUTP->DNA_Damage Incorporation into DNA Apoptosis Apoptosis RNA_Damage->Apoptosis DNA_Damage->Apoptosis TS_Inhibition->Apoptosis

Metabolic activation and cytotoxic pathways of 5-Fluorouracil.

General Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a typical workflow for screening and comparing the cytotoxicity of chemical compounds.

Cytotoxicity Screening Workflow start Start: Select Cancer Cell Lines & Compounds cell_culture Cell Culture & Seeding in 96-well Plates start->cell_culture compound_treatment Treatment with Serial Dilutions of Compounds cell_culture->compound_treatment incubation Incubation for Defined Time Points compound_treatment->incubation cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, XTT, etc.) incubation->cytotoxicity_assay data_acquisition Data Acquisition (Microplate Reader) cytotoxicity_assay->data_acquisition data_analysis Data Analysis: - % Viability Calculation - Dose-Response Curves - IC50 Determination data_acquisition->data_analysis comparison Comparative Analysis of IC50 Values data_analysis->comparison end End: Conclusion on Relative Cytotoxicity comparison->end

A generalized workflow for in vitro cytotoxicity assessment.

Conclusion and Future Directions

While 5-Fluorouracil remains a critical tool in cancer chemotherapy with well-documented cytotoxic effects, the potential of this compound as a cytotoxic agent remains less defined due to a lack of direct, quantitative comparative studies. The available literature suggests that 5-ClU possesses antitumor and genotoxic properties, but without robust IC50 data across a range of cancer cell lines, its potency relative to 5-FU cannot be definitively assessed.

Future research should focus on conducting head-to-head in vitro cytotoxicity assays of this compound and 5-Fluorouracil across a panel of well-characterized cancer cell lines. Such studies would provide the crucial quantitative data needed to properly evaluate the therapeutic potential of this compound and determine if it offers any advantages over the established efficacy of 5-Fluorouracil. A deeper investigation into the specific molecular mechanisms underlying the biological activity of this compound is also warranted to identify its cellular targets and pathways of action. This foundational research is essential for guiding any further preclinical and clinical development of this compound as a potential anticancer agent.

References

A Comparative Analysis of 5-Chlorouracil and 5-Bromouracil in the Induction of DNA Lesions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Genotoxic Potential of Two Key Halogenated Uracils

In the landscape of DNA-damaging agents, halogenated uracils represent a significant class of compounds utilized in both research and clinical settings. Among these, 5-Chlorouracil (5-ClU) and 5-Bromouracil (5-BrU) are notable for their ability to be incorporated into DNA, leading to a cascade of cellular responses including mutagenesis and cytotoxicity. This guide provides a detailed comparison of their performance in inducing DNA lesions, supported by available experimental data and methodologies, to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Key Differences in DNA Lesion Induction

FeatureThis compound (5-ClU)5-Bromouracil (5-BrU)
Primary Lesion Type Base substitution (miscoding)Base substitution (tautomerism-induced mispairing)
Primary Mutational Signature A:T to G:C and G:C to A:T transitionsPredominantly A:T to G:C transitions
Mechanism of Miscoding The electron-withdrawing chlorine atom promotes the ionized form, which preferentially pairs with guanine (B1146940).Exists in keto and enol tautomeric forms. The rare enol form mimics cytosine and pairs with guanine.
Genotoxicity Effective mutagen and clastogen (induces chromosome aberrations).Well-established mutagen, known to cause point mutations.
Cytotoxicity Induces cellular toxicity.Can lead to chromosomal aberrations and cell cycle disruption.

Mechanisms of Action: A Deeper Dive

Both this compound and 5-Bromouracil exert their genotoxic effects by masquerading as thymine (B56734) and being incorporated into the DNA backbone during replication. However, the subtleties in their chemical structures lead to distinct mechanisms of inducing DNA lesions.

5-Bromouracil (5-BrU): A Tale of Tautomers

5-Bromouracil is a well-characterized mutagen that primarily induces A:T to G:C transition mutations.[1][2] This is attributed to its ability to exist in two tautomeric forms: the common keto form and the rare enol form.[1]

  • Keto Form: In its more stable keto form, 5-BrU behaves like thymine and correctly pairs with adenine.

  • Enol Form: The bromine atom at the 5th position increases the propensity of the base to shift to its enol tautomer. This enol form is structurally similar to cytosine and preferentially base-pairs with guanine.[1]

If 5-BrU is in its enol form during DNA replication, it will direct the incorporation of a guanine instead of an adenine. In subsequent rounds of replication, this guanine will pair with cytosine, completing the A:T to G:C transition.

This compound (5-ClU): The Influence of Electronegativity

Similar to 5-BrU, this compound can be incorporated into DNA opposite adenine. However, its primary mechanism of miscoding is driven by the high electronegativity of the chlorine atom. This electron-withdrawing property promotes the formation of an ionized form of 5-ClU which can then mispair with guanine. This leads to transition mutations. Evidence suggests that 5-ClU is an effective mutagen and clastogen, capable of inducing sister-chromatid exchanges.

Experimental Evidence and Protocols

While direct, side-by-side quantitative comparisons of the mutagenic potency of 5-ClU and 5-BrU are not abundantly available in the literature, their genotoxic effects have been characterized using various assays.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid. The assay measures the rate of reverse mutations that restore the ability of the bacteria to synthesize histidine (His+).

Objective: To determine the mutagenic potential of this compound and 5-Bromouracil by measuring the frequency of reverse mutations in Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • This compound and 5-Bromouracil solutions of varying concentrations

  • S9 mix (for metabolic activation)

  • Minimal glucose agar (B569324) plates

  • Top agar

  • Positive and negative controls

Procedure:

  • Prepare overnight cultures of the Salmonella typhimurium tester strains.

  • To a tube containing molten top agar, add the bacterial culture, the test compound (5-ClU or 5-BrU) at a specific concentration, and either S9 mix (for metabolic activation) or a buffer.

  • Pour the mixture onto a minimal glucose agar plate and allow it to solidify.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies (His+ colonies) on each plate.

  • A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[3]

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Objective: To quantify the extent of DNA single- and double-strand breaks induced by this compound and 5-Bromouracil in mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa, A549)

  • This compound and 5-Bromouracil solutions

  • Low melting point agarose (B213101)

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralizing buffer

  • DNA stain (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Treat mammalian cells with varying concentrations of 5-ClU or 5-BrU for a defined period.

  • Embed the treated cells in low melting point agarose on a microscope slide.

  • Lyse the cells to remove membranes and proteins, leaving behind the nucleoid (supercoiled DNA).

  • Subject the slides to electrophoresis under alkaline conditions. DNA with strand breaks will relax and migrate out of the nucleoid, forming a "comet tail."

  • Neutralize and stain the DNA.

  • Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the tail relative to the head, which is proportional to the number of DNA breaks.

DNA Damage Signaling Pathways

The incorporation of halogenated uracils into DNA and the subsequent formation of lesions trigger a complex cellular signaling network known as the DNA Damage Response (DDR). While specific pathways for 5-ClU and 5-BrU are not as extensively detailed as for other analogues like 5-Fluorouracil, the general principles of the DDR are applicable. The primary kinases that sense and signal DNA damage are ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).

  • ATR Pathway: ATR is typically activated by single-stranded DNA (ssDNA) regions, which can arise from stalled replication forks when the replication machinery encounters a DNA lesion. The mispairing caused by both 5-ClU and 5-BrU can lead to replication stress and ATR activation.

  • ATM Pathway: ATM is primarily activated by DNA double-strand breaks (DSBs). While base mispairing is the initial lesion, subsequent processing by DNA repair mechanisms or replication fork collapse can lead to the formation of DSBs, thereby activating ATM.

Activation of these kinases initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or, if the damage is too extensive, apoptosis.

DNA_Damage_Response cluster_0 DNA Damage Induction cluster_1 Damage Sensing and Signaling cluster_2 Cellular Outcomes 5_ClU This compound DNA_Incorp Incorporation into DNA 5_ClU->DNA_Incorp 5_BrU 5-Bromouracil 5_BrU->DNA_Incorp Mispairing Base Mispairing DNA_Incorp->Mispairing Replication_Stress Replication Stress Mispairing->Replication_Stress ATR ATR Activation Replication_Stress->ATR ATM ATM Activation (from DSBs) Replication_Stress->ATM via DSBs Cell_Cycle_Arrest Cell Cycle Arrest ATR->Cell_Cycle_Arrest DNA_Repair DNA Repair ATR->DNA_Repair Apoptosis Apoptosis ATR->Apoptosis ATM->Cell_Cycle_Arrest ATM->DNA_Repair ATM->Apoptosis

Caption: DNA damage response to 5-ClU and 5-BrU.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 DNA Damage Assessment cluster_2 Data Analysis Cell_Culture Mammalian Cell Culture Treatment Treatment with 5-ClU or 5-BrU Cell_Culture->Treatment Ames_Test Ames Test (Mutagenicity) Treatment->Ames_Test Comet_Assay Comet Assay (DNA Strand Breaks) Treatment->Comet_Assay Quantification Quantification of Revertants / DNA in Tail Ames_Test->Quantification Comet_Assay->Quantification Comparison Comparative Analysis Quantification->Comparison

References

A Comparative Guide to the Antimetabolite Mechanisms of 5-Chlorouracil and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the antimetabolite mechanisms of 5-Chlorouracil and two prominent alternatives, 5-Fluorouracil and Gemcitabine. It is designed for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on their mechanisms of action, cytotoxic efficacy, and the experimental protocols used for their validation.

Overview of Antimetabolite Mechanisms

Antimetabolites are a class of chemotherapy drugs that structurally resemble endogenous molecules, known as metabolites, which are essential for normal cellular processes. By mimicking these metabolites, antimetabolites interfere with critical metabolic pathways, particularly the synthesis of DNA and RNA. This disruption ultimately leads to cell cycle arrest and apoptosis (programmed cell death), making them effective agents against rapidly proliferating cancer cells.

The compounds discussed in this guide—this compound, 5-Fluorouracil, and Gemcitabine—are all classified as antimetabolites, but they exhibit distinct mechanisms of action and metabolic activation pathways.

Comparative Analysis of Antimetabolite Agents

This section details the mechanism of action, metabolic activation, and available quantitative data for this compound, 5-Fluorouracil, and Gemcitabine.

This compound (5-ClU)

This compound is a halogenated derivative of uracil (B121893) and is recognized for its potential as an antitumor agent. Its primary mechanism of action is believed to be the inhibition of DNA synthesis, which is crucial for the proliferation of cancer cells.

Mechanism of Action: Similar to its fluorinated analog, 5-Fluorouracil, this compound is thought to exert its cytotoxic effects by interfering with the synthesis of thymidylate, a necessary component of DNA. It is hypothesized that this compound is metabolized intracellularly to 5-chloro-2'-deoxyuridine (B16210) monophosphate (5-Cl-dUMP), which then acts as an inhibitor of thymidylate synthase (TS). The inhibition of TS leads to a depletion of deoxythymidine triphosphate (dTTP), disrupting DNA replication and repair, and ultimately inducing cell death.

Quantitative Data: Extensive literature searches did not yield specific publicly available quantitative data for the cytotoxicity (IC50 values) of this compound across a range of cancer cell lines, nor the inhibition constant (Ki) for 5-chloro-dUMP against thymidylate synthase. Qualitative statements suggest that 5-chloro-2'-deoxyuridine inhibits thymidylate synthase as effectively as 5-fluoro-2'-deoxyuridine. However, for a direct quantitative comparison, further experimental validation is required.

5-Fluorouracil (5-FU)

5-Fluorouracil is a widely used chemotherapeutic agent that functions as a pyrimidine (B1678525) analog. It is employed in the treatment of a variety of solid tumors, including colorectal, breast, and stomach cancers.

Mechanism of Action: 5-FU is a prodrug that undergoes intracellular conversion to several active metabolites:

  • Fluorodeoxyuridine monophosphate (FdUMP): This is the primary inhibitor of thymidylate synthase (TS). FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, which blocks the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). The resulting "thymineless death" is a major contributor to 5-FU's cytotoxicity.

  • Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, leading to alterations in RNA processing and function.

  • Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, causing DNA damage and instability.

The combined effects of TS inhibition and nucleic acid incorporation contribute to the overall anticancer activity of 5-FU.

Quantitative Data:

Table 1: Cytotoxicity of 5-Fluorouracil (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
A431Epidermoid Carcinoma47.02 ± 0.65
HT29Colorectal Adenocarcinoma85.37 ± 1.81
HeLaCervical Adenocarcinoma43.34 ± 2.77
HCT-116Colorectal Carcinoma185 (24h)
HT-29Colorectal Adenocarcinoma1-2 (48h, 3D spheroid)
ESCC Cell Lines (Range)Esophageal Squamous Cell Carcinoma1.00 - 39.81
HT-29 (vs. loaded microspheres)Colorectal Adenocarcinoma5.00 ± 0.004
KBOral Cancer~250 µg/mL (~1920 µM)
HCT-116 (vs. loaded nanoparticles)Colorectal CarcinomaNot specified, but higher than nanoparticle formulation
L02, SMMC-7721, Bel-7402, HepG-2, MHCC97HLiver CancerVaries
Caco-2Colorectal Adenocarcinoma86.85 µg/mL (~668 µM)

Note: IC50 values can vary significantly depending on the cell line, experimental conditions, and assay duration.

Gemcitabine

Gemcitabine is a nucleoside analog of deoxycytidine and is used in the treatment of various cancers, including pancreatic, non-small cell lung, bladder, and breast cancers.

Mechanism of Action: Gemcitabine is a prodrug that is transported into the cell and then phosphorylated by deoxycytidine kinase to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. Its cytotoxic effects are mediated through two primary mechanisms:

  • Inhibition of DNA Synthesis: dFdCTP competes with the natural substrate dCTP for incorporation into DNA. Once incorporated, it causes "masked chain termination," where after the addition of one more nucleotide, DNA polymerase is unable to proceed, leading to the inhibition of DNA replication and the induction of apoptosis.

  • Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This depletion of deoxynucleotides, particularly dCTP, enhances the incorporation of dFdCTP into DNA.

Quantitative Data:

Table 2: Cytotoxicity of Gemcitabine (IC50 Values)

Cell LineCancer TypeIC50 (nM)Reference
MIA PaCa-2Pancreatic Cancer25.00 ± 0.47
PANC-1Pancreatic Cancer48.55 ± 2.30
293 (HEK293T)Embryonic Kidney48.82 ± 3.27
FA6Pancreatic Cancer5
Capan-1Pancreatic Cancer105
BxPC-3Pancreatic CancerVaries
AsPC-1Pancreatic CancerVaries
Biliary Tract Cancer (Resistant)Biliary Tract Cancer> 1000
Biliary Tract Cancer (Effective)Biliary Tract Cancer< 1000

Note: IC50 values for Gemcitabine also show significant variability based on the cell line and experimental conditions.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the metabolic activation and downstream effects of 5-Fluorouracil and Gemcitabine.

5-Fluorouracil Mechanism of Action cluster_extracellular Extracellular cluster_intracellular Intracellular 5-FU_ext 5-Fluorouracil 5-FU_int 5-Fluorouracil 5-FU_ext->5-FU_int Nucleoside Transporters FUMP FUMP 5-FU_int->FUMP OPRT/UP, UK FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP Ribonucleotide Reductase RNA RNA Dysfunction FUTP->RNA FdUMP FdUMP TS Thymidylate Synthase (TS) FdUMP->TS FdUDP->FdUMP FdUTP FdUTP FdUDP->FdUTP DNA DNA Damage FdUTP->DNA Apoptosis Apoptosis dTMP dTMP RNA->Apoptosis DNA->Apoptosis dUMP dUMP dUMP->dTMP TS

Caption: Metabolic activation and mechanism of action of 5-Fluorouracil.

Gemcitabine Mechanism of Action cluster_extracellular Extracellular cluster_intracellular Intracellular Gem_ext Gemcitabine Gem_int Gemcitabine (dFdC) Gem_ext->Gem_int Nucleoside Transporters dFdCMP dFdCMP Gem_int->dFdCMP dCK dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR DNA_poly DNA Polymerase dFdCTP->DNA_poly competes with dCTP Apoptosis Apoptosis dNTPs dNTP pool (dCTP) RNR->dNTPs DNA_inc DNA Incorporation & Masked Chain Termination DNA_poly->DNA_inc DNA_inc->Apoptosis

Caption: Metabolic activation and mechanism of action of Gemcitabine.

Experimental Workflows

The following diagrams outline the general workflows for the MTT cytotoxicity assay and the thymidylate synthase inhibition assay.

MTT Assay Workflow start Start seed_cells Seed cells into 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_drug Add varying concentrations of antimetabolite incubate1->add_drug incubate2 Incubate (e.g., 48-72h) add_drug->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance (e.g., 570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: General workflow for an MTT cytotoxicity assay.

TS Inhibition Assay Workflow start Start prepare_reaction Prepare reaction mixture: - Buffer - dUMP - 5,10-methylenetetrahydrofolate - Thymidylate Synthase (TS) start->prepare_reaction add_inhibitor Add varying concentrations of inhibitor (e.g., 5-Cl-dUMP) prepare_reaction->add_inhibitor incubate Incubate at optimal temperature add_inhibitor->incubate monitor_absorbance Monitor absorbance change at 340 nm (DHF formation) incubate->monitor_absorbance calculate_kinetics Calculate reaction rates and determine Ki value monitor_absorbance->calculate_kinetics end End calculate_kinetics->end

Caption: General workflow for a spectrophotometric TS inhibition assay.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of an antimetabolite.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • Antimetabolite stock solution (e.g., this compound, 5-Fluorouracil, Gemcitabine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the antimetabolite in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of the drug solvent, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to

Comparative Analysis of the Genotoxicity of 5-Halouracils: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the DNA-damaging potential of 5-fluorouracil (B62378), 5-chlorouracil (B11105), 5-bromouracil (B15302), and 5-iodouracil (B140508), providing researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and insights into the underlying molecular mechanisms.

The 5-halouracils, a class of pyrimidine (B1678525) analogs, have been extensively studied for their therapeutic potential, particularly as anticancer agents. Their mechanism of action often involves incorporation into DNA and RNA, leading to cytotoxicity. However, this incorporation also raises concerns about their genotoxicity—the ability to damage genetic material. This guide provides a comparative analysis of the genotoxic effects of four key 5-halouracils: 5-fluorouracil (5-FU), this compound (5-ClU), 5-bromouracil (5-BrU), and 5-iodouracil (5-IU).

Quantitative Genotoxicity Data

The following table summarizes available quantitative data on the genotoxicity of 5-halouracils from various in vitro assays. It is important to note that the data are compiled from different studies and experimental conditions may vary, which should be considered when making direct comparisons.

5-HalouracilAssayCell Line/OrganismConcentration RangeKey FindingsReference
5-Fluorouracil (5-FU) Micronucleus TestMouse peripheral blood reticulocytes50 mg/kgMaximum incidence of micronucleated reticulocytes observed 96h after injection.[1][1]
Comet AssayZebrafish (Danio rerio) liver and blood cells0.01, 1.0, 100 µg/LSignificant dose-dependent increase in DNA damage.[2]
Ames TestSalmonella typhimurium TA98, TA100, TA1535, TA1537Not SpecifiedNo mutagenic potential observed in the absence of metabolic activation.[3]
This compound (5-ClU) Sister Chromatid ExchangeNot SpecifiedNot SpecifiedEffective inducer of sister-chromatid exchanges upon conversion to deoxyribonucleosides.[4][4]
Miscoding AssayHuman K-562 cells10 µMPromotes transition mutations through mispairing with guanine (B1146940).[5][5]
5-Bromouracil (5-BrU) Mutagenesis AssayEscherichia coliNot SpecifiedInduces mutations primarily through misrepair of apyrimidinic sites.[6]
5-Iodouracil (5-IU) PhotocrosslinkingRNA and DNANot SpecifiedEfficiently crosslinks to associated proteins upon UV irradiation.[7][7]

Disclaimer: The data presented in this table are for comparative purposes only. Experimental conditions such as cell type, exposure duration, and metabolic activation can significantly influence the outcome of genotoxicity assays. For a definitive comparison, data from studies where all compounds were tested under identical conditions are required.

Mechanisms of Genotoxicity and DNA Damage Response

The genotoxicity of 5-halouracils stems from their ability to be incorporated into DNA in place of thymine. Once incorporated, they can induce DNA damage through various mechanisms, triggering cellular DNA damage response (DDR) pathways.

5-Fluorouracil (5-FU): The genotoxicity of 5-FU is complex and involves multiple pathways. Its primary mechanism is the inhibition of thymidylate synthase, leading to an imbalance in nucleotide pools and the misincorporation of uracil (B121893) and 5-FU into DNA. This triggers both base excision repair (BER) and mismatch repair (MMR) pathways.[8] High doses of 5-FU can lead to the formation of DNA double-strand breaks (DSBs), activating the ATM/CHEK2 signaling pathway.[9] In some cellular contexts, single-strand breaks (SSBs) can also form, activating the CHEK1 pathway.[9] The tumor suppressor protein p53 plays a crucial role in the cellular response to 5-FU-induced DNA damage, often leading to cell cycle arrest or apoptosis.[9]

This compound (5-ClU): this compound is known to be a mutagen and clastogen.[4] Its genotoxicity is enhanced by its conversion to the corresponding deoxyribonucleoside. The electron-withdrawing nature of the chlorine atom at the 5-position promotes the mispairing of 5-ClU with guanine during DNA replication, leading to transition mutations.[5] This mispairing can be recognized by DNA glycosylases, initiating the base excision repair pathway.[5]

5-Bromouracil (5-BrU): 5-Bromouracil is a well-known mutagen that primarily acts by inducing base substitution mutations. After incorporation into DNA, it can undergo a tautomeric shift, allowing it to pair with guanine instead of adenine (B156593) during subsequent rounds of replication. The primary premutational lesions are a result of the dehalogenation of incorporated 5-BrU, leading to the formation of uracil and subsequent apyrimidinic (AP) sites. The misrepair of these AP sites is a major contributor to its mutagenicity.[6]

5-Iodouracil (5-IU): The genotoxicity of 5-iodouracil is the least characterized among the four. It is known to be incorporated into DNA and can induce DNA-protein crosslinks upon exposure to UV radiation.[7] The large size of the iodine atom can distort the DNA helix, potentially interfering with DNA replication and transcription.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in 5-halouracil genotoxicity, the following diagrams have been generated using the DOT language.

DNA_Damage_Response_5FU cluster_damage 5-FU Induced DNA Damage cluster_response DNA Damage Response 5FU 5-Fluorouracil TS_inhibition Thymidylate Synthase Inhibition 5FU->TS_inhibition Uracil_misincorporation Uracil/5-FU Misincorporation TS_inhibition->Uracil_misincorporation SSB Single-Strand Breaks (SSBs) Uracil_misincorporation->SSB DSB Double-Strand Breaks (DSBs) Uracil_misincorporation->DSB CHEK1 CHEK1 SSB->CHEK1 ATM ATM DSB->ATM CHEK2 CHEK2 ATM->CHEK2 p53 p53 CHEK2->p53 CHEK1->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

DNA Damage Response to 5-Fluorouracil.

Comet_Assay_Workflow Cell_Treatment 1. Treat cells with 5-halouracil Embedding 2. Embed cells in agarose on a slide Cell_Treatment->Embedding Lysis 3. Lyse cells to remove membranes and proteins Embedding->Lysis Unwinding 4. Unwind DNA in alkaline solution Lysis->Unwinding Electrophoresis 5. Perform electrophoresis Unwinding->Electrophoresis Staining 6. Stain DNA with a fluorescent dye Electrophoresis->Staining Visualization 7. Visualize comets under a microscope Staining->Visualization Analysis 8. Quantify DNA damage (tail length, intensity) Visualization->Analysis

Experimental Workflow for the Comet Assay.

Micronucleus_Test_Workflow Cell_Exposure 1. Expose cell culture to 5-halouracil Cytokinesis_Block 2. Add Cytochalasin-B to block cytokinesis Cell_Exposure->Cytokinesis_Block Incubation 3. Incubate to allow nuclear division Cytokinesis_Block->Incubation Harvesting 4. Harvest cells Incubation->Harvesting Staining 5. Stain with a DNA dye Harvesting->Staining Scoring 6. Score micronuclei in binucleated cells Staining->Scoring Ames_Test_Workflow Preparation 1. Prepare bacterial tester strains (e.g., Salmonella typhimurium his-) Exposure 2. Mix bacteria with 5-halouracil and S9 mix (optional) Preparation->Exposure Plating 3. Plate mixture on histidine-deficient agar Exposure->Plating Incubation 4. Incubate plates Plating->Incubation Counting 5. Count revertant colonies Incubation->Counting

References

head-to-head comparison of 5-Chlorouracil and cisplatin as radiosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The concurrent use of radiosensitizers with radiation therapy is a cornerstone of modern cancer treatment, aiming to enhance the therapeutic ratio by increasing tumor cell killing while minimizing damage to surrounding healthy tissues. Among the various classes of radiosensitizers, halogenated pyrimidines and platinum-based compounds have been extensively studied. This guide provides a detailed head-to-head comparison of 5-Chlorouracil, a halogenated pyrimidine (B1678525), and cisplatin (B142131), a platinum-based chemotherapeutic agent, in their roles as radiosensitizers.

While direct comparative studies between this compound and cisplatin are limited, this guide synthesizes available experimental data for each compound to offer a comprehensive overview of their mechanisms of action, efficacy, and the signaling pathways they modulate. For this compound, data from its closely related analogue, 5-chloro-2'-deoxycytidine (CldCyd), is utilized to provide insights into its radiosensitizing properties, with the acknowledgment that these are distinct molecules.

Executive Summary

FeatureThis compound (data primarily from 5-chloro-2'-deoxycytidine)Cisplatin
Mechanism of Action Incorporation into DNA, leading to increased DNA damage upon irradiation.Forms DNA adducts, inhibits DNA repair, and induces apoptosis.
Primary Cellular Target DNA synthesis and integrity.DNA replication and repair pathways.
Radiosensitizing Efficacy Demonstrates radiosensitization in vitro and in vivo.Well-established synergistic effect with radiation in numerous cancer types.
Key Signaling Pathways Primarily impacts DNA damage response pathways.Affects multiple pathways including DNA damage repair (NHEJ), cell cycle checkpoints (G2/M arrest), and apoptosis.
Clinical Status Investigational as a radiosensitizer.Standard of care in combination with radiation for various cancers.

Quantitative Data Comparison

The following tables summarize key quantitative data from in vitro and in vivo studies investigating the radiosensitizing effects of this compound (represented by 5-chloro-2'-deoxycytidine) and cisplatin.

Table 1: In Vitro Radiosensitization Data
Parameter5-chloro-2'-deoxycytidine (CldCyd)Cisplatin
Cell Line Chinese Hamster Ovary (CHO)FaDu (human HNSCC), PCI 15a (human HNSCC)
Drug Concentration 3-100 µM0.5 µM and 1.5 µM
Irradiation Dose 200-600 cGy4 and 8 Gy
Sensitizer Enhancement Ratio (SER) 1.2-1.8[1]Significant radiosensitizing effects observed[2]
Effect on Plating Efficiency Not explicitly statedDecreased by 41.6±14.4% (0.5 µM) and 96.9±1.3% (1.5 µM) in FaDu cells; 14.6±1.9% (0.5 µM) and 76.5±2.6% (1.5 µM) in PCI 15a cells[2]
Table 2: In Vivo Radiosensitization Data
Parameter5-chloro-2'-deoxycytidine (CldCyd)Cisplatin
Tumor Model RIF-1 tumors in C3H miceFaDu and SCC40 xenografts in mice
Drug Dosage 0.8 mmol/kg/day (equitoxic to 0.4 mmol/kg/day BrdUrd)1 mg/kg
Irradiation Dose Not explicitly stated for tumor irradiation2 Gy
Sensitizer Enhancement Ratio (SER) 1.6[1]Not explicitly calculated as SER, but significant tumor growth inhibition and improved survival observed with combination therapy[2]
Outcome Equal SER to BrdUrd at equitoxic dosesCombination of cisplatin and radiation suppressed tumor growth more effectively than either treatment alone

Mechanisms of Action and Signaling Pathways

This compound

The primary mechanism of radiosensitization by halogenated pyrimidines like this compound involves their incorporation into the DNA of proliferating cells in place of thymidine. The presence of the halogen atom (chlorine) makes the DNA more susceptible to damage from ionizing radiation. Upon irradiation, the incorporated this compound can lead to the formation of uracilyl radicals and subsequent DNA strand breaks, ultimately enhancing cell kill.

Signaling Pathway

The introduction of DNA damage by this compound and radiation triggers the DNA Damage Response (DDR) pathway. This involves the activation of sensor proteins like ATM and ATR, which in turn activate downstream effector kinases such as Chk1 and Chk2. These effectors can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, induce apoptosis. The radiosensitizing effect arises from the generation of more extensive and less repairable DNA damage.

G cluster_0 Cellular Response to this compound & Radiation This compound This compound DNA_Incorporation Incorporation into DNA This compound->DNA_Incorporation Radiation Radiation DNA_Damage Increased DNA Damage (Strand Breaks) DDR_Activation DNA Damage Response (ATM/ATR activation) DNA_Damage->DDR_Activation Cell_Cycle_Arrest Cell Cycle Arrest DDR_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis DDR_Activation->Apoptosis DNA_IncorporationRadiation DNA_IncorporationRadiation DNA_IncorporationRadiation->DNA_Damage

Mechanism of this compound Radiosensitization.
Cisplatin

Cisplatin exerts its radiosensitizing effects through multiple mechanisms. The primary mode of action is the formation of platinum-DNA adducts, which physically obstruct DNA replication and transcription. These adducts also distort the DNA helix, making it a poor substrate for repair enzymes.

Furthermore, cisplatin has been shown to directly inhibit key DNA repair pathways, most notably Non-Homologous End Joining (NHEJ), which is a major pathway for repairing radiation-induced double-strand breaks. By impairing DNA repair, cisplatin ensures that the damage inflicted by radiation persists, leading to cell death. Cisplatin can also induce cell cycle arrest, typically in the G2/M phase, which is a radiosensitive phase of the cell cycle.

Signaling Pathway

The combination of cisplatin and radiation leads to a robust activation of the DNA Damage Response. The persistent DNA adducts and unrepaired double-strand breaks trigger strong and sustained signaling through ATM and ATR. This prolonged activation can overwhelm the cell's repair capacity and push it towards apoptosis. The inhibition of NHEJ by cisplatin is a critical component of its radiosensitizing effect.

G cluster_1 Cellular Response to Cisplatin & Radiation Cisplatin Cisplatin DNA_Adducts Formation of DNA Adducts Cisplatin->DNA_Adducts Inhibit_NHEJ Inhibition of NHEJ Repair Cisplatin->Inhibit_NHEJ Radiation Radiation DSBs Double-Strand Breaks Radiation->DSBs DDR_Activation Sustained DDR (ATM/ATR activation) DNA_Adducts->DDR_Activation DSBs->Inhibit_NHEJ DSBs->DDR_Activation Apoptosis Apoptosis Inhibit_NHEJ->Apoptosis G2M_Arrest G2/M Cell Cycle Arrest DDR_Activation->G2M_Arrest DDR_Activation->Apoptosis

Mechanism of Cisplatin Radiosensitization.

Experimental Protocols

In Vitro Radiosensitization Assay (Clonogenic Survival)

This protocol is a generalized representation based on common methodologies for assessing radiosensitization.

1. Cell Culture and Plating:

  • Cancer cells (e.g., CHO, FaDu) are cultured in appropriate media and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are harvested during the exponential growth phase and a single-cell suspension is prepared.

  • A predetermined number of cells are seeded into 60 mm culture dishes to yield approximately 50-100 colonies per dish after treatment.

2. Drug Treatment:

  • For this compound/CldCyd: Cells are incubated with varying concentrations of the drug (e.g., 3-100 µM) for a specified duration (e.g., 64 hours) prior to irradiation.

  • For Cisplatin: Cells are treated with different concentrations of cisplatin (e.g., 0.5-1.5 µM) for a set period (e.g., 24 hours) before irradiation.

3. Irradiation:

  • Immediately after drug treatment, cells are irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source (e.g., X-ray or gamma-ray irradiator).

4. Colony Formation:

  • After irradiation, the medium is replaced with fresh, drug-free medium.

  • The dishes are incubated for 7-14 days to allow for colony formation.

  • Colonies are fixed with methanol (B129727) and stained with crystal violet.

  • Colonies containing at least 50 cells are counted.

5. Data Analysis:

  • The surviving fraction for each treatment group is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

  • Survival curves are generated by plotting the log of the surviving fraction against the radiation dose.

  • The Sensitizer Enhancement Ratio (SER) is calculated as the ratio of the radiation dose required to produce a certain level of cell killing (e.g., 10% survival) in the absence of the drug to the dose required for the same level of killing in the presence of the drug.

G cluster_workflow Clonogenic Survival Assay Workflow A Seed Cells B Drug Incubation (this compound or Cisplatin) A->B C Irradiation (Varying Doses) B->C D Incubate for Colony Formation C->D E Fix, Stain, and Count Colonies D->E F Calculate Surviving Fraction & Plot Survival Curves E->F G Determine Sensitizer Enhancement Ratio (SER) F->G

Experimental Workflow for In Vitro Radiosensitization.
In Vivo Radiosensitization Study

This protocol is a generalized representation based on common methodologies for assessing in vivo radiosensitization.

1. Animal Model and Tumor Implantation:

  • Immunocompromised mice (e.g., nude mice) are used for xenograft studies.

  • A specific number of cancer cells (e.g., 1x10^6 FaDu cells) are injected subcutaneously into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

2. Animal Grouping and Treatment:

  • Mice are randomly assigned to different treatment groups:

    • Control (vehicle only)

    • Drug alone (this compound/CldCyd or Cisplatin)

    • Radiation alone

    • Combination of drug and radiation

3. Drug Administration:

  • For 5-chloro-2'-deoxycytidine: Continuous intraperitoneal infusion over a period of time (e.g., 72 hours).

  • For Cisplatin: Administered via a suitable route (e.g., intraperitoneal injection) at a specific dose (e.g., 1 mg/kg).

4. Tumor Irradiation:

  • Tumors are locally irradiated with a specified dose of radiation (e.g., 2 Gy). The rest of the animal's body is shielded.

5. Tumor Growth and Survival Monitoring:

  • Tumor dimensions are measured regularly (e.g., every 2-3 days) with calipers, and tumor volume is calculated.

  • Animal body weight and general health are monitored.

  • The study continues until tumors reach a predetermined endpoint size or for a specified duration to assess survival.

6. Data Analysis:

  • Tumor growth curves are plotted for each treatment group.

  • Tumor growth delay is calculated as the time it takes for tumors in the treated groups to reach a certain volume compared to the control group.

  • Kaplan-Meier survival curves are generated, and statistical analysis is performed to compare survival between groups.

G cluster_workflow_invivo In Vivo Radiosensitization Workflow A Tumor Cell Implantation in Mice B Tumor Growth to Palpable Size A->B C Randomization into Treatment Groups B->C D Drug Administration (Systemic) C->D E Localized Tumor Irradiation C->E D->E Combination Group F Monitor Tumor Growth & Animal Survival E->F G Data Analysis (Growth Delay, Survival) F->G

Experimental Workflow for In Vivo Radiosensitization.

Conclusion

Both this compound (as represented by its analogue 5-chloro-2'-deoxycytidine) and cisplatin demonstrate significant radiosensitizing properties, albeit through different primary mechanisms. This compound's efficacy stems from its incorporation into DNA, leading to enhanced radiation-induced damage. Cisplatin, a clinically established radiosensitizer, functions by creating DNA adducts and, crucially, inhibiting DNA repair pathways.

The quantitative data, although not from direct head-to-head trials, suggest that both agents can effectively enhance the tumoricidal effects of radiation. The choice between these or other radiosensitizers in a clinical setting would depend on various factors, including the tumor type, the patient's overall health, and the specific molecular characteristics of the cancer that might predict sensitivity to one agent over the other. Further direct comparative studies are warranted to definitively establish the relative efficacy and optimal applications of these two classes of radiosensitizers.

References

Assessing the Reproducibility of 5-Chlorouracil-Based Radiosensitization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the available evidence on 5-Chlorouracil and its halogenated pyrimidine (B1678525) analogues reveals that while the radiosensitizing effect is a well-established phenomenon, its reproducibility is highly sensitive to experimental conditions. Direct studies quantifying the inter-experimental reproducibility of this compound-based radiosensitization are scarce in published literature. Therefore, this guide provides a comparative assessment based on the more extensively studied analogues, namely 5-Fluorouracil (5-FU), 5-Bromouracil (in the form of Bromodeoxyuridine, BUdR), and 5-Iodouracil (in the form of Iododeoxyuridine, IUdR), to infer the potential challenges and variables affecting the reproducibility of this compound.

The radiosensitizing effect of halogenated pyrimidines is fundamentally linked to their incorporation into the DNA of proliferating cells in place of thymidine (B127349).[1] Subsequent exposure to ionizing radiation triggers a cascade of events, leading to enhanced cell killing. However, the magnitude of this effect can vary significantly based on a range of biological and experimental factors.

Factors Influencing Reproducibility

Several key factors contribute to the variability observed in radiosensitization studies with halogenated pyrimidines:

  • Cell Line Dependency: The intrinsic genetic and epigenetic makeup of different cancer cell lines leads to varied responses to both the drug and radiation. Studies have shown substantial differences in radiosensitization by 5-FU across various human cancer cell lines, including colon adenocarcinoma, prostate adenocarcinoma, and HeLa cells.

  • Drug Exposure and Incorporation: The extent of thymidine replacement by the halogenated pyrimidine is a critical determinant of the radiosensitizing effect.[1] This is influenced by the drug concentration, the duration of exposure (continuous infusion versus pulse-dose), and the cell cycle kinetics of the target cells.[1]

  • Timing of Radiation: The interval between the administration of the radiosensitizer and the delivery of radiation can significantly impact the outcome. The optimal timing is dependent on the peak incorporation of the analogue into the DNA of the target cell population.

  • Radiation Dose and Quality: The level of cell killing and the observed enhancement by the radiosensitizer are dependent on the dose of radiation administered. Some studies have also explored the effects of different types of radiation, such as high-LET neutrons, which may interact differently with the incorporated halogenated pyrimidines.[2][3]

Comparative Analysis of Halogenated Pyrimidine Radiosensitizers

While direct comparative data for this compound is limited, studies on its analogues provide insights into their relative efficacy and clinical utility.

RadiosensitizerCommon Experimental Model(s)Key FindingsQuantitative Data (Example)
5-Fluorouracil (5-FU) Human colon and pancreatic cancer cell lines (e.g., HT-29, HCT-116, MiaPaCa-2)Efficacy is highly schedule-dependent (continuous exposure often more effective than pulse). Can enhance radiation-induced apoptosis and mitotic catastrophe.Dose Modifying Factor of 1.78 for 5-FU + selumetinib (B1684332) in HT29 cells.
5-Bromodeoxyuridine (BUdR) Glioblastoma multiforme (clinical trials), various in vitro cell lines.One of the earliest and most studied halogenated pyrimidine radiosensitizers. Clinical trials have shown modest survival benefits in glioblastoma.No significant survival difference observed when compared to IUdR in glioblastoma trials.[4]
5-Iododeoxyuridine (IUdR) Glioblastoma multiforme (clinical trials), sarcoma, Chinese hamster cells (V79).Similar to BUdR in mechanism and clinical application. Has shown promise in treating large unresectable sarcomas.[1]Enhancement ratios of 1.8 for X-rays and 1.5 for fission spectrum neutrons in Chinese hamster cells.[2]
Other Alternatives
Gemcitabine Pancreatic cancer models.Radiosensitizes by dysregulating S-phase checkpoints and potentially affecting DNA repair pathways.Not directly compared in the same studies with halogenated pyrimidines.
Platinum Compounds (e.g., Cisplatin, Oxaliplatin) Various solid tumors.Multiple mechanisms including adduct formation and inhibition of DNA damage repair.Oxaliplatin showed greater radiosensitization than 5-FU in a human colon cancer cell line.
Nanoparticles (e.g., Gold) Preclinical models.Enhance the local dose of radiation, leading to increased DNA damage.A developing area with promising preclinical results.

Experimental Protocols

The following provides a generalized, detailed methodology for assessing radiosensitization by a halogenated pyrimidine like this compound in vitro.

Clonogenic Survival Assay

This assay is the gold standard for measuring the reproductive viability of cells after treatment with cytotoxic agents.

1. Cell Culture and Seeding:

  • Maintain the chosen cancer cell line (e.g., a human colon adenocarcinoma line) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics.
  • Grow cells as a monolayer in a humidified incubator at 37°C with 5% CO2.
  • Harvest exponentially growing cells using trypsin-EDTA.
  • Perform a cell count and assess viability (e.g., using trypan blue exclusion).
  • Seed a predetermined number of cells into multiple culture dishes (e.g., 60 mm). The number of cells seeded will depend on the expected toxicity of the treatments to ensure a countable number of colonies (typically 50-150) at the end of the experiment.

2. Drug Incubation:

  • Allow cells to attach to the culture dishes for a specified period (e.g., 18-24 hours).
  • Prepare fresh solutions of the halogenated pyrimidine (e.g., this compound) in culture medium at the desired concentrations.
  • Remove the existing medium from the dishes and replace it with the drug-containing medium for the experimental groups. Control groups will receive fresh medium without the drug.
  • Incubate the cells with the drug for a duration that allows for incorporation into the DNA, typically spanning one or more cell cycles (e.g., 24-72 hours).

3. Irradiation:

  • Following the drug incubation period, irradiate the designated culture dishes using a calibrated radiation source (e.g., an X-ray irradiator).
  • Deliver a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) to generate a dose-response curve.
  • Control dishes (no radiation) should be handled similarly but not exposed to radiation.

4. Post-Treatment Incubation and Colony Formation:

  • After irradiation, remove the drug-containing medium, wash the cells with phosphate-buffered saline (PBS), and add fresh, drug-free medium.
  • Return the dishes to the incubator and allow colonies to form over a period of 10-14 days.

5. Colony Staining and Counting:

  • When colonies are of a sufficient size (typically >50 cells), terminate the experiment.
  • Wash the dishes with PBS, fix the colonies with a solution such as methanol (B129727) or a methanol/acetic acid mixture.
  • Stain the colonies with a solution like 0.5% crystal violet.
  • Count the number of colonies in each dish.

6. Data Analysis:

  • Calculate the plating efficiency (PE) for the control group (no drug, no radiation).
  • Calculate the surviving fraction (SF) for each treatment condition: SF = (number of colonies formed) / (number of cells seeded x PE).
  • Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves.
  • The enhancement ratio (ER) or dose-modifying factor (DMF) can be calculated by comparing the radiation dose required to achieve a certain level of cell killing (e.g., SF = 0.1) with and without the radiosensitizer.

Signaling Pathways and Mechanisms

The radiosensitization by halogenated pyrimidines is primarily a DNA-targeted mechanism.

Radiosensitization_Mechanism cluster_drug Drug Action cluster_radiation Radiation Effect cluster_damage Cellular Damage cluster_response Cellular Response HP Halogenated Pyrimidine (e.g., this compound) DNA_Incorp Incorporation into DNA in place of Thymidine HP->DNA_Incorp Radical Formation of Uracil-5-yl Radical DNA_Incorp->Radical Sensitizes DNA IR Ionizing Radiation IR->Radical DSB Increased DNA Double-Strand Breaks Radical->DSB DDR DNA Damage Response Activation (ATM, p53) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis MitoCat Mitotic Catastrophe DDR->MitoCat CellDeath Enhanced Cell Death Apoptosis->CellDeath MitoCat->CellDeath

Caption: Mechanism of Halogenated Pyrimidine Radiosensitization.

The experimental workflow for assessing radiosensitization can also be visualized.

Experimental_Workflow start Start: Exponentially Growing Cells seed Seed Cells into Culture Dishes start->seed incubate Incubate with Halogenated Pyrimidine seed->incubate irradiate Expose to Ionizing Radiation incubate->irradiate recover Wash and Add Fresh Medium irradiate->recover form_colonies Incubate for Colony Formation (10-14 days) recover->form_colonies stain Fix and Stain Colonies form_colonies->stain count Count Colonies and Calculate Surviving Fraction stain->count

Caption: Clonogenic Assay Workflow for Radiosensitization.

References

5-Chlorouracil: A Comparative Analysis of its Specificity for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, pyrimidine (B1678525) analogs represent a cornerstone of chemotherapy. Among these, 5-Fluorouracil (5-FU) is a well-established and widely utilized agent. Its chlorinated counterpart, 5-Chlorouracil, has also been investigated for its potential as an anticancer compound. This guide provides a comparative analysis of the specificity of this compound for cancer cell lines, drawing upon available experimental data and using the extensively studied 5-Fluorouracil as a primary benchmark. While direct comparative studies on the cytotoxicity of this compound in cancerous versus normal cell lines are limited, this guide will synthesize the existing evidence and provide a framework for its evaluation.

Mechanism of Action: The Fluoropyrimidine Pathway

The cytotoxic effects of this compound are believed to be similar to those of 5-Fluorouracil, primarily through the inhibition of DNA synthesis.[1] These compounds, as uracil (B121893) analogs, interfere with the synthesis of thymidine, a crucial component of DNA. This disruption preferentially affects rapidly dividing cells, such as cancer cells, which have a high demand for DNA replication.[1]

The proposed metabolic pathway involves the conversion of the uracil analog into fraudulent nucleotides that inhibit key enzymes in the pyrimidine synthesis pathway. One of the primary targets is thymidylate synthase (TS), the inhibition of which leads to a depletion of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA synthesis. This, in turn, induces a "thymineless death" in cancer cells.

Fluoropyrimidine_Metabolism This compound This compound Ribosylation_Phosphorylation Ribosylation & Phosphorylation This compound->Ribosylation_Phosphorylation 5-Fluorouracil 5-Fluorouracil 5-Fluorouracil->Ribosylation_Phosphorylation FdUMP 5-Fluoro-2'-deoxyuridine monophosphate (FdUMP) Ribosylation_Phosphorylation->FdUMP FdUMP->Inhibition TS Thymidylate Synthase (TS) dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Inhibition->TS Inhibition

Figure 1: Proposed metabolic pathway of fluoropyrimidines.

Comparative Cytotoxicity Data

In Vivo Antitumor Activity of a this compound Derivative

A study on 6-(2-aminoethyl)amino-5-chlorouracil, a derivative of this compound, demonstrated its antitumor activity in human cancer xenografts in mice. Oral administration of this compound led to a significant reduction in tumor growth in non-small cell lung cancer (A549) and pancreatic cancer (PANC-1) models. This effect was accompanied by a decrease in microvessel density within the tumors, suggesting an antiangiogenic mechanism of action.

Cancer Cell Line Tumor Type Treatment Outcome
A549Non-Small Cell Lung CancerOral administration of 6-(2-aminoethyl)amino-5-chlorouracil40-50% reduction in tumor growth
PANC-1Pancreatic CancerOral administration of 6-(2-aminoethyl)amino-5-chlorouracil40-50% reduction in tumor growth
BxPC-3Pancreatic CancerOral administration of 6-(2-aminoethyl)amino-5-chlorouracilNot active

Table 1: In Vivo Antitumor Activity of a this compound Derivative

Cytotoxicity of 5-Fluorouracil: A Comparator

5-Fluorouracil has been extensively studied, and a wealth of data exists on its cytotoxic effects on a wide range of cancer and normal cell lines. This data serves as a crucial reference for inferring the potential specificity of this compound.

Cell Line Cell Type IC50 (µM) Reference
HCT 116Colon Cancer1.48 (5 days)[2]
HT-29Colon Cancer11.25 (5 days)[2]
COLO-205Colon Cancer3.2[3]
A549Lung Cancer5.03
HL-60Promyelocytic LeukemiaVaries
MCF-7Breast CancerVaries
CCD112Normal ColorectalLess sensitive than HCT116
NP 460Normal NasopharyngealLess sensitive than HONE-1

Table 2: Comparative IC50 Values of 5-Fluorouracil in Cancer and Normal Cell Lines

Studies have shown that while 5-FU is effective against cancer cells, it also exhibits toxicity towards normal cells. However, in some instances, a degree of selectivity for cancer cells has been observed. For example, a drug delivery system for 5-FU demonstrated a 58% inhibition against colorectal cancer cells (HCT116) compared to only 23% inhibition against normal colorectal cells (CCD112) at the same concentration. Similarly, at a specific concentration, the same formulation eliminated 71% of nasopharyngeal carcinoma cells (HONE-1) while affecting only 39% of normal nasopharyngeal cells (NP 460).

Experimental Protocols

To ensure the reproducibility and comparability of cytotoxicity data, standardized experimental protocols are essential. The following outlines a typical workflow for assessing the specificity of a compound like this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells (both cancer and normal cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of this compound (and a comparator like 5-Fluorouracil) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cytotoxicity_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed_Cells Seed Cancer & Normal Cells in 96-well Plates Adherence Allow Adherence (Overnight) Seed_Cells->Adherence Add_Compound Add Serial Dilutions of This compound & 5-FU Adherence->Add_Compound Incubate Incubate (24-72h) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Crystals Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50

Figure 2: Experimental workflow for cytotoxicity assessment.

Conclusion and Future Directions

Future research should focus on:

  • Direct Comparative Cytotoxicity Studies: Determining the IC50 values of this compound in a wide range of cancer cell lines alongside their normal tissue counterparts.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in both cancer and normal cells.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic index of this compound in animal models to assess its antitumor efficacy versus its systemic toxicity.

By undertaking these investigations, the scientific community can fully characterize the therapeutic potential and specificity of this compound, potentially leading to the development of more effective and less toxic cancer therapies.

References

A Proposed Comparative Transcriptomic Analysis of Cells Treated with 5-Chlorouracil versus 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no direct comparative transcriptomic studies of 5-Chlorouracil have been published in publicly accessible literature. This guide provides a proposed framework for such a comparative analysis, drawing on the known mechanisms of this compound and its well-studied analogue, 5-Fluorouracil (5-FU). The experimental data presented is hypothetical and intended to serve as a template for future research.

Introduction

This compound is a halogenated pyrimidine (B1678525) that, like its analogue 5-Fluorouracil, has been investigated for its antitumor properties.[1][2] Both compounds are thought to exert their cytotoxic effects by interfering with nucleic acid metabolism, though the precise transcriptomic consequences of this compound treatment are not well-documented.[3] 5-FU, a widely used chemotherapeutic agent, is known to be converted into several active metabolites that can inhibit thymidylate synthase (TS), a key enzyme in nucleotide synthesis, and can be incorporated into DNA and RNA, leading to dysfunction.[4] Understanding the comparative effects of this compound on global gene expression is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.

This guide outlines a proposed study for a comparative transcriptomic analysis of cancer cells treated with this compound versus 5-Fluorouracil. It includes detailed experimental protocols, templates for data presentation, and visualizations of the proposed workflow and potentially affected signaling pathways.

Proposed Experimental Design

The primary objective of this proposed study is to identify and compare the global gene expression changes in a cancer cell line (e.g., human colorectal cancer cell line HT-29) following treatment with this compound and 5-Fluorouracil.

Experimental Workflow

The proposed experimental workflow for the comparative transcriptomic analysis is depicted below.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Sequencing & Data Analysis a Seed HT-29 Cells b 24h Incubation a->b c Treat with: 1. Vehicle (DMSO) 2. This compound (10 µM) 3. 5-Fluorouracil (10 µM) b->c d 24h Treatment Incubation c->d e Harvest Cells d->e f Total RNA Extraction e->f g RNA Quality Control (e.g., Bioanalyzer) f->g h mRNA Library Preparation g->h i Next-Generation Sequencing (NGS) h->i j Quality Control of Raw Reads (e.g., FastQC) i->j k Read Alignment to Reference Genome j->k l Differential Gene Expression Analysis k->l m Pathway & GO Enrichment Analysis l->m

Caption: Proposed workflow for comparative transcriptomic analysis.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human colorectal adenocarcinoma cells (HT-29).

  • Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded in 6-well plates at a density of 1 x 10^6 cells per well.

  • Treatment: After 24 hours of incubation to allow for cell adherence, the medium is replaced with fresh medium containing one of the following:

    • Vehicle control (e.g., 0.1% DMSO)

    • This compound (e.g., 10 µM)

    • 5-Fluorouracil (e.g., 10 µM)

  • Incubation: Cells are incubated with the treatments for 24 hours.

RNA Extraction and Quality Control
  • Cell Lysis and Homogenization: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., TRIzol reagent).

  • RNA Isolation: Total RNA is isolated according to the manufacturer's protocol for the chosen lysis reagent, typically involving chloroform (B151607) extraction and isopropanol (B130326) precipitation.

  • RNA Quality Control: The quantity and quality of the extracted RNA are assessed.

    • Concentration and Purity: Measured using a spectrophotometer (e.g., NanoDrop), assessing A260/280 and A260/230 ratios.

    • Integrity: Assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system to determine the RNA Integrity Number (RIN). Samples with a RIN > 8 are recommended for library preparation.

Library Preparation and Sequencing
  • mRNA Enrichment: Poly-A tailed mRNA is enriched from the total RNA using oligo(dT) magnetic beads.

  • Fragmentation and cDNA Synthesis: The enriched mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis.

  • Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the cDNA fragments. The library is then amplified by PCR to generate a sufficient quantity for sequencing.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.

Bioinformatic Analysis
  • Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality bases are trimmed.

  • Read Alignment: The cleaned reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as HISAT2 or STAR.[5]

  • Gene Expression Quantification: The number of reads mapping to each gene is counted.

  • Differential Gene Expression (DGE) Analysis: Statistical analysis is performed to identify genes that are significantly upregulated or downregulated in the this compound and 5-Fluorouracil treated groups compared to the vehicle control. A false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are common thresholds.

  • Pathway and Gene Ontology (GO) Enrichment Analysis: DGE lists are used as input for pathway and GO enrichment analysis to identify biological processes and signaling pathways that are significantly affected by the treatments.

Hypothetical Data Presentation

The following tables are templates for summarizing the quantitative data from the proposed comparative transcriptomic analysis.

Table 1: Summary of Differentially Expressed Genes (DEGs)

Treatment GroupUp-regulated GenesDown-regulated GenesTotal DEGs
This compound vs. Controle.g., 1200e.g., 1500e.g., 2700
5-Fluorouracil vs. Controle.g., 1400e.g., 1600e.g., 3000
This compound vs. 5-Fluorouracile.g., 300e.g., 450e.g., 750

Table 2: Top 5 Up-regulated Genes in this compound Treatment

Gene SymbolGene NameFold Change (log2)p-value (adjusted)
e.g., CDKN1ACyclin Dependent Kinase Inhibitor 1Ae.g., 4.5e.g., 1.2e-50
e.g., GADD45AGrowth Arrest and DNA Damage Inducible Alphae.g., 4.2e.g., 3.4e-45
e.g., BAXBCL2 Associated X, Apoptosis Regulatore.g., 3.9e.g., 5.1e-42
e.g., MDM2MDM2 Proto-Oncogenee.g., 3.8e.g., 6.7e-40
e.g., DDB2Damage Specific DNA Binding Protein 2e.g., 3.5e.g., 8.9e-38

Table 3: Top 5 Down-regulated Genes in this compound Treatment

Gene SymbolGene NameFold Change (log2)p-value (adjusted)
e.g., E2F1E2F Transcription Factor 1e.g., -3.8e.g., 2.3e-35
e.g., CDK1Cyclin Dependent Kinase 1e.g., -3.5e.g., 4.1e-32
e.g., CCNE1Cyclin E1e.g., -3.3e.g., 6.8e-30
e.g., MCM2Minichromosome Maintenance Complex Component 2e.g., -3.1e.g., 9.2e-28
e.g., PCNAProliferating Cell Nuclear Antigene.g., -2.9e.g., 1.5e-25

Table 4: Comparative Pathway Analysis (Top 5 Enriched Pathways)

Pathway NameThis compound (p-value)5-Fluorouracil (p-value)Overlapping Genes
p53 Signaling Pathwaye.g., 1.0e-15e.g., 5.0e-18e.g., 45
Cell Cyclee.g., 2.5e-12e.g., 8.1e-15e.g., 52
DNA Replicatione.g., 3.0e-10e.g., 6.5e-12e.g., 30
Pyrimidine Metabolisme.g., 5.0e-8e.g., 1.2e-9e.g., 15
Apoptosise.g., 7.2e-7e.g., 3.4e-8e.g., 28

Inferred Signaling Pathways

Based on the known mechanisms of halogenated pyrimidines, it is hypothesized that both this compound and 5-Fluorouracil will induce DNA damage, leading to the activation of the p53 signaling pathway. This would likely result in cell cycle arrest and apoptosis. The diagram below illustrates this hypothetical signaling cascade.

References

5-Chlorouracil: A Potential New Probe for DNA Repair Studies? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of DNA repair is crucial for understanding genome instability, cancer biology, and the efficacy of genotoxic therapies. While established methods using thymidine (B127349) analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are widely used, the validation of novel chemical probes is essential for advancing the field. This guide provides a comparative analysis of 5-Chlorouracil (5-ClU) as an emerging chemical probe for DNA repair studies, evaluating its potential against the current standards.

Introduction to DNA Repair Probes

The study of DNA repair pathways relies on the ability to label and detect sites of DNA synthesis that occur during the repair process. Thymidine analogs are incorporated into the newly synthesized DNA, acting as markers for these repair events. The ideal probe should be readily incorporated, specifically detected, and have minimal impact on cell viability and the DNA repair process itself.

This compound (5-ClU) is a halogenated pyrimidine (B1678525) that, upon conversion to its deoxyribonucleoside (5-chloro-2'-deoxyuridine or CldU), can be incorporated into DNA. Its potential as a DNA repair probe stems from its recognition by specific DNA repair enzymes, offering a potential window into the activity of the Base Excision Repair (BER) pathway.

Performance Comparison: 5-ClU vs. EdU vs. BrdU

This section compares the performance of 5-ClU with the widely used probes EdU and BrdU based on available data. It is important to note that while extensive data exists for EdU and BrdU, research on 5-ClU as a dedicated DNA repair probe is still emerging.

Data Presentation: Quantitative Comparison of DNA Repair Probes
ParameterThis compound (5-ClU)5-ethynyl-2'-deoxyuridine (EdU)5-bromo-2'-deoxyuridine (BrdU)
Principle of Detection Immunodetection of incorporated 5-ClUClick chemistry-based fluorescent labelingImmunodetection of incorporated BrdU
DNA Repair Pathway Primarily Base Excision Repair (BER)General DNA synthesisGeneral DNA synthesis
Reported Cytotoxicity Low toxicity reported at 10 µM for CldU[1]Higher cytotoxicity than BrdU[2][3]Lower cytotoxicity than EdU[2][3]
IC50 Values (CHO cells) Data not available88 nM15 µM
Genotoxicity Can be mutagenic and clastogenicHigher HPRT mutation frequency than BrdUInduces gene and chromosomal mutations
Detection Protocol Likely requires DNA denaturationMild, no denaturation requiredRequires DNA denaturation
Multiplexing Capability Potentially limited by antibody availability and denaturationHigh, compatible with other antibody stainingLimited by harsh denaturation steps

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of the typical experimental protocols for detecting DNA repair using these probes.

General Workflow for DNA Repair Studies

The overall workflow for studying DNA repair using these probes involves several key steps:

  • Cell Culture and Treatment: Cells are cultured and treated with a DNA damaging agent to induce a repair response.

  • Probe Incorporation: The chemical probe (5-ClU, EdU, or BrdU) is added to the cell culture medium and is incorporated into the DNA at sites of repair synthesis.

  • Cell Fixation and Permeabilization: Cells are fixed to preserve their morphology and permeabilized to allow entry of detection reagents.

  • Detection: The incorporated probe is detected using either immunofluorescence (for 5-ClU and BrdU) or click chemistry (for EdU).

  • Imaging and Analysis: The cells are imaged using fluorescence microscopy, and the signal from the probe is quantified to measure the extent of DNA repair.

G General Experimental Workflow for DNA Repair Probe Assay A Cell Culture & Treatment (Induce DNA Damage) B Probe Incorporation (5-ClU, EdU, or BrdU) A->B C Cell Fixation & Permeabilization B->C D Detection (Immunofluorescence or Click Chemistry) C->D E Imaging & Quantitative Analysis D->E G Base Excision Repair Pathway for 5-ClU cluster_0 DNA with incorporated 5-ClU cluster_1 Base Excision Repair (BER) cluster_2 Repaired DNA A 5-ClU in DNA B DNA Glycosylase (e.g., SMUG1) recognizes and excises 5-ClU A->B Recognition C AP Site Creation B->C D AP Endonuclease cleaves the backbone C->D E DNA Polymerase fills the gap D->E F DNA Ligase seals the nick E->F G Restored DNA F->G Repair Complete

References

Safety Operating Guide

Proper Disposal of 5-Chlorouracil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 5-Chlorouracil are critical for ensuring laboratory safety and environmental protection. As a compound classified as toxic and a suspected mutagen, adherence to strict disposal protocols is paramount for researchers, scientists, and professionals in drug development. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.

Hazard Identification and Personal Protective Equipment

This compound presents several health hazards that necessitate careful handling. It is classified as "Toxic if swallowed" and is suspected of causing genetic defects[1]. The compound may also cause irritation to the eyes, skin, respiratory system, and digestive tract[2][3]. Due to its hazardous nature, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Item Specification Purpose
Eye Protection Chemical splash goggles or safety glasses as per OSHA regulations.To prevent eye contact and irritation[2].
Hand Protection Appropriate chemical-resistant gloves.To prevent skin contact and irritation[2].
Body Protection Protective clothing to prevent skin exposure.To shield the body from accidental spills.
Respiratory Protection A NIOSH-approved respirator.Recommended when there is a risk of generating dust or aerosols.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of solid this compound and contaminated labware.

Waste Collection and Segregation
  • Solid Waste: Collect all dry this compound waste, including contaminated personal protective equipment (gloves, wipes), in a designated hazardous waste container. The original manufacturer's container is suitable for the disposal of unused, dry chemicals.

  • Contaminated Labware: Glassware and other lab supplies contaminated with this compound should be treated as hazardous waste. If feasible, triple-rinse the items with a suitable solvent. The resulting rinsate must be collected as liquid hazardous waste.

  • Segregation: Store this compound waste separately from other chemical waste streams to avoid incompatible reactions. Specifically, keep it away from acids and bases.

Waste Container Management
  • Labeling: Clearly label the waste container with "Hazardous Waste" and "this compound". Include the accumulation start date and the specific contents.

  • Condition: Use containers that are in good condition, leak-proof, and have a secure, screw-on cap.

  • Closure: Keep the waste container closed at all times, except when adding waste. This minimizes the risk of spills and exposure.

Storage of Hazardous Waste
  • Designated Area: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically compatible secondary container to contain any potential leaks.

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills: For small amounts of solid this compound, carefully sweep or vacuum the material and place it into the designated hazardous waste container. To prevent the generation of dust from powdered spills, it is advisable to first cover the spill with a damp absorbent material.

  • Personal Protection: Always wear the appropriate PPE as detailed in the table above during any cleanup activities.

Final Disposal
  • Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste management company.

  • Incineration: The recommended method for the final disposal of this compound is high-temperature incineration.

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste.

Note: Under no circumstances should this compound be disposed of down the drain or in the regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Contaminated PPE waste_type->solid_waste Solid liquid_waste Contaminated Labware or Solutions waste_type->liquid_waste Liquid/Contaminated Labware collect_solid Collect in Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid rinse_labware Triple-Rinse Labware with Appropriate Solvent liquid_waste->rinse_labware store_waste Store in Designated, Secure Area with Secondary Containment collect_solid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse_labware->collect_rinsate collect_rinsate->store_waste disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service store_waste->disposal end End: Proper Disposal via Incineration disposal->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Chlorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of 5-Chlorouracil, a compound recognized for its potential as a thymine (B56734) antagonist with anti-tumor properties, yet also classified as a potent mutagen and clastogen. Adherence to these procedural steps is critical for minimizing risk and ensuring the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a white solid that may cause irritation to the eyes, skin, respiratory tract, and digestive tract.[1][2] It is toxic if swallowed and is suspected of causing genetic defects.[3][4] The toxicological properties of this material have not been fully investigated, warranting a cautious approach.[1]

Proper personal protective equipment is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.Protects eyes from splashes and airborne particles.
Skin Protection GlovesAppropriate protective gloves. Nitrile gloves are a common choice for handling a broad range of chemicals.Prevents skin contact and absorption.
Lab CoatA properly fitting lab coat, fully buttoned, to cover as much skin as possible.Protects clothing and skin from contamination.
Full Coverage Clothing and ShoesLong pants and closed-toe, closed-heel shoes are mandatory.Ensures no skin is exposed on the lower body and feet.
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation occurs.Protects against inhalation of dust or aerosols.

Operational Plan for Safe Handling

A systematic approach to handling this compound from acquisition to disposal is crucial.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. Good general ventilation is typically sufficient, but a chemical fume hood is recommended, especially when working with larger quantities or when generating dust.

  • Designated Area: Establish a designated area for handling this compound to contain any potential spills and simplify cleanup.

2. Handling Procedure:

  • Avoid Contact: Minimize direct contact with the compound. Avoid breathing dust, vapor, mist, or gas.

  • Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical aid if irritation develops or persists.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.

  • Spills: For small spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container. Clean the spill area thoroughly. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Contaminated Materials: All items that have come into contact with this compound, including gloves, disposable lab coats, weighing papers, and pipette tips, must be considered hazardous waste.

  • Waste Containers: Place all contaminated solid waste into a clearly labeled, sealed, and compatible hazardous waste container. Liquid waste containing this compound should be collected in a separate, labeled, and sealed container.

2. Disposal Procedure:

  • Labeling: All waste containers must be accurately labeled with the contents, including "Hazardous Waste" and "this compound."

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Adequate Ventilation handle_weigh Weigh Compound in Hood prep_vent->handle_weigh Proceed to Handling handle_exp Perform Experiment cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon After Experiment cleanup_wash Wash Hands Thoroughly disp_seg Segregate Contaminated Waste cleanup_wash->disp_seg Proceed to Disposal disp_cont Place in Labeled Container disp_seg->disp_cont disp_prof Professional Disposal disp_cont->disp_prof

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.